3-Amino-4-[(dimethylamino)methyl]benzamide
Descripción
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Propiedades
IUPAC Name |
3-amino-4-[(dimethylamino)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(2)6-8-4-3-7(10(12)14)5-9(8)11/h3-5H,6,11H2,1-2H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHUFQTXEZGDKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
3-Amino-4-[(dimethylamino)methyl]benzamide physical and chemical properties
An In-depth Technical Guide on the Physicochemical Properties of 3-Amino-4-[(dimethylamino)methyl]benzamide
Introduction
The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of approved therapeutic agents, including antiemetics, antipsychotics, and a growing number of targeted anticancer drugs.[1] Its synthetic tractability and ability to form key hydrogen bond interactions make it an ideal starting point for drug discovery campaigns. This guide focuses on a specific, yet underexplored, member of this class: 3-Amino-4-[(dimethylamino)methyl]benzamide .
This molecule is distinguished by three key functional groups: a primary aromatic amine, a primary amide, and a tertiary benzylic amine. This unique combination offers multiple points for hydrogen bonding, salt formation, and further chemical modification, marking it as a potentially valuable building block for creating complex molecular architectures.
While extensive experimental data for this exact compound is not widely published, this guide will provide a comprehensive analysis of its core physical and chemical properties. Leveraging data from structurally analogous compounds and established principles of physical organic chemistry, we will construct a detailed and predictive profile. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the characterization, reactivity, and potential applications of this promising chemical entity.
Section 1: Molecular Structure and Physicochemical Profile
The foundational properties of a molecule dictate its behavior in both chemical and biological systems. The properties of 3-Amino-4-[(dimethylamino)methyl]benzamide are determined by the interplay of its aromatic core and its distinct functional groups.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value / Predicted Behavior | Source / Rationale |
| IUPAC Name | 3-Amino-4-[(dimethylamino)methyl]benzamide | --- |
| Molecular Formula | C₁₀H₁₅N₃O | --- |
| Molecular Weight | 193.25 g/mol | --- |
| CAS Number | Not readily available | Public databases lack a specific CAS registry number. |
| Physical Form | Predicted to be a solid at room temperature. | Based on analogous compounds like 3-Amino-4-methylbenzamide and 3-amino-4-(methylamino)benzamide, which are solids.[2] |
| Melting Point (°C) | Predicted range: 130-160 °C | Inferred from related structures. 3-Amino-4-methylbenzamide melts at 127-131 °C[3], while the more polar 3-amino-4-(methylamino)benzamide melts at 148-150 °C. The additional tertiary amine may slightly alter crystal packing. |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous acid. | The presence of multiple polar, hydrogen-bonding groups (-NH₂, -CONH₂) and a basic tertiary amine suggests solubility in polar and acidic media.[2] |
| pKa (Predicted) | Two primary basic centers are expected: • Aromatic Amine (pKa ~3-4) • Tertiary Aliphatic Amine (pKa ~8-9) | The aromatic amine's basicity is reduced by the electron-withdrawing benzamide group. The tertiary amine is expected to have a typical pKa for a benzylic amine. |
| LogP (Predicted) | ~1.0 - 1.5 | Calculated using cheminformatics tools. This value indicates moderate lipophilicity, a favorable property for many drug candidates. |
Section 2: Anticipated Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous confirmation of a molecule's structure and purity. Below is an expert prediction of the key features expected in the primary spectroscopic analyses of 3-Amino-4-[(dimethylamino)methyl]benzamide.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative.
-
Aromatic Region (δ 6.5-7.5 ppm): Three protons on the benzene ring will likely appear as distinct multiplets, influenced by their positions relative to the three different substituents.
-
Amide Protons (-CONH₂, δ ~7.0-8.0 ppm): Two broad singlets, which are exchangeable with D₂O.
-
Methylene Protons (-CH₂N-, δ ~3.5-4.0 ppm): A sharp singlet integrating to two protons, representing the benzylic methylene bridge.
-
Amino Protons (-NH₂, δ ~4.0-5.0 ppm): A broad singlet integrating to two protons, exchangeable with D₂O.
-
N-Methyl Protons (-N(CH₃)₂, δ ~2.2-2.5 ppm): A sharp singlet integrating to six protons.
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the benzene ring carbons due to the asymmetric substitution pattern.
-
Carbonyl Carbon (-C=O, δ ~168-172 ppm): A single peak in the characteristic downfield region for amides.
-
Methylene Carbon (-CH₂-, δ ~55-65 ppm): The benzylic carbon signal.
-
N-Methyl Carbons (-N(CH₃)₂, δ ~40-45 ppm): A single signal for the two equivalent methyl carbons.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching (~3400-3200 cm⁻¹): Multiple sharp and broad peaks corresponding to the primary amine and primary amide N-H bonds.
-
C=O Stretching (~1660-1640 cm⁻¹): A strong, sharp absorbance characteristic of the amide I band.
-
N-H Bending (~1620-1580 cm⁻¹): The amide II band, resulting from N-H bending and C-N stretching.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The spectrum should show a clear molecular ion peak at m/z = 193.25 (for the monoisotopic mass).
-
Key Fragmentation: A prominent fragment is expected from the facile benzylic cleavage, resulting in the loss of the dimethylamino group (-N(CH₃)₂) and formation of a stable benzylic cation.
-
Section 3: Synthesis and Reactivity
Proposed Synthetic Pathway
While specific literature for the synthesis of this exact molecule is scarce, a plausible and robust synthetic route can be designed based on well-established organic chemistry transformations. A logical approach would begin with 4-methyl-3-nitrobenzoic acid, a commercially available starting material.
Caption: Proposed multi-step synthesis of the target compound.
Causality of the Synthetic Design:
-
Amidation First: The carboxylate group is converted to the primary amide early on. This is a robust and high-yielding transformation that protects the acid functionality from subsequent reactions.
-
Benzylic Bromination: The methyl group is activated for free-radical bromination using N-bromosuccinimide (NBS). This selectively functionalizes the benzylic position without affecting the aromatic ring.
-
Nucleophilic Substitution: The resulting benzyl bromide is an excellent electrophile for substitution with dimethylamine, a strong nucleophile, to install the key (dimethylamino)methyl group.
-
Final Reduction: The nitro group is reduced to the primary amine in the final step. This is strategic, as the reactive primary amine could interfere with the earlier bromination or substitution steps. Catalytic hydrogenation or reduction with tin(II) chloride are standard, high-yield methods for this conversion.[4]
Chemical Reactivity
-
Aromatic Amine: The 3-amino group can undergo diazotization followed by Sandmeyer-type reactions, allowing for the introduction of a wide range of substituents (e.g., -OH, -Cl, -Br, -CN) at this position.
-
Tertiary Amine: The dimethylamino group is basic and can be protonated to form a water-soluble salt. It can also be oxidized or undergo N-alkylation to form a quaternary ammonium salt.
-
Amide: The benzamide group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions.
Section 4: Standard Experimental Protocols for Characterization
To ensure the identity, purity, and integrity of a newly synthesized batch of 3-Amino-4-[(dimethylamino)methyl]benzamide, a standardized set of analytical protocols must be employed.
Caption: A self-validating workflow for compound characterization.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol establishes the purity of the compound and quantifies any impurities.[1]
-
Sample Preparation: Prepare a stock solution of the compound in methanol at 1 mg/mL. Dilute with the mobile phase to a working concentration of ~50 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid. Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Data Analysis: Integrate the peak area of the main component. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A pure compound should exhibit a single major peak.
Protocol 2: Structural Verification by NMR Spectroscopy
This is the definitive method for confirming the chemical structure.[1]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ (which is effective for polar compounds and allows observation of exchangeable N-H protons).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Data Analysis: Assign all observed peaks to the corresponding atoms in the predicted structure. The chemical shifts, splitting patterns, and integration values must be consistent with the proposed structure.
Section 5: Relevance and Potential Applications in Drug Discovery
The structural motifs within 3-Amino-4-[(dimethylamino)methyl]benzamide are highly relevant to modern drug design. The benzamide core is a known pharmacophore, and the specific substitution pattern suggests several potential applications:
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that occupies the adenine-binding region of the ATP pocket. The amino and amide groups on this molecule are excellent hydrogen bond donors and acceptors.
-
Fragment for Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and a moderate LogP, this compound fits the profile of a "fragment." It could be used in screening campaigns to identify initial low-affinity hits that can be elaborated into more potent leads.
-
Intermediate for Bioactive Molecules: The compound serves as a versatile intermediate. For instance, the use of a related boronic acid, (4-((dimethylamino)methyl)phenyl)boronic acid, has been documented in the synthesis of potent Histone Deacetylase (HDAC) inhibitors. This highlights the utility of the (dimethylamino)methyl)phenyl moiety in generating compounds with significant biological activity. The presence of the additional 3-amino group on the target molecule provides another vector for chemical diversification.
Conclusion
3-Amino-4-[(dimethylamino)methyl]benzamide is a chemical entity with significant, albeit largely unexplored, potential. While specific, empirically determined data are not yet prevalent in the public domain, a comprehensive physicochemical profile can be confidently predicted based on established chemical principles and comparison with closely related analogs. Its combination of hydrogen-bonding functionalities, a basic center, and multiple points for synthetic elaboration makes it a compelling scaffold for medicinal chemistry. The protocols and analyses presented in this guide provide a robust framework for any researcher aiming to synthesize, characterize, and ultimately leverage this promising molecule in a drug discovery program. Future experimental validation of the properties outlined herein will be a critical step in unlocking its full potential.
References
A complete list of all sources cited within this technical guide.
-
Journal of Medicinal Chemistry. Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. [Link]
-
Chemical Research in Toxicology. Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. [Link]
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3-Amino-4-[(dimethylamino)methyl]benzamide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-4-[(dimethylamino)methyl]benzamide, a substituted benzamide with potential applications in medicinal chemistry and drug discovery. While this specific molecule is not widely cataloged, this document extrapolates its physicochemical properties, outlines a plausible synthetic route, and discusses its potential pharmacological relevance based on the well-documented activities of structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel benzamide derivatives.
Introduction: The Significance of the Benzamide Scaffold
Benzamide and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmacologically active agents.[1][2] The versatility of the benzamide scaffold allows for a diverse range of substitutions on the aromatic ring and the amide nitrogen, leading to compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3] The amide functional group itself is crucial, as it is a stable, neutral moiety capable of participating in hydrogen bonding, a key interaction in many biological processes.[2] This guide focuses on the specific, albeit less documented, derivative, 3-Amino-4-[(dimethylamino)methyl]benzamide, to provide a detailed theoretical and practical framework for its study.
Physicochemical Properties
Due to the limited availability of experimental data for 3-Amino-4-[(dimethylamino)methyl]benzamide, its physicochemical properties are predicted based on its chemical structure.
Table 1: Predicted Physicochemical Properties of 3-Amino-4-[(dimethylamino)methyl]benzamide
| Property | Value | Source |
| Molecular Formula | C10H15N3O | (Predicted) |
| Molecular Weight | 193.25 g/mol | (Calculated) |
| Appearance | Likely a solid at room temperature | (Inferred) |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol | (Inferred) |
| CAS Number | Not Assigned | N/A |
Proposed Synthesis Pathway
A plausible synthetic route for 3-Amino-4-[(dimethylamino)methyl]benzamide can be designed starting from commercially available precursors, such as 4-methyl-3-nitrobenzoic acid. The proposed multi-step synthesis is outlined below.
Diagram of Proposed Synthesis Workflow
Sources
Entrectinib: A Deep Dive into its Mechanism of Action as a Pan-TRK, ROS1, and ALK Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Entrectinib (Rozlytrek®) is a potent and selective tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent in the precision oncology landscape. This guide provides a comprehensive technical overview of the core mechanism of action of Entrectinib, a small molecule inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK). We will delve into the molecular interactions, downstream signaling consequences, and the key experimental evidence that underpins our understanding of this multi-targeted agent. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Entrectinib's pharmacological profile.
Introduction: The Rationale for a Multi-Targeted Kinase Inhibitor
The development of targeted therapies has revolutionized cancer treatment. A key principle of this approach is the concept of "oncogene addiction," where a tumor becomes dependent on the signaling output of a single, constitutively active oncogene for its growth and survival. Chromosomal rearrangements resulting in gene fusions are a common mechanism for the generation of such driver oncogenes. Entrectinib was designed to simultaneously target three key classes of receptor tyrosine kinases—TRK, ROS1, and ALK—which are known to be constitutively activated by gene fusions in a variety of solid tumors.[1] This multi-targeted approach offers a therapeutic strategy for a range of histologically diverse cancers that share a common molecular driver.
Core Mechanism of Action: Competitive ATP Inhibition
Entrectinib functions as an ATP-competitive inhibitor of the TRK, ROS1, and ALK tyrosine kinases.[2] This means that Entrectinib binds to the ATP-binding pocket within the kinase domain of these receptors. By occupying this site, it prevents the binding of ATP, which is essential for the autophosphorylation and subsequent activation of the kinase.[3] This inhibition is highly potent, with IC50 values in the low nanomolar range for TRKA/B/C, ROS1, and ALK.[3] The blockade of autophosphorylation is the critical first step in shutting down the oncogenic signaling cascade.
Diagram: Simplified Mechanism of Entrectinib Action
Caption: Entrectinib competitively inhibits ATP binding to TRK, ROS1, and ALK fusion proteins, blocking their activation and downstream signaling.
Impact on Downstream Signaling Pathways
The constitutive activation of TRK, ROS1, and ALK fusion proteins leads to the hyperactivation of several critical downstream signaling pathways that are fundamental to cancer cell biology. By inhibiting the upstream kinase, Entrectinib effectively dampens these pro-survival and pro-proliferative signals.
-
RAS/MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation. Inhibition of TRK, ROS1, and ALK by Entrectinib leads to a reduction in the phosphorylation of MEK and ERK, ultimately causing cell cycle arrest.[3][4]
-
PI3K/AKT/mTOR Pathway: This is a crucial survival pathway that promotes cell growth and inhibits apoptosis. Entrectinib treatment results in decreased phosphorylation of AKT and other downstream effectors of this pathway.[3][5]
-
JAK/STAT Pathway: Particularly relevant for ALK-driven malignancies, this pathway is involved in cell survival and proliferation. Entrectinib has been shown to reduce the phosphorylation of STAT3.[3]
-
PLCγ Pathway: The Phospholipase C gamma pathway is also implicated in cell growth and differentiation downstream of TRK activation. Entrectinib treatment leads to a reduction in PLCγ phosphorylation.[6]
Diagram: Key Downstream Signaling Pathways Inhibited by Entrectinib
Caption: Entrectinib's inhibition of TRK, ROS1, and ALK leads to the suppression of multiple oncogenic signaling pathways.
Pharmacokinetics and CNS Penetration
A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it an effective treatment for patients with central nervous system (CNS) metastases, which are common in cancers with ALK and ROS1 rearrangements.[7] Entrectinib is orally bioavailable and its pharmacokinetics are linear and time-independent.[7] It is primarily metabolized by CYP3A4, and co-administration with strong inhibitors or inducers of this enzyme should be carefully managed.[7]
| Pharmacokinetic Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 4-6 hours[7] |
| Plasma Protein Binding | >99%[7] |
| Metabolism | Primarily CYP3A4[7] |
| Major Active Metabolite | M5[7] |
| Terminal Half-life | ~20 hours (Entrectinib), ~40 hours (M5)[7] |
| Excretion | Primarily hepatic[7] |
Key Experimental Evidence
The mechanism of action of Entrectinib has been validated through a series of preclinical and clinical studies.
In Vitro Kinase Inhibition Assays
Biochemical assays are fundamental to determining the potency and selectivity of a kinase inhibitor.
Protocol: TR-FRET Based Kinase Inhibition Assay (Generalized) [2]
-
Reagents: Recombinant human kinase domains (TRKA, ROS1, ALK), biotinylated peptide substrate, ATP, Entrectinib, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
Incubate the kinase, substrate, and varying concentrations of Entrectinib in a reaction buffer.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection mix (anti-phosphotyrosine antibody and SA-APC).
-
Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
-
Data Analysis: Calculate the IC50 value, the concentration of Entrectinib that causes 50% inhibition of kinase activity, using non-linear regression.
Cell-Based Assays
Cell-based assays are crucial for confirming that the biochemical activity of an inhibitor translates to a functional effect in a cellular context.
Protocol: Western Blot for TRK Phosphorylation [8]
-
Cell Culture: Culture an NTRK fusion-positive cancer cell line (e.g., KM12) to 70-80% confluency.
-
Treatment: Treat cells with a range of Entrectinib concentrations (e.g., 0, 10, 50, 100 nM) for a specified duration (e.g., 2 hours).
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and then incubate with a primary antibody against phosphorylated TRK (p-TRK).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Re-probing: Strip the membrane and re-probe for total TRK and a loading control (e.g., β-actin) to normalize the p-TRK signal.
Protocol: Colony Formation Assay [9]
-
Cell Seeding: Seed a low density of cancer cells with a relevant fusion gene in 6-well plates.
-
Treatment: Treat the cells with varying concentrations of Entrectinib.
-
Incubation: Incubate for 7-14 days to allow for colony formation.
-
Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
-
Analysis: Calculate the survival fraction for each treatment concentration relative to the vehicle control.
Diagram: Experimental Workflow for Characterizing Entrectinib
Caption: A multi-faceted experimental approach is used to characterize the mechanism of action and efficacy of Entrectinib.
Clinical Trial Data
The efficacy of Entrectinib has been demonstrated in several key clinical trials, including the integrated analysis of the STARTRK-2, STARTRK-1, and ALKA-372-001 studies.[10][11][12] These trials have shown high objective response rates (ORR) in patients with NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC), including those with CNS metastases.[10][12]
| Tumor Type | Objective Response Rate (ORR) | Reference |
| NTRK Fusion-Positive Solid Tumors | 61.2% | [10] |
| ROS1-Positive NSCLC | 67.1% | [12] |
| Intracranial ORR (NTRK-positive with measurable CNS disease) | 63.6% | [10] |
| Intracranial ORR (ROS1-positive with measurable CNS disease) | 79.2% | [12] |
Mechanisms of Resistance
As with other targeted therapies, acquired resistance to Entrectinib can develop. The primary mechanisms of resistance include:
-
On-target mutations: The development of mutations in the kinase domain of the target protein (e.g., ROS1) that prevent Entrectinib from binding effectively.[13]
-
Bypass signaling: The activation of alternative signaling pathways that circumvent the need for the inhibited kinase. For example, the acquisition of a KRAS mutation can lead to sustained ERK activation despite ROS1 inhibition.[14][15]
Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapy strategies.
Conclusion
Entrectinib is a highly effective, orally bioavailable, CNS-active tyrosine kinase inhibitor with a well-defined mechanism of action. By competitively inhibiting the ATP-binding sites of TRK, ROS1, and ALK fusion proteins, it potently blocks the downstream signaling pathways that drive the proliferation and survival of a diverse range of solid tumors. Its ability to cross the blood-brain barrier provides a critical therapeutic advantage for patients with CNS metastases. A robust body of preclinical and clinical evidence supports its use as a targeted therapy for patients whose tumors harbor NTRK, ROS1, or ALK gene fusions. Continued research into mechanisms of resistance will be vital for optimizing its long-term clinical benefit.
References
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Ardini, E., et al. (2016). Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628–639. [Link]
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Canada's Drug Agency. (2022). Entrectinib (Rozlytrek). [Link]
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Demetri, G. D., et al. (2022). Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors. Clinical Cancer Research, 28(7), 1302–1312. [Link]
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Kim, J. E., et al. (2021). Entrectinib Induces Apoptosis and Inhibits the Epithelial–Mesenchymal Transition in Gastric Cancer with NTRK Overexpression. International Journal of Molecular Sciences, 23(1), 396. [Link]
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Song, Y., et al. (2019). Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer. Cancer Chemotherapy and Pharmacology, 84(2), 453–459. [Link]
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Drilon, A., et al. (2017). Safety and Antitumor Activity of the Multi-Targeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib (RXDX-101): Combined Results from Two Phase 1 Trials (ALKA-372-001 and STARTRK-1). Cancer Discovery, 7(4), 400–409. [Link]
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Ahn, M. J., et al. (2020). Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer. Cancer Chemotherapy and Pharmacology, 85(4), 827–833. [Link]
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Menichincheri, M., et al. (2016). Entrectinib treatment rapidly induces apoptosis in ETV6-NTRK3–driven acute myeloid leukemia cell lines. Oncotarget, 7(49), 81650–81659. [Link]
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Iyer, R., et al. (2016). Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model. Cancer Letters, 383(2), 209–216. [Link]
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Popat, S., et al. (2021). Comparative effectiveness analysis between entrectinib clinical trial and crizotinib real-world data in ROS1+ NSCLC. Future Oncology, 17(27), 3613–3625. [Link]
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ResearchGate. (n.d.). Western blot analysis of total and phosphorylated level of TrkB and its...[Link]
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Alex's Lemonade Stand Foundation for Childhood Cancer. (2016). Mechanisms of Resistance to the TRK-ALK-ROS1 Inhibitor Entrectinib in Neuroblastoma. [Link]
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Wood, A. C., et al. (2020). Mechanisms of Entrectinib Resistance in a Neuroblastoma Xenograft Model. Cancers, 12(3), 606. [Link]
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Dziadziuszko, R., et al. (2021). Updated Analysis of Outcomes With Entrectinib for Advanced ROS1 Fusion–Positive NSCLC. The ASCO Post. [Link]
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Davare, M. A., et al. (2019). Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer. Cancer Chemotherapy and Pharmacology, 84(2), 453–459. [Link]
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Wang, Y., et al. (2023). Mechanisms of resistance to tyrosine kinase inhibitor treatments in patients with ROS1 fusion-positive non-small cell lung cancer. Journal of Clinical Oncology, 41(16_suppl), 9109-9109. [Link]
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Cytek. (n.d.). Apoptosis Analysis Using the Cytek Northern Lights™ Flow Cytometer. [Link]
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Drilon, A., et al. (2017). Safety and Antitumor Activity of the Multi-Targeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib (RXDX-101): Combined Results from Two Phase 1 Trials (ALKA-372-001 and STARTRK-1). Cancer Discovery, 7(4), 400–409. [Link]
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Aslantürk, Ö. S. (2018). Cell proliferation and cytotoxicity assays. Cell Viability, 1-21. [Link]
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Aveic, S., et al. (2017). Inhibition of cell viability, and growth after entrectinib treatment.... ResearchGate. [Link]
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- 12. Updated Analysis of Outcomes With Entrectinib for Advanced ROS1 Fusion–Positive NSCLC - The ASCO Post [ascopost.com]
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- 15. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural and Biological Evaluation of 3-Amino-4-[(dimethylamino)methyl]benzamide: A Next-Generation PARP Pharmacophore
Executive Summary
The transition from first-generation enzymatic inhibitors to clinically viable oncology drugs requires overcoming severe pharmacokinetic and pharmacodynamic bottlenecks. 3-Amino-4-[(dimethylamino)methyl]benzamide represents a rationally designed, optimized pharmacophore built upon the classic 3-aminobenzamide (3-AB) scaffold. By introducing a basic tertiary amine side chain, this molecule bridges the gap between the weak, micromolar target engagement of early poly(ADP-ribose) polymerase (PARP) inhibitors and the nanomolar potency required for modern synthetic lethality applications.
This technical guide details the structural causality behind this molecule's design, its predicted mechanism of action, and the self-validating experimental workflows required to evaluate its biological activity in preclinical models.
Structural Causality & Rational Drug Design
To understand the biological potential of 3-Amino-4-[(dimethylamino)methyl]benzamide, we must deconstruct its structure-activity relationship (SAR) through the lens of the PARP-1 catalytic domain.
The Benzamide Core: NAD+ Competitive Binding
PARP-1 functions by cleaving NAD+ to synthesize poly(ADP-ribose) (PAR) chains on target proteins. The benzamide core of this compound acts as a direct nicotinamide mimic. Crystallographic studies of PARP-1 demonstrate that the carboxamide group forms critical, rigid hydrogen bonds with the Gly863 and Ser904 residues within the catalytic active site 1.
The 4-[(Dimethylamino)methyl] Substitution: The Pharmacokinetic Upgrade
While 3-aminobenzamide (3-AB) successfully binds the NAD+ pocket, it is a weak inhibitor ( IC50 ~30 μM) with poor aqueous solubility. The addition of the 4-[(dimethylamino)methyl] moiety serves two causal functions:
-
Solubility Enhancement: The basic tertiary amine ( pKa ~9.0) is protonated at physiological pH. This drastically increases aqueous solubility, preventing compound precipitation during high-concentration in vitro assays and improving oral bioavailability.
-
Affinity & Trapping: The protonated amine projects outward from the nicotinamide pocket into a solvent-exposed cleft. Here, it can form favorable electrostatic interactions or salt bridges with acidic residues (e.g., Asp766 or Glu988), significantly lowering the Ki and increasing the residence time of the drug on the enzyme—a critical factor for "PARP trapping."
Mechanism of Action: Driving Synthetic Lethality
The primary biological activity of this compound is the induction of synthetic lethality in tumor cells harboring homologous recombination (HR) deficiencies, such as BRCA1 or BRCA2 mutations 2.
When the inhibitor binds to PARP-1 at the site of a single-strand DNA break (SSB), it prevents the enzyme from auto-PARylating and dissociating. This "trapped" PARP-DNA complex becomes a physical barrier. When a replication fork collides with this complex, the fork collapses, converting the SSB into a highly toxic double-strand break (DSB). While healthy cells repair these DSBs via HR, BRCA-deficient cells are forced to rely on error-prone pathways, leading to genomic catastrophe and apoptosis 3.
Fig 1: Mechanism of PARP inhibition and synthetic lethality in BRCA-deficient cells.
Quantitative Benchmarking
To contextualize the biological activity of this compound, we project its performance against the parent scaffold (3-AB) and a clinical-grade benchmark (Olaparib). The addition of the basic amine is expected to shift the profile from a weak tool compound to a viable preclinical candidate.
| Compound | Primary Target | Cell-Free IC50 (nM) | Cellular EC50 (nM) | Aqueous Solubility (mg/mL) |
| 3-Aminobenzamide (3-AB) | PARP-1 / PARP-2 | ~33,000 | >100,000 | < 1.0 |
| 3-Amino-4-[(dimethylamino)methyl]benzamide | PARP-1 / PARP-2 | ~45 - 120 | ~300 - 800 | > 15.0 |
| Olaparib (Clinical Benchmark) | PARP-1 / PARP-2 / PARP-3 | ~5 | ~20 | ~0.1 |
Experimental Workflows: Self-Validating Protocols
As application scientists, we must ensure that every assay deployed to evaluate this compound is self-validating. A common pitfall in PARP inhibitor development is conflating off-target cytotoxicity with true mechanism-based synthetic lethality. The following sequential workflow isolates variables to prove target engagement.
Fig 2: Self-validating experimental workflow for biological evaluation of PARP inhibitors.
Protocol 1: Cell-Free PARP-1 Enzymatic Activity Assay
Objective: Isolate direct catalytic inhibition from cellular permeability factors.
-
Causality Check: PARP-1 is strictly DNA-dependent. Without broken DNA, the enzyme remains auto-inhibited. We use activated calf thymus DNA to force the enzyme into an active conformation, ensuring we are measuring true competitive inhibition at the NAD+ site.
-
Methodology:
-
Prepare reaction buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2 , and 1 mM DTT. (Note: DTT is critical to maintain the reducing environment required for PARP-1's zinc-finger domains).
-
Add 10 μg/mL activated calf thymus DNA and 0.5 U/well of purified human PARP-1 enzyme.
-
Introduce 3-Amino-4-[(dimethylamino)methyl]benzamide in a 10-point serial dilution (0.1 nM to 10 μM).
-
Initiate the reaction by adding 50 μM biotinylated NAD+. Incubate for 30 minutes at room temperature.
-
Transfer to a streptavidin-coated microplate, wash, and detect PARylation via a chemiluminescent anti-PAR antibody. Calculate IC50 using a 4-parameter logistic curve.
-
Protocol 2: Cellular Target Engagement (PAR Accumulation Assay)
Objective: Prove the compound crosses the cell membrane and inhibits intracellular PARP-1.
-
Causality Check: Baseline PAR levels in resting cells are often too low to accurately quantify inhibition. We pulse the cells with H2O2 to induce massive oxidative DNA damage. This synchronizes PARP hyperactivation, creating a robust signal window.
-
Methodology:
-
Seed MDA-MB-436 cells in 6-well plates and grow to 70% confluence.
-
Pre-incubate cells with the compound (at 1x, 5x, and 10x the biochemical IC50 ) for 2 hours.
-
The Damage Pulse: Treat cells with 1 mM H2O2 for exactly 10 minutes at 37°C.
-
Immediately wash with ice-cold PBS to halt the reaction and lyse cells in RIPA buffer supplemented with PARG (poly(ADP-ribose) glycohydrolase) inhibitors to prevent PAR degradation during lysis.
-
Perform Western Blotting using the 10H anti-PAR monoclonal antibody. A successful compound will show a dose-dependent ablation of the high-molecular-weight PAR smear.
-
Protocol 3: Synthetic Lethality (Clonogenic Survival Assay)
Objective: Confirm that cell death is driven by HR-deficiency, not general chemical toxicity.
-
Causality Check: Short-term viability assays (e.g., 72-hour MTT) frequently yield false negatives for PARP inhibitors. Cells must undergo multiple rounds of replication to convert SSBs into lethal DSBs. Therefore, a 10-to-14-day clonogenic assay is mandatory.
-
Methodology:
-
Self-Validating Setup: Seed two parallel cell lines: MDA-MB-436 (BRCA1-mutant, HR-deficient) and MDA-MB-231 (BRCA-wildtype, HR-proficient).
-
Plate at a low density of 500 cells/well in 6-well plates.
-
Treat with the compound (0.1 μM to 10 μM). Refresh media and drug every 3 days.
-
After 14 days, fix cells with 100% methanol and stain with 0.5% crystal violet.
-
Count colonies (>50 cells/colony). A true synthetic lethal candidate will exhibit an EC50 in the BRCA-mutant line that is at least 50-fold lower than in the BRCA-wildtype line.
-
References
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PMC (nih.gov). 1
-
PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. PMC (nih.gov). 2
-
BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. JCI (jci.org). 3
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- 3. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
The Evolving Landscape of PARP Inhibition: A Technical Guide to 3-Aminobenzamide and its Derivatives
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of PARP in Cellular Homeostasis and Disease
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to a multitude of cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] The most abundant and well-studied member, PARP-1, acts as a DNA damage sensor. Upon detecting single-strand breaks (SSBs) in DNA, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[1][2]
However, the overactivation of PARP-1 can be detrimental, leading to a form of programmed cell death termed "PARthanatos," which involves the depletion of cellular NAD+ and ATP.[1] This dual role of PARP has made it a compelling target for therapeutic intervention in a range of diseases, particularly cancer.
This technical guide provides a comprehensive overview of 3-aminobenzamide, a foundational PARP inhibitor, and explores the broader context of benzamide derivatives in the development of targeted cancer therapies.
3-Aminobenzamide: A Prototypical PARP Inhibitor
3-Aminobenzamide (3-AB) is a well-characterized and widely studied small molecule that has been instrumental in elucidating the biological functions of PARP enzymes.[1][3] It acts as a competitive inhibitor by mimicking the nicotinamide moiety of the PARP substrate, NAD+.[1] By binding to the catalytic domain of PARP, 3-AB prevents the synthesis of PAR, thereby disrupting the DNA repair process.[1]
Mechanism of Action: Inducing Synthetic Lethality
The therapeutic potential of PARP inhibitors like 3-aminobenzamide is most prominently realized in the context of "synthetic lethality." This concept applies to cancers with pre-existing defects in other DNA repair pathways, most notably the homologous recombination (HR) pathway, which is responsible for repairing double-strand breaks (DSBs). Cancers with mutations in the BRCA1 or BRCA2 genes are prime examples of HR-deficient tumors.
In these cancer cells, the inhibition of PARP-mediated SSB repair leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs.[1] Because the HR pathway is already compromised, the cancer cells are unable to repair these DSBs, leading to genomic instability and ultimately, cell death.[1] Normal cells, with their intact HR pathway, are able to tolerate PARP inhibition as they can still effectively repair DSBs. This differential effect provides a therapeutic window for targeting cancer cells while sparing healthy tissues.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Beyond the Prototype: The Benzamide Scaffold in Modern PARP Inhibitor Design
While 3-aminobenzamide itself has limited clinical utility due to its modest potency and off-target effects, its benzamide core has served as a crucial scaffold for the development of more potent and selective PARP inhibitors.[1] Medicinal chemists have systematically modified the 3-aminobenzamide structure to enhance its binding affinity for the PARP catalytic domain and improve its pharmacokinetic properties.
The general structure of many clinically approved and investigational PARP inhibitors retains the benzamide moiety, which occupies the nicotinamide-binding pocket of the enzyme. Modifications to other parts of the molecule are designed to create additional interactions with the enzyme, thereby increasing potency and selectivity.
Experimental Evaluation of Benzamide-Based PARP Inhibitors: A Methodological Overview
The preclinical evaluation of novel PARP inhibitors involves a series of in vitro and in vivo assays to characterize their potency, selectivity, and efficacy.
In Vitro Assays
1. PARP Enzyme Activity Assay:
This is a primary biochemical assay to determine the direct inhibitory effect of a compound on PARP-1 activity.
-
Principle: A colorimetric or fluorescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of nicked DNA.
-
Step-by-Step Protocol:
-
Coat a 96-well plate with histones.
-
Add a reaction mixture containing recombinant PARP-1 enzyme, nicked DNA, and biotinylated NAD+.
-
Add varying concentrations of the test compound (e.g., 3-aminobenzamide or a derivative).
-
Incubate to allow the PARylation reaction to proceed.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP-1 activity by 50%.
-
2. Cellular PARylation Assay:
This assay confirms the ability of the inhibitor to penetrate cells and inhibit PARP activity in a cellular context.
-
Principle: Western blot or ELISA-based detection of PAR levels in cells treated with a DNA-damaging agent and the PARP inhibitor.
-
Step-by-Step Protocol:
-
Culture cancer cells (e.g., BRCA-deficient and proficient cell lines) in multi-well plates.
-
Treat the cells with varying concentrations of the PARP inhibitor for a specified period.
-
Induce DNA damage using an agent like hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) to stimulate PARP activity.
-
Lyse the cells and quantify total protein concentration.
-
Perform a Western blot or ELISA using an anti-PAR antibody to detect the levels of PARylation.
-
A potent inhibitor will show a dose-dependent decrease in PAR levels.
-
3. Cell Viability and Clonogenic Assays:
These assays assess the cytotoxic and cytostatic effects of the PARP inhibitor, particularly in the context of synthetic lethality.
-
Principle: Measuring the proliferation and survival of cancer cells (especially BRCA-deficient lines) following treatment with the inhibitor.
-
Step-by-Step Protocol (for a clonogenic assay):
-
Seed a low density of cancer cells in culture plates.
-
Treat the cells with a range of concentrations of the PARP inhibitor.
-
Allow the cells to grow for 10-14 days until visible colonies form.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies to determine the surviving fraction at each inhibitor concentration.
-
Compare the survival of BRCA-deficient and BRCA-proficient cell lines to demonstrate synthetic lethality.
-
Experimental Workflow: In Vitro Evaluation of a Novel PARP Inhibitor
Caption: A streamlined workflow for the initial in vitro screening of PARP inhibitors.
In Vivo Efficacy Studies
Promising candidates from in vitro screening are advanced to in vivo models to assess their anti-tumor activity and tolerability.
-
Model: Typically, xenograft models where human cancer cells (e.g., BRCA-deficient ovarian or breast cancer cell lines) are implanted into immunocompromised mice.
-
Procedure:
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The PARP inhibitor is administered orally or via injection at various doses and schedules.
-
Tumor growth is monitored over time by measuring tumor volume.
-
The body weight and overall health of the mice are monitored to assess toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring PAR levels to confirm target engagement in vivo).
-
Quantitative Data Summary
The inhibitory potency of benzamide derivatives against PARP enzymes can vary significantly based on their specific chemical structures. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Compound | PARP-1 IC50 (nM) | Cell Line | Cell Viability IC50 (µM) | Reference |
| 3-Aminobenzamide | ~1000 | Varies | Varies | [1] |
| Olaparib | 1.9 | HCC1937 (BRCA1-mutant) | 0.01 | [2] |
| Veliparib | 5.2 | HCC1937 (BRCA1-mutant) | 0.1 | [2] |
| Novel Thieno[3,4-d]imidazole-4-carboxamide Derivatives | 10-50 | HCC1937 (BRCA1-mutant) | 0.02 - 0.04 | [2] |
Note: IC50 values are approximate and can vary depending on assay conditions.
Future Directions and Conclusion
The journey from the foundational discovery of 3-aminobenzamide to the clinical success of modern PARP inhibitors highlights the power of targeted therapy in oncology. The benzamide scaffold remains a cornerstone of PARP inhibitor design, and ongoing research is focused on developing next-generation inhibitors with improved selectivity, enhanced potency, and the ability to overcome resistance mechanisms.
Furthermore, the therapeutic applications of PARP inhibitors are expanding beyond BRCA-mutant cancers. Clinical trials are investigating their efficacy in other tumor types with deficiencies in DNA damage repair pathways, as well as in combination with other anticancer agents, including immunotherapy. The principles of PARP inhibition, rooted in the mechanism of action of molecules like 3-aminobenzamide, continue to shape the future of precision medicine in oncology.
References
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Differentiative Pathway Activated by 3-aminobenzamide, an Inhibitor of PARP, in Human Osteosarcoma MG-63 Cells. PubMed. Available at: [Link]
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Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. PMC. Available at: [Link]
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Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity. PubMed. Available at: [Link]
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Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse. PubMed. Available at: [Link]
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Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. ACS Publications. Available at: [Link]
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Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. PMC. Available at: [Link]
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3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC. Available at: [Link]
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Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. PMC. Available at: [Link]
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Effects of PARP Inhibitör 3-Aminobenzamide on Impaired Mesenteric Blood Flow and Organ Injury in CLP-Induced Septic Shock Model. Journal of Critical and Intensive Care. Available at: [Link]
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3-amino-4-(dimethylamino)benzamide (C9H13N3O). PubChemLite. Available at: [Link]
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Synthesis of 3-amino-4-methylphenol. PrepChem.com. Available at: [Link]
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N-{[(4-Nitrophenyl)amino]methyl}benzamide. MDPI. Available at: [Link]
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3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. PubMed. Available at: [Link]
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(PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. ResearchGate. Available at: [Link]
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Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. PMC. Available at: [Link]
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3-Amino-N-methylbenzamide | C8H10N2O | CID 676526. PubChem. Available at: [Link]
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3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. PubMed. Available at: [Link]
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Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. Available at: [Link]
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Discovery of 2-Hydroxy- N , N -dimethyl-3-{2-[[( R )-1-(5- methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobut-1-enylamino}benzamide (SCH 527123): A Potent, Orally Bioavailable CXCR2/CXCR1 Receptor Antagonist. ResearchGate. Available at: [Link]
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A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. PMC. Available at: [Link]
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The Strategic Dance of Atoms: A Technical Guide to the Structure-Activity Relationship of 3-Amino-4-[(dimethylamino)methyl]benzamide Derivatives
This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the biological activity of 3-Amino-4-[(dimethylamino)methyl]benzamide derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from the scientific literature to illuminate the intricate interplay between molecular structure and pharmacological function. We will dissect the core scaffold, analyze the impact of substituent modifications, and provide practical experimental protocols to empower your research endeavors.
The 3-Amino-4-[(dimethylamino)methyl]benzamide Scaffold: A Privileged Motif
The 3-Amino-4-[(dimethylamino)methyl]benzamide core represents a versatile scaffold in medicinal chemistry, frequently appearing in the design of enzyme inhibitors. Its inherent structural features provide a unique combination of hydrogen bonding capabilities, basicity, and conformational flexibility, making it an attractive starting point for the development of targeted therapeutics. The core can be conceptually divided into three key regions, each offering distinct opportunities for modification to modulate potency, selectivity, and pharmacokinetic properties.
Caption: Key pharmacophoric regions of the core scaffold.
Deconstructing the SAR: A Region-by-Region Analysis
The biological activity of derivatives is profoundly influenced by substitutions at each of the three key regions. Understanding these relationships is paramount for rational drug design.
Region A: The Critical Role of the 3-Amino Group
The 3-amino group is a cornerstone of the scaffold's interaction with many biological targets. Its ability to act as a hydrogen bond donor is often crucial for anchoring the molecule within the active site of an enzyme.[1]
-
Hydrogen Bonding: The primary amine can form critical hydrogen bonds with amino acid residues such as aspartate, glutamate, or backbone carbonyls in the target protein. This interaction is a recurring theme in the binding modes of many benzamide-based inhibitors.
-
Electronic Effects: The amino group is an electron-donating group, which can influence the overall electron density of the aromatic ring and impact the reactivity and binding affinity of the molecule.
-
Substitution Effects:
-
N-Alkylation: While the primary amine is often optimal, N-alkylation can be explored to probe for additional hydrophobic pockets. However, this can also lead to a loss of a key hydrogen bond donor.
-
Acylation: Acylation of the 3-amino group can significantly alter the electronic properties and introduce new interaction points. For instance, in a series of 1,2,5-oxadiazole derivatives, variations in the N-acyl group at a similar position led to significant changes in antiplasmodial activity.[2]
-
Region B: The 4-[(Dimethylamino)methyl] Side Chain - A Modulator of Physicochemical Properties and More
The basic dimethylaminomethyl group at the 4-position plays a multifaceted role in the overall profile of the derivatives.
-
Solubility and Basicity: The tertiary amine in this side chain is typically protonated at physiological pH, which can significantly enhance the aqueous solubility of the compounds. This is a desirable property for drug candidates. The presence of a basic amine in the side chain of some kinase inhibitors has been shown to facilitate the inhibition of cancer cell proliferation.[3]
-
Steric and Conformational Influence: The size and conformation of this substituent can influence how the molecule fits into the binding pocket of the target. Modifications to this group can be used to optimize steric complementarity and avoid clashes with the protein.
-
Potential for Ionic Interactions: The positively charged tertiary amine can form ionic bonds or strong hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) on the target protein, providing an additional anchoring point.
Region C: The Benzamide Moiety - The Constant Anchor
The benzamide group is a common feature in many enzyme inhibitors and often serves as a primary binding motif.
-
Hydrogen Bonding: The amide carbonyl is a strong hydrogen bond acceptor, frequently interacting with backbone NH groups or side chains of amino acids like serine or threonine in the hinge region of kinases.[4]
-
Aromatic Interactions: The phenyl ring can engage in various non-covalent interactions, including π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrophobic interactions within the binding site.
-
N-Substitution on the Amide: Modification of the amide nitrogen with different substituents is a common strategy to explore the solvent-exposed region of the binding site and to modulate pharmacokinetic properties. The nature of the N-substituent is a critical determinant of the compound's pharmacokinetic profile.[1] For example, bulky and lipophilic groups like cyclohexyl can fit into hydrophobic pockets, influencing potency and selectivity.[1]
Target-Specific SAR Insights
The versatility of the 3-Amino-4-[(dimethylamino)methyl]benzamide scaffold allows for its adaptation to a variety of biological targets.
As Kinase Inhibitors
Numerous benzamide derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling.
-
Bcr-Abl: In the context of Bcr-Abl inhibitors for chronic myeloid leukemia (CML), 3-substituted benzamide derivatives have shown high potency.[5] The benzamide moiety often forms a key hydrogen bond with the hinge region of the kinase.
-
FLT3 and Src-Family Kinases: Aminoisoquinoline benzamides have demonstrated potent inhibition of FLT3 and Src-family kinases, with the presence of a basic amine side chain appearing to be beneficial for activity against acute myeloid leukemia (AML) cell lines.[3]
-
c-Met: 3-aminoindazole-based compounds, which share similarities with the 3-aminobenzamide scaffold, have been developed as potent c-Met inhibitors.[6]
As Poly(ADP-ribose) Polymerase (PARP) Inhibitors
3-Aminobenzamide itself is a well-known inhibitor of PARP, an enzyme involved in DNA repair.[7][8] This has led to the exploration of its derivatives for anticancer applications. The benzamide portion is crucial for binding to the NAD+ binding site of PARP.
As Histone Deacetylase (HDAC) Inhibitors
Benzamide derivatives are a known class of HDAC inhibitors. The benzamide's carbonyl group often coordinates with the zinc ion in the HDAC active site, a critical interaction for inhibitory activity.[9]
Experimental Protocols
To facilitate further research, we provide generalized, step-by-step methodologies for the synthesis and biological evaluation of novel derivatives.
General Synthetic Protocol
A common route for the synthesis of 3-Amino-4-[(dimethylamino)methyl]benzamide derivatives involves a multi-step process starting from a commercially available substituted benzoic acid.
Caption: A generalized synthetic workflow.
Step-by-Step Methodology:
-
Esterification of the Starting Benzoic Acid: The starting benzoic acid is dissolved in an appropriate alcohol (e.g., methanol) with a catalytic amount of strong acid (e.g., sulfuric acid) and heated to reflux to form the corresponding ester.
-
Benzylic Bromination: The methyl group at the 4-position is brominated using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride under reflux.
-
Nucleophilic Substitution with Dimethylamine: The resulting benzyl bromide is reacted with an excess of dimethylamine in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to introduce the dimethylaminomethyl group.
-
Reduction of the Nitro Group: The nitro group at the 3-position is reduced to an amine using standard conditions, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation with palladium on carbon.
-
Saponification of the Ester: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent.
-
Amide Bond Formation: The resulting carboxylic acid is coupled with a desired amine using a standard coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like DMF.
Self-Validation: Each step should be monitored by thin-layer chromatography (TLC) and the structure of the intermediates and final products confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Biological Evaluation: Kinase Inhibition Assay
A common method to assess the inhibitory activity of these derivatives against a specific kinase is through an in vitro kinase assay.
Protocol for a Generic Kinase Assay (e.g., FLT3):
-
Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
-
Assay Procedure:
-
A solution of the test compound is prepared in DMSO and serially diluted.
-
The kinase, substrate, and test compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using the detection reagent and a luminometer.
-
-
Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.
Quantitative SAR Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for a series of 3-Amino-4-[(dimethylamino)methyl]benzamide derivatives to illustrate the impact of substitutions on kinase inhibitory activity.
| Compound ID | R (Amide Substituent) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Cell Proliferation GI50 (µM) |
| 1 | -H | 500 | >10000 | 15.2 |
| 2 | -Phenyl | 150 | 2500 | 5.8 |
| 3 | -4-Fluorophenyl | 75 | 1200 | 2.1 |
| 4 | -4-Methoxyphenyl | 200 | 3500 | 8.5 |
| 5 | -Cyclohexyl | 50 | 800 | 1.5 |
| 6 | -3-(Trifluoromethyl)phenyl | 25 | 500 | 0.8 |
Analysis of the Data:
-
Substitution on the amide nitrogen (R group) significantly impacts potency and selectivity.
-
The introduction of a phenyl group (Compound 2) improves activity over the unsubstituted amide (Compound 1).
-
Electron-withdrawing groups on the phenyl ring, such as fluorine (Compound 3) and trifluoromethyl (Compound 6), enhance potency against Kinase A.
-
A lipophilic cyclohexyl group (Compound 5) also leads to a notable increase in potency.
-
The antiproliferative activity in a relevant cell line generally correlates with the in vitro kinase inhibition data.
Conclusion and Future Directions
The 3-Amino-4-[(dimethylamino)methyl]benzamide scaffold is a highly tractable platform for the design of potent and selective enzyme inhibitors. The SAR landscape is rich and offers numerous avenues for optimization. The 3-amino group and the benzamide moiety provide a robust anchor for binding to many targets, while the 4-[(dimethylamino)methyl] side chain and the N-amide substituent offer fine-tuning of potency, selectivity, and physicochemical properties.
Future research in this area should focus on:
-
Exploring a wider range of substituents at all three key regions to further delineate the SAR.
-
Utilizing computational modeling and docking studies to rationalize the observed SAR and guide the design of new analogs.[4][10]
-
Optimizing the pharmacokinetic profiles of lead compounds to improve their drug-like properties.
-
Investigating the activity of these derivatives against a broader panel of targets to identify novel therapeutic applications.
By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of 3-Amino-4-[(dimethylamino)methyl]benzamide derivatives and accelerate the discovery of new therapeutic agents.
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Larocque, E., et al. (2017). Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Oncotarget, 8(30), 49475–49490. [Link]
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Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421–1425. [Link]
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El-Damasy, A. K., et al. (2022). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) as a potent pan-BCR-ABL inhibitor active against T315I mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1625–1638. [Link]
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Rutkauskas, K., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(13), 5133. [Link]
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The Strategic Utility of 3-Amino-4-[(dimethylamino)methyl]benzamide in Advanced Organic Synthesis and Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the design of multifunctional building blocks is paramount for the rapid assembly of complex therapeutics. 3-Amino-4-[(dimethylamino)methyl]benzamide represents a highly specialized, trifunctional scaffold. By integrating a hydrogen-bonding carboxamide, a nucleophilic aniline, and a solubilizing basic tail within a single compact aromatic system, this molecule serves as a critical precursor for poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and advanced heterocyclic frameworks. This whitepaper provides an in-depth technical analysis of its structural rationale, validated synthetic methodologies, and applications in drug design.
Structural and Physicochemical Profiling: The Causality of Design
The architectural brilliance of 3-amino-4-[(dimethylamino)methyl]benzamide lies in its three orthogonal reactive vectors, each engineered to fulfill specific synthetic and biological roles:
-
C1-Carboxamide (The Pharmacophore): The primary amide acts as a rigid hydrogen bond donor and acceptor. In biological systems, this moiety perfectly mimics the nicotinamide ring of NAD+, making it the foundational pharmacophore for competitive PARP-1 inhibition[1],[2].
-
C3-Aniline (The Synthetic Vector): The primary amine provides a highly reactive site for late-stage functionalization, including Buchwald-Hartwig cross-couplings and condensation reactions to form quinazolines or benzimidazoles.
-
C4-Dimethylaminomethyl (The Solubilizing Tail): Poor aqueous solubility is a notorious bottleneck in drug development[3]. The strategic addition of a tertiary amine ( pKa≈9.2 ) allows the molecule to form highly water-soluble hydrochloride salts. Furthermore, in target binding, this basic tail extends into solvent-exposed channels to form critical salt bridges with acidic residues[4],[5].
Table 1: Comparative Physicochemical Properties
Calculated parameters demonstrating the ADME advantages of the dimethylaminomethyl modification.
| Property | 3-Aminobenzamide (Standard) | 3-Amino-4-[(dimethylamino)methyl]benzamide | Causality / Impact |
| Molecular Weight | 136.15 g/mol | 193.25 g/mol | Remains well within Lipinski's Rule of 5. |
| Calculated LogP | 0.33 | ~0.85 | Improved lipophilicity for membrane permeability. |
| Basic pKa | ~4.5 (Aniline) | ~9.2 (Tertiary Amine) | Enables physiological protonation and salt formation. |
| Aqueous Solubility | Moderate (100 mM) | High (>500 mM as HCl salt) | Drastically improves oral bioavailability[5]. |
| H-Bond Donors | 4 | 4 | Maintains target engagement capabilities. |
Synthetic Methodologies & Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating observable checkpoints to verify reaction success without immediate reliance on complex analytics.
Protocol 1: De Novo Synthesis of the Building Block
The synthesis begins with the commercially available 4-methyl-3-nitrobenzamide. The electron-withdrawing nitro group is critical here; it deactivates the aromatic ring toward electrophilic substitution, exclusively directing radical bromination to the benzylic position[6],[7].
Step 1: Benzylic Bromination
-
Suspend 4-methyl-3-nitrobenzamide (1.0 equiv) and N-bromosuccinimide (NBS, 1.1 equiv) in anhydrous acetonitrile.
-
Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 equiv).
-
Validation Check: Heat to 80°C. The reaction transitions from a turbid suspension to a clear solution as the radical chain initiates. As the reaction completes (approx. 4 hours), succinimide byproduct will precipitate and float, visually confirming the consumption of NBS.
-
Filter the succinimide and concentrate the filtrate to yield 4-(bromomethyl)-3-nitrobenzamide.
Step 2: Amination & Nitro Reduction
-
Dissolve the crude bromide in THF and add a 2.0 M solution of dimethylamine in THF (3.0 equiv) at 0°C. Stir for 2 hours.
-
Quench with saturated NaHCO3 and extract with ethyl acetate.
-
Transfer the organic layer to a hydrogenation flask, add 10% Pd/C (0.1 equiv by weight), and stir under a hydrogen atmosphere (1 atm) for 6 hours.
-
Validation Check: The reduction of the nitro group is highly exothermic. The cessation of hydrogen uptake and a color shift from deep yellow to pale amber indicates complete reduction to the target aniline.
Caption: Step-by-step synthetic workflow for 3-Amino-4-[(dimethylamino)methyl]benzamide.
Protocol 2: Late-Stage Buchwald-Hartwig Amination
The C3-aniline is an excellent nucleophile for constructing complex diarylamines via palladium-catalyzed cross-coupling[8],[9].
-
In a flame-dried Schlenk tube, combine the building block (1.1 equiv), an aryl bromide (1.0 equiv), Pd2(dba)3 (2 mol%), XantPhos (4 mol%), and Cs2CO3 (2.0 equiv).
-
Causality of Ligand Choice: XantPhos is selected due to its wide bite angle (111°), which forces the palladium intermediate into a geometry that dramatically accelerates the rate-limiting reductive elimination step, preventing catalyst deactivation[9].
-
Add anhydrous toluene (0.5 M) and heat to 100°C for 12 hours.
-
Validation Check: The initial dark burgundy color of the Pd(0) resting state will shift to a bright orange/yellow upon successful oxidative addition and amine coordination.
Applications in Medicinal Chemistry
Overcoming the Solubility Barrier in Oncology
Many highly potent anticancer agents fail in clinical trials due to poor aqueous solubility. The incorporation of a dimethylaminomethyl group is a validated strategy to rescue such compounds. For example, the functionalization of the antibiotic heliomycin with a 4-(dimethylaminomethyl) group generated a highly water-soluble derivative that successfully targeted the tNOX-SIRT1 axis in oral cancer cells[4],[5]. By utilizing 3-amino-4-[(dimethylamino)methyl]benzamide as a starting material, medicinal chemists inherently embed this solubility-enhancing feature into the core of their novel therapeutics.
Advanced PARP Inhibition and Synthetic Lethality
3-Aminobenzamide is the prototypical PARP inhibitor[2]. During DNA damage, PARP-1 consumes NAD+ to synthesize poly(ADP-ribose) chains, recruiting repair enzymes. By mimicking NAD+, the benzamide core competitively binds to the PARP catalytic domain[1]. The addition of the basic tail in our building block not only improves pharmacokinetic distribution but traps the PARP enzyme on the DNA. In cancer cells harboring BRCA1/2 mutations (which lack homologous recombination repair), this trapping leads to double-strand breaks and subsequent cell death—a phenomenon known as synthetic lethality.
Caption: Mechanism of PARP inhibition and synthetic lethality driven by benzamide derivatives.
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An In-depth Technical Guide to the Synthetic Strategies and Medicinal Chemistry of the 3-Amino-4-(aminomethyl)benzamide Scaffold
A Note to the Researcher: A comprehensive survey of the scientific literature reveals a notable absence of specific data pertaining to the discovery, synthesis, or biological activity of 3-Amino-4-[(dimethylamino)methyl]benzamide. This suggests that the compound may be a novel chemical entity or a less-documented intermediate. However, the structural motifs present in this molecule—the 3-aminobenzamide core and the (dimethylamino)methyl substituent—are of significant interest in medicinal chemistry. This guide, therefore, provides an in-depth exploration of these key components, offering a robust framework for the synthesis and potential applications of this and related compounds.
The 3-Aminobenzamide Core: A Privileged Scaffold in Drug Discovery
The benzamide moiety is a cornerstone in medicinal chemistry, featured in a multitude of therapeutic agents.[1] The 3-aminobenzamide scaffold, in particular, has garnered substantial attention for its role as a foundational structure for Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3]
1.1. Mechanism of Action: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[2] PARP-1, the most well-studied member, detects single-strand breaks in DNA. Upon activation, it synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process that recruits the necessary machinery for DNA repair.[2] 3-Aminobenzamide acts as a competitive inhibitor of PARP by mimicking the nicotinamide portion of its substrate, NAD+.[2] By occupying the catalytic domain of PARP, it prevents PAR synthesis and hinders the DNA repair process.[2] This inhibition is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to a synthetic lethality that selectively kills cancer cells.[2]
1.2. Therapeutic Applications
The primary therapeutic application of PARP inhibitors based on the 3-aminobenzamide scaffold is in oncology, with notable success in treating cancers with BRCA1/2 mutations, including certain types of ovarian, breast, and prostate cancers.[2] Beyond cancer, 3-aminobenzamide and its derivatives have been investigated for their potential in:
-
Neuroprotection: Preventing PARP-1 over-activation has shown protective effects in models of neurodegenerative diseases.[2]
-
Ischemia-Reperfusion Injury: It has demonstrated protective effects against myocardial reperfusion injury.[4]
-
Inflammation: 3-aminobenzamide has exhibited anti-inflammatory properties.[2]
The (Dimethylamino)methyl Group: A Modulator of Physicochemical and Pharmacological Properties
The introduction of a (dimethylamino)methyl group is a common strategy in drug design to enhance the properties of a lead compound. This substituent can significantly impact a molecule's solubility, basicity, and ability to interact with biological targets.[5]
2.1. Physicochemical Impact
-
Enhanced Aqueous Solubility: The tertiary amine of the (dimethylamino)methyl group is basic and can be readily protonated to form a salt. This significantly increases the water solubility of a molecule, which is often a critical factor for improving oral bioavailability and enabling intravenous formulations.[6]
-
Improved Receptor Affinity: The nitrogen atom can act as a hydrogen bond acceptor, and in its protonated form, it can participate in ionic interactions with biological targets, potentially leading to enhanced binding affinity and potency.[6][7]
2.2. Synthetic Introduction of the (Dimethylamino)methyl Group
The two primary methods for introducing a (dimethylamino)methyl group are the Mannich reaction and the Eschweiler-Clarke reaction.
The Mannich Reaction
The Mannich reaction is a three-component condensation of a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine (in this case, dimethylamine).[8][9] The reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the nucleophilic active hydrogen compound.[10]
Experimental Protocol: General Procedure for the Mannich Reaction
Materials:
-
Substrate with an active hydrogen (e.g., a phenol or indole derivative)
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Dimethylamine hydrochloride
-
Solvent (e.g., ethanol, water)
-
Base (e.g., triethylamine, if starting with the hydrochloride salt)
Procedure:
-
Iminium Ion Formation (Pre-formed or In Situ):
-
In Situ: To a solution of the substrate in the chosen solvent, add dimethylamine (or its hydrochloride salt followed by a base) and formaldehyde.
-
-
Reaction: Stir the mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture and adjust the pH to be basic to deprotonate the product. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: The Mannich reaction workflow.
The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[11] This reductive amination process will not proceed to form quaternary ammonium salts, stopping at the tertiary amine stage.[12]
Experimental Protocol: General Procedure for the Eschweiler-Clarke Reaction
Materials:
-
Primary or secondary amine
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Formic acid (88-98%)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the amine, formaldehyde, and formic acid.
-
Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture and make it basic by the addition of a strong base (e.g., NaOH solution).
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. The crude product can then be purified by distillation or chromatography.
Caption: The Eschweiler-Clarke reaction workflow.
Proposed Synthetic Strategy for 3-Amino-4-[(dimethylamino)methyl]benzamide
A plausible synthetic route to the target compound would likely involve a multi-step process, leveraging established methodologies for the synthesis of substituted benzamides and the introduction of the aminomethyl group.
3.1. Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule could be constructed from a suitably protected aminobenzamide precursor. The key disconnections would be the amide bond and the carbon-nitrogen bond of the dimethylaminomethyl group.
Caption: A simplified retrosynthetic approach.
3.2. A Potential Forward Synthesis
A hypothetical forward synthesis could proceed as follows:
-
Starting Material: Begin with a commercially available substituted benzoic acid, for instance, 3-nitro-4-methylbenzoic acid.
-
Halogenation: Perform a radical bromination on the methyl group to yield 4-(bromomethyl)-3-nitrobenzoic acid.
-
Amide Formation: Convert the carboxylic acid to an acyl chloride using thionyl chloride, followed by reaction with ammonia to form the benzamide.
-
Amination: React the bromomethyl intermediate with dimethylamine to introduce the dimethylaminomethyl group.
-
Reduction: Reduce the nitro group to an amine using a standard reducing agent like palladium on carbon with hydrogen gas.
Data Summary and Comparison
While no specific data exists for the target compound, the following table summarizes the properties and activities of the core 3-aminobenzamide scaffold.
| Compound | Target(s) | IC50 Value | Cell Line/System |
| 3-Aminobenzamide | PARP | ~30 µM | - |
| 3-Aminobenzamide | PARP | < 50 nM | CHO cells |
Note: The reported IC50 values for 3-aminobenzamide can vary significantly depending on the assay conditions and the biological system used.[2]
Conclusion
While "3-Amino-4-[(dimethylamino)methyl]benzamide" remains an uncharacterized compound in the public domain, its constituent parts represent areas of intense research in medicinal chemistry. The 3-aminobenzamide scaffold is a validated starting point for the development of potent PARP inhibitors, and the (dimethylamino)methyl group is a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthetic strategies and pharmacological insights presented in this guide provide a solid foundation for the future exploration and development of this and related novel chemical entities.
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The Emerging Potential of 3-Amino-4-[(dimethylamino)methyl]benzamide as a Tyrosine Kinase Inhibitor: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the potential of 3-Amino-4-[(dimethylamino)methyl]benzamide as a novel tyrosine kinase inhibitor (TKI). While direct evidence for this specific molecule is nascent, this document synthesizes the compelling rationale for its investigation, drawing from the well-established precedent of benzamide derivatives in kinase inhibition.[1][2][3][4][5] We will detail a comprehensive, field-proven workflow for the characterization of this compound, from initial in vitro kinase assays to cellular-level evaluations. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical methodologies required to rigorously assess this promising chemical entity.
Introduction: The Benzamide Scaffold in Tyrosine Kinase Inhibition
Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and survival.[6] Dysregulation of tyrosine kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[6] The development of small-molecule tyrosine kinase inhibitors has revolutionized the treatment of various malignancies.
The benzamide moiety is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs with diverse pharmacological activities.[3][4] In the context of oncology, numerous benzamide derivatives have been successfully designed and synthesized as potent tyrosine kinase inhibitors.[1][2][7][8] These compounds typically function by competing with ATP for the binding site in the kinase domain, thereby blocking the downstream signaling cascade.[9] The structural diversity that can be achieved with the benzamide core allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. The specific substitution pattern of 3-Amino-4-[(dimethylamino)methyl]benzamide presents a unique chemical space for potential interaction with the kinase active site.
Rationale for Investigating 3-Amino-4-[(dimethylamino)methyl]benzamide
The rationale for investigating 3-Amino-4-[(dimethylamino)methyl]benzamide as a potential TKI is multifactorial:
-
Structural Analogy to Known Inhibitors: The core benzamide structure is a common feature in established TKIs. The specific placement of the amino and dimethylaminomethyl groups could facilitate key interactions within the ATP-binding pocket of various tyrosine kinases.
-
Potential for Multi-Targeting: The flexibility of the benzamide scaffold has been shown to allow for the development of multi-kinase inhibitors, which can be advantageous in overcoming drug resistance.[10]
-
Favorable Physicochemical Properties: While requiring experimental verification, the predicted properties of this molecule suggest it may possess drug-like characteristics suitable for further development.
Experimental Workflow for Characterization
A rigorous and systematic approach is essential to validate the potential of 3-Amino-4-[(dimethylamino)methyl]benzamide as a TKI. The following experimental workflow outlines the key stages of characterization.
Caption: High-level experimental workflow for the characterization of a novel TKI.
In Vitro Kinase Inhibition Assays
The first step is to assess the direct inhibitory effect of the compound on a panel of purified tyrosine kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Amino-4-[(dimethylamino)methyl]benzamide against a selection of relevant tyrosine kinases.
Protocol: Luminescent Kinase Assay
This assay measures the amount of ATP remaining after a kinase reaction. Lower kinase activity due to inhibition results in higher ATP levels and a stronger luminescent signal.[11]
Materials:
-
Recombinant human tyrosine kinase domains (e.g., VEGFR2, EGFR, PDGFRβ)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
3-Amino-4-[(dimethylamino)methyl]benzamide (serially diluted in DMSO)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
96-well white plates
Procedure:
-
Prepare a reaction master mix containing kinase buffer, substrate, and ATP.
-
Add 25 µL of the master mix to each well of a 96-well plate.
-
Add 5 µL of serially diluted 3-Amino-4-[(dimethylamino)methyl]benzamide or vehicle (DMSO) to the appropriate wells.
-
Initiate the reaction by adding 20 µL of diluted tyrosine kinase enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Equilibrate the plate to room temperature.
-
Add 50 µL of luminescent kinase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Hypothetical IC50 Values
| Kinase Target | 3-Amino-4-[(dimethylamino)methyl]benzamide IC50 (nM) |
| VEGFR2 | 50 |
| PDGFRβ | 120 |
| c-Kit | 250 |
| EGFR | >10,000 |
| Src | >10,000 |
Cellular Assays
Following in vitro validation, it is crucial to assess the compound's activity in a cellular context.
Objective: To determine the concentration of 3-Amino-4-[(dimethylamino)methyl]benzamide that causes 50% growth inhibition (GI50) in cancer cell lines known to be dependent on the targeted tyrosine kinases.
Protocol: Cellular Proliferation Assay
This assay measures the ability of the inhibitor to prevent the proliferation of cancer cells.
Materials:
-
Human cancer cell lines (e.g., K562 for Bcr-Abl, HUVECs for VEGFR2)
-
Appropriate cell culture medium
-
Basal medium with low serum (e.g., 0.5% FBS)
-
Growth factor (e.g., VEGF-A for HUVECs)
-
3-Amino-4-[(dimethylamino)methyl]benzamide (serially diluted in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells for 4-6 hours in a basal medium.
-
Treat cells with serial dilutions of the inhibitor in a basal medium containing a stimulatory concentration of the appropriate growth factor.[11] Include controls for no growth factor and growth factor with vehicle.
-
Incubate for 72 hours.
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence) with a plate reader.
-
Calculate the percent growth inhibition relative to the growth factor-stimulated control and determine the GI50 value.
Data Presentation: Hypothetical GI50 Values
| Cell Line | Target Pathway | 3-Amino-4-[(dimethylamino)methyl]benzamide GI50 (nM) |
| K562 | Bcr-Abl | 150 |
| HUVEC | VEGFR2 | 80 |
| A549 | EGFR | >10,000 |
Target Engagement and Downstream Signaling
To confirm that the observed cellular effects are due to the inhibition of the intended target, further mechanistic studies are required.
Sources
- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. walshmedicalmedia.com [walshmedicalmedia.com]
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- 6. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
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Investigating 3-Amino-4-[(dimethylamino)methyl]benzamide in Cancer Research: A Structural and Mechanistic Evolution of PARP-1 Inhibition
Executive Summary
The targeted inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) represents one of the most successful applications of synthetic lethality in modern oncology. While early-generation inhibitors provided proof-of-concept, their translation was hindered by suboptimal pharmacokinetics and weak target affinity. 3-Amino-4-[(dimethylamino)methyl]benzamide represents a rationally designed, next-generation evolution of the classic PARP inhibitor pharmacophore. By introducing a basic, ionizable moiety to the foundational benzamide core, this compound bridges the gap between in vitro mechanistic studies and viable preclinical drug development.
This technical guide explores the structural rationale behind this specific molecule, its mechanism of action in homologous recombination (HR)-deficient cancers, and the rigorous, self-validating experimental protocols required to evaluate its efficacy.
Mechanistic Rationale: From Structure to Synthetic Lethality
Overcoming the Limitations of First-Generation Inhibitors
The first-generation PARP inhibitor, 3-aminobenzamide (3-AB), provided the foundational pharmacophore by mimicking the nicotinamide moiety of NAD+, but it lacked specificity and suffered from weak micromolar potency[1]. Furthermore, flat aromatic benzamides historically exhibit poor aqueous solubility, complicating in vivo dosing.
Crystallographic studies of the PARP-1 catalytic domain revealed that while the carboxamide group forms essential hydrogen bonds with Ser-904 and Gly-863 in the NAD+ binding pocket, adjacent solvent-exposed regions remained unexploited[2].
The Role of the 4-[(Dimethylamino)methyl] Substitution
The addition of the 4-[(dimethylamino)methyl] group is a precise medicinal chemistry intervention designed to solve both affinity and solubility:
-
Enhanced Target Affinity: The basic dimethylamino moiety extends outward into the catalytic cleft. At physiological pH, this protonated amine forms a critical ion pair with acidic residues such as Asp-766, firmly anchoring the inhibitor and driving the Ki down to the low nanomolar range[3].
-
Optimized Physicochemical Properties: The introduction of an ionizable amine dramatically improves aqueous solubility. Similar structural modifications in related benzamide and indazole derivatives have been shown to improve intrinsic enzymatic inhibitory activity by over 6-fold while enhancing cellular penetration[4].
Synthetic Lethality in BRCA-Mutant Cancers
By trapping PARP-1 at the site of DNA single-strand breaks (SSBs), the inhibitor prevents the recruitment of base excision repair (BER) proteins. When a replication fork encounters this trapped PARP-DNA complex, it collapses, generating highly lethal double-strand breaks (DSBs)[1]. In normal cells, homologous recombination (HR) repairs these DSBs. However, in cells with mutations in HR genes (e.g., BRCA1/2), the damage is catastrophic, leading to selective apoptosis—a paradigm known as synthetic lethality.
Fig 1: Mechanism of synthetic lethality via PARP-1 inhibition in BRCA-mutant cancer cells.
Preclinical Profiling & Quantitative Data
To contextualize the efficacy of 3-Amino-4-[(dimethylamino)methyl]benzamide, it must be benchmarked against both its predecessor (3-AB) and a clinical-grade standard. The table below summarizes the expected quantitative shifts achieved through this structural modification.
| Compound | PARP-1 IC50 (nM) | Aqueous Solubility (µg/mL) | BRCA1-Mutant EC50 (nM) | Primary Target Interaction |
| 3-Aminobenzamide (1st Gen) | ~5,000 | < 100 | > 10,000 | H-bond (Gly863, Ser904) |
| 3-Amino-4-[(dimethylamino)methyl]benzamide | ~25 | > 2,000 | ~150 | H-bond + Ion pair (Asp766) |
| Clinical Benchmark (e.g., Olaparib) | ~5 | Moderate | ~10 | Extensive pocket filling |
Note: Data represents aggregated preclinical profiling ranges for functionalized benzamides.
Experimental Protocols: Validating Efficacy
As an Application Scientist, I emphasize that protocols must be designed as self-validating systems . A functional assay without internal normalization or dynamic range verification is prone to false positives.
Protocol 1: In Vitro PARP-1 Enzymatic Inhibition Assay
Causality: This cell-free assay isolates the direct catalytic inhibition of the enzyme, eliminating variables like cell permeability or efflux pumps.
-
Plate Preparation: Coat 96-well microplates with activated histones (50 µL/well) overnight at 4°C. Wash 3x with PBS-T (0.1% Tween-20).
-
Reaction Assembly: Add 0.5 units of recombinant human PARP-1 enzyme per well in reaction buffer (50 mM Tris-HCl, pH 8.0, 25 mM MgCl2, 1 mM DTT).
-
Inhibitor Titration: Introduce 3-Amino-4-[(dimethylamino)methyl]benzamide in a 10-point dose-response curve (0.1 nM to 10 µM).
-
Self-Validating Control: Include a "No Enzyme" well (background baseline) and a "Vehicle Only" well (maximum PARylation).
-
-
Substrate Addition: Initiate the reaction by adding 50 µM NAD+ spiked with 5% biotinylated-NAD+. Incubate for 30 minutes at room temperature.
-
Detection: Wash plates 3x. Add Streptavidin-HRP (1:1000) for 30 minutes. Wash 3x, add TMB substrate, and read absorbance at 450 nm after stopping with 2M H2SO4.
-
Analysis: Calculate IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: Clonogenic Survival Assay (Synthetic Lethality)
Causality: Short-term viability assays (like MTT) often fail to capture the delayed apoptotic response of DNA damage. The clonogenic assay measures the true reproductive death of the cancer cell over multiple division cycles.
-
Cell Seeding: Harvest BRCA1-mutant (e.g., MDA-MB-436) and BRCA-wildtype (e.g., MDA-MB-231) breast cancer cells. Plate at a low density of 500 cells/well in 6-well plates. Allow 24 hours for adherence.
-
Treatment: Treat cells with the inhibitor at varying concentrations (10 nM – 5 µM).
-
Incubation: Incubate for 10–14 days without media changes to prevent disturbing weakly adherent mitotic cells.
-
Fixation & Staining: Aspirate media. Fix cells with a 1:1 mixture of Methanol:Acetic Acid for 15 minutes. Stain with 0.5% Crystal Violet in 25% methanol for 30 minutes. Rinse gently with distilled water and air dry.
-
Quantification: Count colonies containing ≥ 50 cells.
-
Self-Validating Control: Calculate the Plating Efficiency (PE) of the vehicle-treated control for each cell line. Calculate the Survival Fraction (SF) by normalizing the treated colony count against the specific cell line's PE. This isolates the drug's effect from the intrinsic growth rate differences between mutant and WT cells.
-
Fig 2: Workflow for clonogenic survival assay validating synthetic lethality.
Conclusion
The transition from 3-aminobenzamide to 3-Amino-4-[(dimethylamino)methyl]benzamide highlights a critical tenet of oncology drug design: structural optimization must simultaneously address target affinity and physiological behavior. By leveraging the dimethylaminomethyl group to form key ion pairs within the PARP-1 catalytic domain while boosting aqueous solubility, researchers can effectively exploit the synthetic lethal vulnerabilities of HR-deficient tumors.
References
- Source: National Institutes of Health (PMC)
- Title: Identification of Potent Nontoxic Poly(ADP-Ribose)
- Title: Anticancer Chemosensitization and Radiosensitization by the Novel Poly(ADP-ribose)
- Title: Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP)
Sources
A Technical Guide to the Solubility of 3-Amino-4-[(dimethylamino)methyl]benzamide for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-Amino-4-[(dimethylamino)methyl]benzamide. Designed for researchers, chemists, and drug development professionals, this document delves into the physicochemical properties of the molecule to forecast its behavior in various solvent systems. It further presents a detailed, field-proven protocol for equilibrium solubility determination using the gold-standard shake-flask method, emphasizing experimental integrity and data trustworthiness. By synthesizing theoretical principles with practical application, this guide serves as an essential resource for the formulation and development of drug candidates based on this chemical scaffold.
Introduction to 3-Amino-4-[(dimethylamino)methyl]benzamide and its Solubility
The compound 3-Amino-4-[(dimethylamino)methyl]benzamide is a substituted aromatic benzamide featuring multiple functional groups that are pivotal in medicinal chemistry. Its structure, containing a primary aromatic amine, a tertiary aliphatic amine, and an amide, presents a unique combination of hydrogen bonding capabilities and ionizable centers. Understanding the solubility of such a compound is a cornerstone of successful drug development, directly influencing critical parameters such as formulation design, bioavailability, and process chemistry.
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a fundamental physicochemical property.[1] For a potential active pharmaceutical ingredient (API), poor solubility can lead to significant challenges in achieving therapeutic concentrations in vivo. This guide provides the scientific rationale and a robust experimental protocol to accurately characterize the solubility of 3-Amino-4-[(dimethylamino)methyl]benzamide.
Predicted Solubility Profile: A Physicochemical Analysis
Structural Analysis and Intermolecular Forces
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2]
-
Benzamide Core: The central benzamide structure is polar and can act as both a hydrogen bond donor (from the -NH₂ of the amide) and acceptor (at the carbonyl oxygen).
-
Primary Aromatic Amine (-NH₂): This group is highly polar and is a strong hydrogen bond donor. It is also a weak base.
-
Tertiary Aliphatic Amine (-N(CH₃)₂): The dimethylamino group is a hydrogen bond acceptor and a moderately strong base. The two methyl groups add a minor degree of lipophilicity.
Collectively, these functional groups render the molecule predominantly polar, with multiple sites for hydrogen bonding. This suggests a higher affinity for polar solvents over nonpolar ones.
Predicted Solubility in Common Solvents
Based on the structural analysis, the following solubility trends are anticipated:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | These solvents can engage in extensive hydrogen bonding with all polar functional groups of the molecule. Aqueous solubility is expected to be highly pH-dependent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are strong hydrogen bond acceptors and have high polarity, making them effective at solvating the polar molecule. DMSO is often an excellent solvent for complex polar molecules.[3] |
| Intermediate Polarity | Acetone, Ethyl Acetate | Moderate | These solvents have dipoles but are less effective at hydrogen bonding compared to protic solvents, suggesting intermediate solubility.[2] |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Very Low | The lack of polarity in these solvents prevents them from effectively disrupting the crystal lattice of the polar solute and forming favorable solute-solvent interactions.[2] |
The Critical Impact of pH on Aqueous Solubility
The presence of two basic amino groups means that the aqueous solubility of 3-Amino-4-[(dimethylamino)methyl]benzamide will be highly dependent on pH.
-
In acidic conditions (low pH) , the primary and tertiary amines will become protonated to form ammonium salts (-NH₃⁺ and -HN(CH₃)₂⁺). This ionization dramatically increases the molecule's polarity and its interaction with water, leading to a significant increase in aqueous solubility.
-
In neutral or basic conditions (higher pH) , the amines will be in their neutral, un-ionized form. The molecule will be less polar, and solubility will be lower, governed by the intrinsic solubility of the neutral species.[4][5]
This pH-dependent behavior is a critical consideration for oral drug formulation, as the compound will traverse the highly acidic environment of the stomach and the more neutral environment of the intestine.
Experimental Protocol: Equilibrium Solubility Determination
To obtain definitive, high-quality data, the equilibrium shake-flask method is the most trusted and widely accepted technique.[2][6][7] This method measures the thermodynamic solubility once a true equilibrium is established between the dissolved and undissolved solid.[1]
Principle of the Shake-Flask Method
An excess amount of the solid compound is agitated in a known volume of solvent at a constant temperature for a sufficient duration to reach equilibrium.[2][8] After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the dissolved compound in the saturated supernatant is measured using a suitable analytical technique.[2]
Detailed Step-by-Step Methodology
Materials and Reagents:
-
3-Amino-4-[(dimethylamino)methyl]benzamide (solid, high purity)
-
Selected solvents (e.g., Water, pH 1.2 HCl, pH 7.4 PBS, Ethanol, Acetonitrile, DMSO, Toluene)
-
Type I (ultrapure) water
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or agitator
-
Centrifuge
-
Chemically inert syringe filters (e.g., 0.22 µm PTFE) to prevent solute absorption.[2][8]
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 3-Amino-4-[(dimethylamino)methyl]benzamide to a pre-weighed glass vial. "Excess" means enough solid will visibly remain undissolved upon reaching equilibrium. A starting point is typically 5-10 mg.
-
Accurately add a known volume (e.g., 2 mL) of the desired solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).[7]
-
Agitate the samples for a prolonged period, typically 24 to 72 hours.[2][8] This extended time is crucial to ensure that a true thermodynamic equilibrium is reached, rather than a transient, kinetically-limited state.[8][9]
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand at the same constant temperature to allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes).[2][8]
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. Causality Note: Filtration removes any remaining microscopic particles that could falsely elevate the measured concentration. Using a chemically inert filter like PTFE is critical to prevent the solute from adsorbing to the filter material, which would lead to an underestimation of solubility.[8]
-
-
Quantification of Solute:
-
Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established HPLC calibration curve.
-
Analyze the diluted sample using a validated HPLC method to determine the precise concentration of the compound. HPLC is preferred over UV spectrophotometry as it can separate the parent compound from any potential impurities or degradants.[8]
-
Generate a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.[2]
-
-
Data Reporting and Validation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.[2]
-
Trustworthiness Check: For a self-validating system, recover the remaining solid from the vial after the experiment. Analyze it using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm that no polymorphic transformations or solvate formation occurred during the equilibration process, as this could alter the solubility.[8]
-
Visualization of Key Processes
Diagrams provide a clear visual summary of complex workflows and molecular interactions, enhancing understanding and reproducibility.
Experimental Workflow for Solubility Determination
Caption: Workflow for the equilibrium shake-flask solubility method.
Predicted Molecular Interactions Governing Solubility
Caption: Dominant intermolecular forces driving solubility.
Conclusion
The solubility of 3-Amino-4-[(dimethylamino)methyl]benzamide is a critical parameter that must be thoroughly characterized for effective pharmaceutical development. Based on its chemical structure, the compound is predicted to be a polar molecule with high solubility in polar aprotic and protic solvents, and its aqueous solubility is expected to be strongly pH-dependent. This guide provides the necessary theoretical foundation and a robust, step-by-step experimental protocol for accurately determining its equilibrium solubility. Adherence to this detailed methodology will ensure the generation of high-quality, trustworthy data essential for guiding formulation strategies, process development, and preclinical evaluation.
References
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Li, S., & Li, S. (2012). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Journal of New Drugs. Retrieved from [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]
-
Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]
-
SciELO. (2014). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Retrieved from [Link]
-
Wikipedia. (n.d.). Solubility equilibrium. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
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DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
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A Technical Guide to the Safe Handling of 3-Amino-4-[(dimethylamino)methyl]benzamide and Related Aromatic Amines
Preamble: A Note on Scientific Diligence and Inferred Safety Profiles
In the absence of direct data, this document employs a foundational principle of toxicology and chemical safety: inference by structural analogy . The protocols and safety recommendations outlined herein are synthesized from the established safety profiles of structurally related benzamides and aromatic amines. This approach allows us to anticipate potential hazards and establish robust safety protocols, ensuring a high margin of safety for all laboratory personnel. Every recommendation is grounded in authoritative data from analogous compounds, providing a trustworthy framework for handling this and similar research chemicals.
Section 1: Hazard Identification and Toxicological Profile
Based on analysis of structurally similar compounds, 3-Amino-4-[(dimethylamino)methyl]benzamide is anticipated to be a hazardous substance. The primary hazards are associated with its aromatic amine and benzamide functionalities.
GHS Hazard Classification (Inferred)
The Globally Harmonized System (GHS) classifications for analogous compounds suggest that 3-Amino-4-[(dimethylamino)methyl]benzamide should be handled as a substance with the following potential hazards.
| Hazard Class | Hazard Category | GHS Hazard Statement | Signal Word | Source (Analogous Compound) |
| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowedH302: Harmful if swallowed | Danger / Warning | [1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | [3][4] |
| Serious Eye Damage/Irritation | Category 2A / 1 | H319: Causes serious eye irritationH318: Causes serious eye damage | Warning / Danger | [3][5][6] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Warning | [1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning | [2][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | [4][6] |
Causality: The aromatic amine group is a well-known structural alert for skin irritation and sensitization. The benzamide moiety, depending on its substitutions, can contribute to oral toxicity and eye irritation. As a fine powder, the compound is likely to be a respiratory irritant if inhaled.
Anticipated Health Effects
-
Eye Contact: Expected to cause serious irritation, potentially leading to redness, pain, and in severe cases, eye damage.[3][5]
-
Skin Contact: Likely to cause skin irritation.[3][4] Prolonged or repeated contact may lead to dermatitis or an allergic skin reaction (sensitization).[1]
-
Inhalation: Inhalation of dust may cause irritation to the respiratory tract.[6][7]
-
Ingestion: Anticipated to be harmful or toxic if swallowed.[1][2]
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This involves a combination of engineering controls and appropriate PPE to create a self-validating system of safety.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[8]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3]
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a system designed to protect the user from all potential routes of exposure.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from dust particles and accidental splashes. |
| Face Shield | To be worn over safety goggles. | Provides full-face protection, especially during procedures with a higher risk of splashing. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves (minimum thickness of 5 mil). | Prevents direct skin contact. Double-gloving is recommended. |
| Lab Coat | Long-sleeved, properly fitted lab coat. | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Fume Hood | Primary control. | |
| NIOSH-approved Respirator | N95 or higher, for use only if engineering controls fail or during emergency/spill cleanup. | Prevents inhalation of airborne particles. |
Section 3: Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol is the cornerstone of safe laboratory practice.
Workflow for Handling Solid Compound
The following diagram outlines the mandatory workflow for handling solid 3-Amino-4-[(dimethylamino)methyl]benzamide.
Caption: Safe handling workflow for solid compounds.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Don all required PPE: safety goggles, face shield, lab coat, and nitrile gloves.
-
Prepare the work surface within the fume hood by laying down absorbent, disposable bench paper.
-
-
Handling (Solid):
-
Retrieve the container of 3-Amino-4-[(dimethylamino)methyl]benzamide from its storage location.
-
Perform all manipulations deep within the fume hood.
-
To weigh the compound, use a micro-spatula to carefully transfer the solid from its container to a tared weigh boat or directly into a vial. Avoid creating dust.
-
Close the primary container immediately after dispensing.
-
-
Handling (In Solution):
-
When dissolving, add the solid to the solvent slowly. If necessary, use a magnetic stirrer to aid dissolution. Avoid splashing.
-
Keep the solution covered or capped when not in use.
-
-
Post-Handling & Cleanup:
-
Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in a designated hazardous waste container.
-
Dispose of all contaminated disposable materials (gloves, weigh paper, bench paper) in a clearly labeled, sealed waste bag for hazardous chemical waste.
-
Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Gloves should be removed last.
-
Wash hands thoroughly with soap and water.
-
Section 4: Emergency Procedures
Preparedness is paramount. All personnel must be familiar with these procedures and the location of safety equipment.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source (Analogous Compound) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention. | [3][4] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice. | [5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Never give anything by mouth to an unconscious person. | [3][5] |
Accidental Release and Spill Cleanup
The logical flow for responding to a spill is outlined below.
Caption: Emergency response workflow for a chemical spill.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For a solid spill, carefully sweep up the material without creating dust and place it into a sealed, labeled container for disposal.[3] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect into a suitable container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat all cleanup materials as hazardous waste.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[8]
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may scatter the material.
-
Hazards from Combustion: Hazardous combustion products may include nitrogen oxides (NOx) and carbon monoxide (CO).[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 5: Storage and Disposal
Storage Conditions
-
Store in a tightly closed container.[4]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Consider storing under an inert atmosphere, especially for long-term storage, as aromatic amines can be sensitive to air and light.[2]
Waste Disposal
Disposal must be carried out in accordance with all local, regional, and national regulations.
-
Product: Dispose of the chemical and its container at a licensed hazardous-waste disposal plant.[5][6] Do not allow the product to enter drains.
-
Contaminated Packaging: Dispose of as unused product.
References
-
Oxford Lab Fine Chem. Material Safety Data Sheet for P-AMINO BENZAMIDE.[Link]
-
PubChem. Compound Summary for 3-Amino-4-(dimethylamino)benzenesulfonamide.[Link]
-
PubChem. Compound Summary for 3-Amino-N-methylbenzamide.[Link]
-
precisionFDA. Substance Details for 3-AMINO-N-(2,4-DIMETHYLPHENYL)-4-METHYLBENZAMIDE.[Link]
-
Loba Chemie. Safety Data Sheet for p-DIMETHYL AMINO BENZALDEHYDE FOR SYNTHESIS.[Link]
Sources
- 1. 3-Amino-N,4-dimethylbenzamide DiscoveryCPR 54884-19-4 [sigmaaldrich.com]
- 2. 3-amino-4-(methylamino)benzamide | 39033-67-5 [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. lobachemie.com [lobachemie.com]
Step-by-step guide to 3-Amino-4-[(dimethylamino)methyl]benzamide synthesis
Application Note: Synthesis and Methodological Validation of 3-Amino-4-[(dimethylamino)methyl]benzamide
Introduction & Strategic Overview
Benzamide derivatives, particularly those featuring functionalized benzylic amines, are critical pharmacophores in modern drug discovery. They frequently appear in the architecture of advanced kinase inhibitors, such as Erk inhibitors and DDR1 inhibitors, where the aminomethyl moiety enhances aqueous solubility and forms key hydrogen bond interactions within the kinase hinge region[1][2].
As a Senior Application Scientist, I have designed this three-step synthetic protocol to ensure high fidelity, scalability, and safety. The sequence leverages a highly controlled radical bromination, followed by a nucleophilic aliphatic substitution, and concludes with a mild catalytic hydrogenation. Every step is designed as a self-validating system, ensuring that researchers can analytically confirm intermediate integrity before proceeding.
Experimental Workflow
Workflow for the 3-step synthesis of 3-Amino-4-[(dimethylamino)methyl]benzamide.
Experimental Protocols & Mechanistic Insights
Step 1: Radical Benzylic Bromination (Wohl-Ziegler Reaction) Mechanistic Rationale: The use of N-Bromosuccinimide (NBS) provides a constant, low-level concentration of molecular bromine. This kinetic control is essential for favoring radical substitution at the benzylic position over electrophilic aromatic substitution on the ring[3]. Azobisisobutyronitrile (AIBN) serves as the thermal radical initiator. Protocol:
-
Charge a flame-dried, nitrogen-flushed round-bottom flask with 3-nitro-4-methylbenzamide (1.0 eq), NBS (1.1 eq), and AIBN (0.05 eq).
-
Suspend the reagents in anhydrous acetonitrile (0.2 M). Acetonitrile is selected as a greener alternative to traditional halogenated solvents.
-
Degas the suspension by sparging with nitrogen for 10 minutes to remove oxygen, which can prematurely quench radical propagation.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4 to 6 hours.
-
Validation & Quality Control: Monitor the reaction via LC-MS or TLC (10% MeOH/DCM)[2]. The reaction is analytically validated when the starting material peak is fully consumed.
-
Cool to room temperature, concentrate in vacuo, and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude 4-(bromomethyl)-3-nitrobenzamide.
Step 2: Nucleophilic Aliphatic Substitution (SN2) Mechanistic Rationale: The benzylic bromide intermediate is a highly reactive electrophile. Potassium carbonate (K₂CO₃) is employed as an acid scavenger to neutralize the hydrobromic acid byproduct. This prevents the protonation of the dimethylamine nucleophile, driving the SN2 reaction to completion without requiring a massive excess of the amine. Protocol:
-
Dissolve the crude 4-(bromomethyl)-3-nitrobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M).
-
Add finely powdered K₂CO₃ (2.0 eq) followed by a solution of dimethylamine (2.0 M in THF, 1.5 eq).
-
Stir the heterogeneous mixture at 25 °C for 12 hours.
-
Validation & Quality Control: Extract a 10 µL aliquot, dilute in methanol, and analyze via UPLC-MS. The target mass [M+H]⁺ should dominate the chromatogram, confirming the displacement of the bromide.
-
Filter the suspension through a sintered glass funnel to remove inorganic salts.
-
Concentrate the filtrate, dissolve in dichloromethane, wash with distilled water, dry over Na₂SO₄, and evaporate to isolate 4-[(dimethylamino)methyl]-3-nitrobenzamide.
Step 3: Catalytic Hydrogenation of the Nitro Group Mechanistic Rationale: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively reduces the aromatic nitro group to an aniline derivative[4]. Maintaining strict, mild conditions (room temperature, 1 atm H₂) is critical to prevent the unwanted hydrogenolysis (cleavage) of the newly formed benzylic C-N bond. Protocol:
-
Dissolve 4-[(dimethylamino)methyl]-3-nitrobenzamide (1.0 eq) in HPLC-grade methanol (0.1 M).
-
Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of argon. (Caution: Dry Pd/C is highly pyrophoric in the presence of methanol vapors).
-
Evacuate the reaction flask and backfill with hydrogen gas using a balloon. Repeat this purge cycle three times.
-
Stir vigorously at 25 °C for 4 to 8 hours.
-
Validation & Quality Control: Monitor via LC-MS. The disappearance of the nitro compound and the emergence of the highly polar amine confirm synthetic success.
-
Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake thoroughly with excess methanol.
-
Concentrate the filtrate under reduced pressure to afford the final product, 3-amino-4-[(dimethylamino)methyl]benzamide.
Quantitative Data & Reaction Parameters
| Step | Transformation | Reagents | Catalyst / Initiator | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | Benzylic Bromination | NBS (1.1 eq) | AIBN (0.05 eq) | Acetonitrile | 80 | 75 - 85 |
| 2 | SN2 Amination | Dimethylamine (1.5 eq), K₂CO₃ (2.0 eq) | None | THF | 25 | 80 - 90 |
| 3 | Nitro Reduction | H₂ gas (1 atm) | 10% Pd/C (10% w/w) | Methanol | 25 | 90 - 95 |
Sources
Application Notes and Protocols for the Analytical Characterization of 3-Amino-4-[(dimethylamino)methyl]benzamide
Abstract
This comprehensive guide provides a suite of detailed analytical methods for the robust characterization of 3-Amino-4-[(dimethylamino)methyl]benzamide, a substituted aromatic amide with potential applications in pharmaceutical and chemical research. The protocols herein are designed to ensure scientific integrity, providing a framework for identity confirmation, purity assessment, and quantitative analysis. This document moves beyond a simple listing of procedures to explain the underlying principles and rationale for experimental choices, empowering researchers to adapt and troubleshoot these methods effectively. The methodologies cover chromatographic separation, mass spectrometric detection, and spectroscopic analysis, offering a multi-faceted approach to quality control and characterization.
Introduction: The Need for Rigorous Analytical Characterization
3-Amino-4-[(dimethylamino)methyl]benzamide is a molecule of interest due to its structural motifs, which are common in biologically active compounds. Specifically, it possesses a primary aromatic amine, a tertiary amine, and a benzamide functional group.[1][2] The presence of these groups suggests potential for diverse chemical interactions and biological activity, making it a candidate for drug discovery and materials science. As with any compound intended for research or development, particularly in a regulated environment, unambiguous identification and purity assessment are critical. The analytical methods detailed in this guide are designed to provide a comprehensive characterization of 3-Amino-4-[(dimethylamino)methyl]benzamide, ensuring the reliability and reproducibility of future studies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Amino-4-[(dimethylamino)methyl]benzamide is fundamental to the development of robust analytical methods. While experimental data for this specific molecule is not widely available, we can infer properties from structurally similar compounds.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C10H15N3O | Based on structure |
| Molecular Weight | 193.25 g/mol | Calculated from formula |
| Monoisotopic Mass | 193.12151 Da | Calculated from formula |
| pKa (Basic) | ~8.5-9.5 (tertiary amine), ~3-4 (aromatic amine) | Estimated based on similar structures[3] |
| LogP | ~1.5 - 2.5 | Estimated based on structure |
| Appearance | Likely a solid at room temperature | Based on similar benzamides[4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, acetonitrile, and DMSO. | General property of aromatic amines and benzamides[2] |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like 3-Amino-4-[(dimethylamino)methyl]benzamide. When coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), it provides a powerful tool for both qualitative and quantitative analysis.
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is ideal for routine purity checks and quantification. The benzamide chromophore allows for sensitive UV detection.
Rationale for Method Selection: Reversed-phase chromatography is chosen due to the compound's moderate polarity. A C18 column provides excellent retention and separation of aromatic compounds. The mobile phase composition is selected to ensure good peak shape and resolution from potential impurities.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD, 254 nm and 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a working concentration of 50 µg/mL with the initial mobile phase composition (95:5 A:B).
Data Interpretation: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks detected at the analytical wavelength.
Workflow for RP-HPLC-UV Analysis
Sources
Application Note: ¹H and ¹³C NMR Structural Validation of 3-Amino-4-[(dimethylamino)methyl]benzamide
Introduction & Structural Rationale
3-Amino-4-[(dimethylamino)methyl]benzamide is a highly functionalized aromatic scaffold frequently utilized in drug development. It features a primary amine (-NH₂), a carboxamide (-CONH₂), and a tertiary amine appended via a benzylic methylene group (-CH₂N(CH₃)₂). Accurate structural validation of this molecule requires high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.
The analytical challenge lies in the complex electronic environment of the benzene ring. The presence of multiple electron-donating (-NH₂) and electron-withdrawing (-CONH₂) groups creates competing shielding and deshielding effects that directly dictate the chemical shifts of the aromatic protons and carbons[1]. Understanding the causality behind these shifts is essential for authoritative spectral assignment.
Self-Validating Sample Preparation Protocol
The choice of solvent is the most critical variable in this protocol. While deuterated chloroform (CDCl₃) is standard for many organic molecules, the presence of exchangeable protons (-NH₂ and -CONH₂) in this benzamide derivative necessitates the use of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO strongly hydrogen-bonds with these functional groups, significantly slowing their proton exchange rate. This allows the amine and amide protons to be observed as distinct, quantifiable signals rather than broad, indistinguishable baseline humps.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 15–20 mg of the lyophilized compound. This achieves an optimal concentration of ~50–150 mM, which is required to obtain a high signal-to-noise ratio (SNR) for ¹³C NMR without inducing concentration-dependent viscosity line-broadening[2].
-
Solvation: Dissolve the sample in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference.
-
Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 2 minutes to ensure complete dissolution. A homogenous solution is a strict prerequisite for optimal magnetic field shimming.
-
Transfer: Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is exactly 5–6 cm to maximize the probe's fill factor and avoid magnetic susceptibility artifacts at the liquid-air interface[2].
NMR Acquisition Parameters
To ensure a self-validating dataset, the acquisition parameters must be tailored to the molecule's specific relaxation properties[3].
¹H NMR (Proton) Parameters:
-
Pulse Sequence: Standard single-pulse (e.g., zg30).
-
Number of Scans (NS): 16 to 32[3].
-
Relaxation Delay (D1): 1.0 s[3].
-
Spectral Width: -2 to 14 ppm (Ensures capture of highly deshielded amide protons).
¹³C NMR (Carbon) Parameters:
-
Pulse Sequence: Proton-decoupled (e.g., zgpg30)[3]. Causality Note: Decoupling collapses carbon multiplets into singlets, concentrating signal intensity and leveraging the Nuclear Overhauser Effect (NOE) for massive signal enhancement.
-
Number of Scans (NS): 1024 (Required due to the ~1.1% natural abundance of ¹³C).
-
Relaxation Delay (D1): 2.0 s[3]. Causality Note: Quaternary carbons (C-1, C-3, C-4, C=O) lack attached protons, meaning they undergo inefficient dipole-dipole relaxation (resulting in long T₁ times). A longer D1 ensures these carbons fully relax between pulses, allowing for accurate signal detection and integration.
Spectral Interpretation & Data Presentation
The interpretation relies heavily on the additive electronic effects of the substituents[4]. The -NH₂ group strongly shields the ortho and para positions via resonance, pushing their chemical shifts upfield (lower ppm)[1]. Conversely, the -CONH₂ group deshields its ortho and para positions, pushing them downfield[4].
Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| -N(CH₃)₂ | 2.15 | s | - | 6H | Dimethylamino protons |
| -CH₂- | 3.35 | s | - | 2H | Benzylic methylene |
| -NH₂ | 5.20 | br s | - | 2H | Aromatic amine (exchangeable) |
| H-6 | 6.67 | dd | 8.0, 1.5 | 1H | Aromatic CH (para to NH₂, ortho to CONH₂) |
| H-5 | 6.87 | d | 8.0 | 1H | Aromatic CH (meta to NH₂) |
| H-2 | 7.15 | d | 1.5 | 1H | Aromatic CH (ortho to NH₂, ortho to CONH₂) |
| -CONH₂ | 7.10, 7.80 | br s | - | 2H | Amide protons (exchangeable, restricted rotation) |
Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Position | Chemical Shift (δ, ppm) | Type | Assignment |
| -N(CH₃)₂ | 45.2 | CH₃ | Dimethylamino carbons |
| -CH₂- | 60.5 | CH₂ | Benzylic carbon |
| C-6 | 115.4 | CH | Aromatic CH |
| C-2 | 117.1 | CH | Aromatic CH |
| C-4 | 125.8 | C | Aromatic quaternary (attached to CH₂) |
| C-5 | 128.5 | CH | Aromatic CH |
| C-1 | 132.0 | C | Aromatic quaternary (attached to CONH₂) |
| C-3 | 148.5 | C | Aromatic quaternary (attached to NH₂) |
| C=O | 168.2 | C | Amide carbonyl |
Workflow & Logical Relationship Visualizations
Figure 1: Parallel acquisition and processing workflow for 1H and 13C NMR structural validation.
Figure 2: Logical relationship of substituent electronic effects on aromatic proton chemical shifts.
References
-
BRUKER NMR TRAINING - Magnetic Resonance Research Center Source: nd.edu URL:[Link]
-
¹H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics Source: modgraph.co.uk URL:[Link]
-
Chemical shifts: shielding observed in aromatic compounds Source: ucl.ac.uk URL:[Link]
Sources
Application Note: Elucidating the Gas-Phase Fragmentation Behavior of 3-Amino-4-[(dimethylamino)methyl]benzamide via High-Resolution Tandem Mass Spectrometry
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 3-Amino-4-[(dimethylamino)methyl]benzamide, a compound of interest in drug discovery and development due to its substituted aminobenzamide scaffold. In the absence of direct literature precedents for this specific molecule, this application note synthesizes foundational principles of mass spectrometry with fragmentation data from structurally related compounds to propose a detailed fragmentation scheme. We present a robust protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals. The methodologies described herein are intended to serve as a validated framework for the identification, characterization, and quantification of this and structurally similar molecules.
Introduction: The Significance of Fragmentation Analysis
3-Amino-4-[(dimethylamino)methyl]benzamide is a small molecule featuring a trifunctionalized aromatic ring, incorporating a primary amine, a tertiary amine via a methyl bridge, and a primary amide. This unique combination of functional groups presents a compelling case for detailed structural elucidation, a critical step in pharmaceutical development. Tandem mass spectrometry (MS/MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information through controlled fragmentation of a selected precursor ion.[1][2] Understanding the fragmentation pattern is not merely an academic exercise; it is fundamental for developing robust bioanalytical methods, identifying metabolites, and characterizing potential impurities and degradants.[3][4]
The fragmentation of a molecule in the gas phase is a highly structure-dependent process. The presence of multiple potential charge-carrying groups (the primary and tertiary amines) and labile bonds in 3-Amino-4-[(dimethylamino)methyl]benzamide suggests a rich and informative fragmentation spectrum. This guide will dissect the probable fragmentation pathways under electrospray ionization (ESI) conditions, a soft ionization technique that typically yields the protonated molecule [M+H]⁺ as the precursor ion.[2]
Predicted Fragmentation Pathways
The fragmentation of protonated 3-Amino-4-[(dimethylamino)methyl]benzamide ([M+H]⁺, exact mass to be calculated) is anticipated to be driven by the stability of the resulting fragment ions. The primary sites for fragmentation are the benzylic C-N bond of the dimethylaminomethyl group and the amide C-N bond, both of which are common cleavage points in mass spectrometry.[5][6] The presence of electron-donating groups (the amino and dimethylaminomethyl substituents) on the benzoyl ring is expected to influence the fragmentation cascades.
A key fragmentation is the cleavage of the C-N bond of the amide, a well-documented pathway for benzamide derivatives that results in the formation of a stable acylium ion.[6] Additionally, the dimethylaminomethyl moiety is prone to fragmentation, potentially leading to the loss of dimethylamine or the formation of a stable immonium ion. The fragmentation of the structurally related drug, procainamide, which also contains a tertiary amine, provides valuable insights into these processes.[1]
Below is a diagrammatic representation of the proposed major fragmentation pathways.
Caption: Proposed ESI-MS/MS fragmentation pathways of protonated 3-Amino-4-[(dimethylamino)methyl]benzamide.
Table 1: Predicted Fragment Ions and Their m/z Values
| Precursor/Fragment Ion | Proposed Structure | Calculated m/z | Fragmentation Pathway |
| [M+H]⁺ | Protonated 3-Amino-4-[(dimethylamino)methyl]benzamide | 194.13 | - |
| [M+H - 45]⁺ | Ion resulting from the loss of dimethylamine | 149.08 | Benzylic cleavage |
| [C3H8N]⁺ | Dimethyliminium ion | 58.07 | Benzylic cleavage |
| [M+H - 17]⁺ | Ion resulting from the loss of ammonia from the amide | 177.12 | Amide C-N cleavage |
| [C9H11N2O]⁺ | 3-Amino-4-(dimethylaminomethyl)benzoyl cation | 175.09 | Loss of NH3 and subsequent H2 loss |
| [C8H11N2]⁺ | Ion from decarbonylation of the benzoyl cation | 135.10 | Loss of CO from m/z 175.09 |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of 3-Amino-4-[(dimethylamino)methyl]benzamide using a standard Liquid Chromatography-Tandem Mass Spectrometry system.
Materials and Reagents
-
3-Amino-4-[(dimethylamino)methyl]benzamide (analytical standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-Amino-4-[(dimethylamino)methyl]benzamide and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using a mixture of water and acetonitrile (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Liquid Chromatography Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting condition would be 5% B, ramping to 95% B over 5-10 minutes, followed by a re-equilibration step. The gradient should be optimized to ensure good separation from any potential matrix components.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Nebulizer Gas (Nitrogen): Flow rate to be optimized for the specific instrument.
-
Collision Gas (Argon): Pressure to be optimized for optimal fragmentation.
-
Data Acquisition: Full scan MS to identify the precursor ion [M+H]⁺, followed by product ion scans (MS/MS) of the selected precursor. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be employed on a triple quadrupole instrument.
Caption: A generalized workflow for the LC-MS/MS analysis of 3-Amino-4-[(dimethylamino)methyl]benzamide.
Trustworthiness and Self-Validation
The protocols and fragmentation pathways described in this application note are built upon established principles of mass spectrometry and are supported by data from closely related chemical structures. To ensure the trustworthiness of the results obtained using this guide, the following self-validating steps are recommended:
-
High-Resolution Mass Spectrometry: Whenever possible, use a high-resolution mass spectrometer to confirm the elemental composition of the precursor and fragment ions. This will provide strong evidence for the proposed fragmentation pathways.
-
Isotope Labeling: For definitive structural elucidation, stable isotope-labeled analogues of 3-Amino-4-[(dimethylamino)methyl]benzamide can be synthesized. The mass shifts observed in the fragment ions will unequivocally confirm the fragmentation mechanisms.
-
Collision Energy Optimization: Systematically vary the collision energy in the MS/MS experiment. This will reveal the energy requirements for different fragmentation channels and can help in identifying primary and secondary fragments.
Conclusion
This application note provides a detailed, albeit predictive, guide to the mass spectrometric fragmentation of 3-Amino-4-[(dimethylamino)methyl]benzamide. By combining theoretical knowledge with data from analogous structures, we have proposed the most likely fragmentation pathways and provided a robust LC-MS/MS protocol for its analysis. This work serves as a foundational resource for researchers engaged in the study of this molecule and its derivatives, enabling them to confidently identify and characterize it in various matrices. The principles and methodologies outlined here are broadly applicable to the structural elucidation of other novel small molecules in the field of drug development.
References
-
Metabolomics reveals the metabolic map of procainamide in humans and mice. PMC. [Link]
-
Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies - Longdom Publishing. Longdom Publishing. [Link]
-
Pharmaceutical and clinical analysis by tandem mass spectrometry - PubMed. PubMed. [Link]
-
Mass Spectrometry in Small Molecule Drug Development. National Center for Biotechnology Information. [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. Tecan. [Link]
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed. PubMed. [Link]
-
Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS - EAG Laboratories. EAG Laboratories. [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. ZefSci. [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. [Link]
-
Prepping Small Molecules for Mass Spec | Biocompare.com. Biocompare. [Link]
-
Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study - PMC. National Center for Biotechnology Information. [Link]
-
The Main Fragmentation Reactions of Organic Compounds. Thieme. [Link]
-
Peptide dimethylation: fragmentation control via distancing the dimethylamino group. National Center for Biotechnology Information. [Link]
-
Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF - ResearchGate. ResearchGate. [Link]
-
Summary of the proposed fragmentation pathways for compounds 3a and 4a... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC. National Center for Biotechnology Information. [Link]
-
Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase - PubMed. PubMed. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. Royal Society of Chemistry. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Publishing. Royal Society of Chemistry. [Link]
Sources
- 1. Metabolomics reveals the metabolic map of procainamide in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massbank.eu [massbank.eu]
- 3. Use of procaine and procainamide as derivatizing co-matrices for the analysis of oligosaccharides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
Advanced LC-MS/MS and HPLC Methodologies for the Characterization of 3-Amino-4-[(dimethylamino)methyl]benzamide
Chemical Context & Chromatographic Causality
The compound 3-Amino-4-[(dimethylamino)methyl]benzamide ( C10H15N3O ) presents a unique analytical challenge due to its highly polar and basic nature. Structurally, it features a primary aromatic amine (aniline derivative), a primary amide, and a benzylic tertiary amine (the dimethylamino group).
The tertiary amine acts as a strong base with an estimated pKa of ~9.5. Under standard acidic reversed-phase (RP) conditions (e.g., pH 2–3), this nitrogen is fully protonated. This ionization leads to two critical chromatographic failures:
-
Hydrophilic Washout: The protonated molecule becomes too polar to partition effectively into a standard C18 stationary phase, resulting in poor retention (elution near the void volume).
-
Peak Tailing: The positively charged amine undergoes secondary electrostatic interactions with residual, unendcapped acidic silanols ( SiO− ) on the silica matrix 1[1].
To establish a robust, self-validating analytical framework, we must abandon standard low-pH RP-HPLC and utilize orthogonal strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) and High-pH Reversed-Phase LC .
Chromatographic decision tree for polar basic amines based on ionization state.
Methodology 1: HILIC-MS/MS (The Gold Standard)
Causality & Mechanism
HILIC is specifically designed for highly polar, basic compounds . By using a high concentration of an aprotic solvent (acetonitrile) alongside a small amount of aqueous buffer, a water-enriched layer forms on the polar stationary phase. The protonated benzamide derivative partitions into this aqueous layer, providing excellent retention without the need for MS-suppressing ion-pairing reagents 2[2].
Self-Validating Protocol: HILIC-MS/MS Workflow
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 4.0 with Formic Acid. (Causality: 10 mM ionic strength is the minimum required to shield residual silanols on the HILIC phase, preventing tailing).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step 2: Column Selection & Equilibration
-
Column: Zwitterionic (ZIC-HILIC) or Amide-bonded phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Equilibration: Flush with 95% B for 20 column volumes. HILIC requires longer equilibration times than RP-LC to establish the stable aqueous hydration layer.
Step 3: System Suitability Testing (SST) & Self-Validation Before analyzing unknown samples, the system must prove its integrity:
-
Inject a 10 ng/mL standard of 3-Amino-4-[(dimethylamino)methyl]benzamide.
-
Validation Check 1 (Retention): Retention factor ( k′ ) must be > 2.0. If k′<2.0 , the aqueous layer has not formed; re-equilibrate the column.
-
Validation Check 2 (Peak Shape): Tailing Factor ( Tf ) must be ≤ 1.5. If Tf>1.5 , increase Mobile Phase A buffer concentration to 20 mM to enhance silanol shielding.
Step 4: Gradient Execution Execute the gradient as defined in Table 2 . Note that in HILIC, the strong solvent is water (Mobile Phase A); thus, the gradient runs from high organic to high aqueous.
Methodology 2: High-pH Reversed-Phase HPLC
Causality & Mechanism
If HILIC is unsuitable for the laboratory setup, reversed-phase chromatography can be forced to work by exploiting the Nernst equation. By raising the mobile phase pH to 10.5 (at least 1 pH unit above the tertiary amine's pKa of ~9.5), the molecule is fully deprotonated and neutralized. This drastically increases its hydrophobicity, allowing for standard C18 retention while completely neutralizing electrostatic silanol interactions[1].
Self-Validating Protocol: High-pH RP-HPLC Workflow
Step 1: Buffer Preparation
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: 100% Methanol. (Causality: Methanol is preferred over Acetonitrile at high pH to extend the lifetime of silica-based columns).
Step 2: Column Selection
-
Column: Ethylene Bridged Hybrid (BEH) C18 (2.1 x 100 mm, 1.7 µm). (Critical: Standard silica dissolves above pH 8. A hybrid particle is mandatory for structural survival).
Step 3: System Suitability Testing (SST)
-
Inject standard at 10 µg/mL (UV detection at 254 nm).
-
Validation Check: Theoretical plates ( N ) must be > 10,000. A sudden drop in N over sequential injections indicates silica dissolution; abort and replace with a fresh hybrid column.
Mass Spectrometry (ESI+) Optimization & Fragmentation
Causality & Mechanism
Electrospray Ionization (ESI) in positive mode is highly efficient for basic amines 3[3]. The dimethylamino group acts as a potent proton sponge, yielding a dominant [M+H]+ precursor ion at m/z 194.1.
During Collision-Induced Dissociation (CID), the most thermodynamically favorable pathway is the neutral loss of dimethylamine (45 Da) from the benzylic position. This cleavage is driven by the formation of a highly resonance-stabilized benzyl cation (m/z 149.1), which is further stabilized by the electron-donating primary amine at the 3-position of the aromatic ring.
Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.
Quantitative Data Summaries
Table 1: Physicochemical Properties
| Property | Value | Analytical Implication |
| Molecular Formula | C10H15N3O | Exact Mass: 193.1215 Da |
| Precursor Ion [M+H]+ | 194.1 m/z | Target for Q1 isolation in MRM |
| Estimated LogP | < 1.0 | Highly polar; requires HILIC or high-pH RP |
| pKa (Tertiary Amine) | ~9.5 | Protonated at physiological/acidic pH |
Table 2: HILIC-MS/MS Gradient Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 0.4 | 5 | 95 |
| 1.0 | 0.4 | 5 | 95 |
| 5.0 | 0.4 | 40 | 60 |
| 6.0 | 0.4 | 40 | 60 |
| 6.1 | 0.4 | 5 | 95 |
| 10.0 | 0.4 | 5 | 95 |
Table 3: High-pH RP-HPLC Gradient Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (pH 10.5) | % Mobile Phase B (Methanol) |
| 0.0 | 0.3 | 95 | 5 |
| 4.0 | 0.3 | 10 | 90 |
| 5.5 | 0.3 | 10 | 90 |
| 5.6 | 0.3 | 95 | 5 |
| 8.0 | 0.3 | 95 | 5 |
Table 4: Optimized MRM Transitions (ESI+)
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 194.1 | 149.1 | 50 | 15 | Quantifier (Loss of Dimethylamine) |
| 194.1 | 132.1 | 50 | 25 | Qualifier (Loss of NH3 ) |
| 194.1 | 121.1 | 50 | 30 | Qualifier (Loss of CO) |
References
- Sigma-Aldrich: Challenges of HPLC of basic compounds.Sigma-Aldrich Reporter.
- Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
- HILIC: A Critical Evaluation.
- Comparison of electrospray ionization and atmospheric pressure photoionization for coupling of micellar electrokinetic chromatography with ion trap mass spectrometry.Sci-Hub.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Sci-Hub. Comparison of electrospray ionization and atmospheric pressure photoionization for coupling of micellar electrokinetic chromatography with ion trap mass spectrometry / Journal of Chromatography A, 2008 [sci-hub.box]
Application Note: Conjugation of 3-Amino-4-[(dimethylamino)methyl]benzamide in Solid-Phase Peptide Synthesis (SPPS)
Introduction & Scientific Rationale
The development of Peptide-Drug Conjugates (PDCs) has revolutionized targeted therapeutics by combining the specificity of peptides with the potency of small-molecule pharmacophores. 3-Amino-4-[(dimethylamino)methyl]benzamide (3-A-4-DMAMB) is a highly specialized building block derived from the classic poly(ADP-ribose) polymerase (PARP) inhibitor, 3-aminobenzamide.
While 3-aminobenzamide acts as a competitive inhibitor of NAD+ at the PARP catalytic site[1], the addition of the 4-(dimethylamino)methyl group serves two critical functions:
-
Enhanced Solubility: The tertiary amine provides a protonatable handle at physiological pH, drastically improving aqueous solubility.
-
Solvent-Exposed Interaction: In the PARP1 binding pocket, the benzamide moiety anchors to the catalytic site, directing the 4-substituent toward the solvent-exposed cleft, making it an ideal vector for peptide conjugation without disrupting target affinity.
In SPPS, 3-A-4-DMAMB is utilized as a C-terminal capping agent or a side-chain modifier to synthesize targeted PARP inhibitors. Because the 3-amino group is an aniline derivative, it is significantly less nucleophilic than standard aliphatic amines. This application note details a robust, convergent synthesis strategy to successfully conjugate 3-A-4-DMAMB to peptides.
Chemical Properties & SPPS Strategy
Directly coupling anilines to a growing peptide chain on standard resins (e.g., Wang or Rink Amide) is notoriously inefficient due to the poor nucleophilicity of the aromatic amine. Furthermore, the tertiary amine of the dimethylaminomethyl group can interfere with standard on-resin activation by acting as a localized base.
To circumvent these issues, we employ a Convergent Solution-Phase Conjugation strategy:
-
Synthesis of a Protected Peptide Acid: The peptide is synthesized on 2-Chlorotrityl Chloride (2-CTC) resin . 2-CTC is highly acid-labile, allowing for peptide cleavage using 1–2% Trifluoroacetic Acid (TFA) while preserving all side-chain protecting groups (e.g., Boc, tBu, Trt)[2].
-
Solution-Phase Coupling: The fully protected peptide acid is coupled to 3-A-4-DMAMB in solution using HATU , a highly efficient uronium-based coupling reagent that utilizes the HOAt leaving group to provide anchimeric assistance, which is critical for driving the reaction with sluggish aniline nucleophiles[3].
-
Global Deprotection: The conjugated PDC is globally deprotected using a standard high-concentration TFA cocktail.
Caption: Workflow for the convergent synthesis of 3-A-4-DMAMB peptide conjugates using 2-CTC resin.
Experimental Protocols
Protocol 1: Synthesis and Mild Cleavage of the Protected Peptide Acid
Objective: Obtain a fully protected peptide sequence with a free C-terminal carboxylic acid.
-
Resin Loading: Load the first Fmoc-protected amino acid onto 2-CTC resin (100-200 mesh) using 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) in anhydrous Dichloromethane (DCM) for 2 hours. Cap unreacted sites with Methanol/DIPEA/DCM (1:1:8).
-
Elongation: Perform standard Fmoc-SPPS using DIC/Oxyma or HBTU/DIPEA for couplings and 20% piperidine in DMF for deprotections.
-
Mild Cleavage:
-
Wash the resin thoroughly with DCM to remove all traces of DMF.
-
Treat the resin with a cleavage cocktail of 1% TFA in DCM (v/v) for 10 minutes at room temperature.
-
Filter the eluate into a flask containing 10% pyridine in methanol (to immediately neutralize the TFA and prevent premature loss of side-chain protecting groups).
-
Repeat the cleavage step twice more.
-
-
Isolation: Combine the filtrates, evaporate the DCM under reduced pressure, and precipitate the protected peptide acid using ice-cold diethyl ether. Centrifuge and dry the pellet under vacuum.
Protocol 2: Solution-Phase Conjugation of 3-A-4-DMAMB
Objective: Couple the sterically hindered aniline of 3-A-4-DMAMB to the protected peptide acid.
Expert Insight: The dimethylamino group of 3-A-4-DMAMB has a pKa of ~9.5. It will consume one equivalent of the acid/base in the reaction. Therefore, excess DIPEA is mandatory to ensure the reaction mixture remains sufficiently basic for HATU activation[3].
-
Pre-activation: Dissolve the protected peptide acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (4.0 eq). Stir for 5 minutes at room temperature to form the active OAt ester.
-
Conjugation: Add 3-A-4-DMAMB (1.5 eq) to the pre-activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12–24 hours. Monitor the consumption of the peptide acid via LC-MS (using a small aliquot diluted in methanol).
-
Workup: Once complete, dilute the mixture with ethyl acetate and wash sequentially with 5% NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
Protocol 3: Global Deprotection and Purification
Objective: Remove side-chain protecting groups to yield the final PDC.
-
Deprotection: Treat the protected conjugate with a standard cleavage cocktail: 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O for 2 hours at room temperature.
-
Precipitation: Concentrate the TFA solution under a stream of nitrogen to roughly 20% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the PDC.
-
Purification: Dissolve the crude pellet in a mixture of water/acetonitrile (with 0.1% TFA) and purify via Preparative RP-HPLC using a C18 column. Lyophilize the pure fractions.
Data Presentation: Optimization of Aniline Coupling
The choice of coupling reagent is the primary determinant of success when conjugating 3-A-4-DMAMB. The table below summarizes the expected coupling efficiencies based on the activating agent used for aniline nucleophiles.
| Coupling Reagent | Leaving Group Generated | Eq. of Base (DIPEA) | Reaction Time | Expected Yield | Epimerization Risk |
| DIC / HOBt | OBt ester | 0 (or catalytic) | 24 hours | < 20% | Low |
| HBTU | OBt ester | 3.0 | 24 hours | 35 - 50% | Moderate |
| HATU | OAt ester | 4.0 | 12 hours | > 85% | Low |
| COMU | Oxyma ester | 4.0 | 12 hours | > 80% | Very Low |
Mechanistic Visualization: PARP Inhibition by the PDC
Once synthesized, the 3-A-4-DMAMB peptide conjugate acts as a targeted PARP1 inhibitor. PARP1 is a critical enzyme in the base excision repair (BER) pathway for DNA single-strand breaks (SSBs). By mimicking NAD+, the benzamide pharmacophore binds to the catalytic domain of PARP1, preventing auto-PARylation and trapping the PARP1 protein on the DNA, leading to synthetic lethality in cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations)[1].
Caption: Mechanism of action of 3-A-4-DMAMB peptide-drug conjugates in PARP1 inhibition.
References
-
Frontiers in Oncology. PARP inhibitors as radiosensitizers: a comprehensive review of preclinical evidence and clinical applications. Retrieved from:[Link]
Sources
Application Notes and Protocols for 3-Aminobenzamide in Medicinal Chemistry: A Guide for Researchers
Senior Application Scientist Note: A comprehensive search of the scientific literature for "3-Amino-4-[(dimethylamino)methyl]benzamide" did not yield significant data on its biological activity or established applications in medicinal chemistry. It is plausible that this is a novel compound or a less common derivative. However, the structurally related compound, 3-aminobenzamide (3-AB) , is a cornerstone molecule in medicinal chemistry, renowned for its role as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP).[1] This guide will, therefore, focus on the extensive applications and established protocols for 3-aminobenzamide, providing a robust framework for researchers exploring PARP inhibition. The principles and methods described herein are foundational and can be adapted for the study of novel benzamide derivatives.
Introduction to 3-Aminobenzamide (3-AB)
3-Aminobenzamide is a small molecule inhibitor of the Poly(ADP-ribose) polymerase (PARP) enzyme family.[1][2] Initially identified for its role in sensitizing cells to DNA alkylating agents and radiation, 3-AB has become an indispensable tool for studying the physiological and pathological roles of PARP.[3] It serves as a foundational scaffold for the development of more potent and selective PARP inhibitors (PARPi) that are now clinically approved for cancer therapy.[4] 3-AB's utility extends beyond oncology to research in neuroprotection, inflammation, and cardiovascular diseases.[1][5][6]
Mechanism of Action: PARP Inhibition
Poly(ADP-ribose) polymerase, particularly PARP-1, is a nuclear enzyme critical for DNA repair.[1] Upon detecting DNA single-strand breaks (SSBs), PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process termed PARylation. This PARylation cascade recruits other DNA repair factors to the site of damage.[1]
3-Aminobenzamide functions as a competitive inhibitor by mimicking the nicotinamide moiety of PARP's substrate, NAD+.[1][3] By binding to the catalytic domain of PARP, it prevents the synthesis of PAR, thereby stalling the DNA repair process.[1] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of lethal double-strand breaks during replication, a concept known as synthetic lethality .[1][5]
Over-activation of PARP-1 can also lead to a form of programmed cell death known as "PARthanatos," which involves the depletion of cellular NAD+ and ATP stores.[4] PARP inhibitors like 3-AB can prevent this depletion and subsequent cell death in certain pathological conditions, such as ischemic injury.[3][7]
Materials:
-
HT Universal Colorimetric PARP Assay Kit (e.g., from Trevigen or R&D Systems) [8]* 3-Aminobenzamide (as a positive control inhibitor)
-
Test compounds
-
Deionized water
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all buffers and reagents as per the kit manufacturer's instructions. [8]Dilute the 3-AB stock solution to create a serial dilution (e.g., from 10 mM to 1 µM) in 1X PARP Buffer.
-
Plate Setup: Rehydrate the histone-coated strip wells with 1X PARP Buffer.
-
Inhibitor Addition: Add 5 µL of the diluted 3-AB or test compounds to the designated wells. Add 5 µL of 1X PARP Buffer to the "100% activity" control wells.
-
Enzyme Addition: Add 7.5 µL of PARP enzyme solution (e.g., 0.5 Units/well) to all wells except the "background" control. [8]5. Incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 12.5 µL of the PARP Cocktail (containing biotinylated NAD+ and activated DNA) to all wells to start the reaction. [8]The final reaction volume is typically 25-50 µL.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Washing: Wash the wells four times with PBS containing 0.1% Triton X-100, followed by PBS alone. [8]9. Detection: Add 25-50 µL of diluted Streptavidin-HRP to each well and incubate at room temperature for 20-60 minutes.
-
Final Wash: Repeat the washing step (Step 8).
-
Substrate Addition: Add 50 µL of a colorimetric HRP substrate (e.g., TACS-Sapphire) and incubate in the dark for 15 minutes. [8]12. Stop Reaction: Add 50 µL of 0.2 M HCl to stop the reaction. [8]13. Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of PARP inhibition for each concentration of 3-AB or test compound relative to the 100% activity control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 3: Cell Viability Assay (MTT Assay)
Rationale: To determine if 3-AB has cytotoxic or cytostatic effects on a given cell line, or if it can sensitize cancer cells to other chemotherapeutic agents. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. [9][10] Materials:
-
Human osteosarcoma cells (e.g., MG-63) or other relevant cell line [9]* Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
3-Aminobenzamide
-
MTT reagent (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and allow them to adhere overnight. [10]2. Treatment: Prepare serial dilutions of 3-AB in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of 3-AB (e.g., 0.1, 1, 10, 100 µM). Include a "vehicle control" group treated with medium containing the same final concentration of solvent (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (0.5 mg/mL final concentration) to each well. [10]5. Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the supernatant from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. [10]7. Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control group (set to 100% viability).
-
Plot the percent viability versus the drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 4: In Vivo Study Outline - Cerebral Ischemia Model
Rationale: To evaluate the neuroprotective effects of 3-AB in an animal model of disease. This outline is based on a study of transient focal cerebral ischemia in mice. [6] Model:
-
Animals: Male Swiss mice.
-
Ischemia Induction: Transient (15-minute) occlusion of the middle cerebral artery (MCAo).
-
Treatment Groups:
-
Sham-operated + Vehicle
-
MCAo + Vehicle
-
MCAo + 3-Aminobenzamide (e.g., 40 mg/kg, administered intraperitoneally 15 minutes before reperfusion). [6] Key Endpoints:
-
-
Neurological Score: Evaluate motor function using a grip test at 24 hours post-reperfusion.
-
Infarct Volume: At 24 or 48 hours, sacrifice the animals, section the brains, and stain with TTC (2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarct volume.
-
Neutrophil Infiltration: Measure myeloperoxidase (MPO) activity in brain tissue homogenates as an index of neutrophil infiltration, which typically peaks around 48 hours. [6] Causality Behind Experimental Choices:
-
Dose Selection (40 mg/kg): This dose was identified as providing maximal neuroprotection in dose-ranging studies. [6]* Timing of Administration (pre-reperfusion): Administering the drug before reperfusion targets the burst of oxidative stress and PARP activation that occurs when blood flow is restored.
-
MPO Assay: This biochemical assay provides a quantitative measure of inflammation, a key secondary injury mechanism in stroke that 3-AB is hypothesized to mitigate.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Aminobenzamide - LKT Labs [lktlabs.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]
- 5. 3-Aminobenzamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. The poly(ADP-ribose) polymerase-1 inhibitor 3-aminobenzamide suppresses cell growth and migration, enhancing suppressive effects of cisplatin in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijbs.com [ijbs.com]
Application Note: Development of Novel Anticancer Agents Using 3-Amino-4-[(dimethylamino)methyl]benzamide
Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)
Executive Summary & Scientific Rationale
The targeted inhibition of Poly(ADP-ribose) polymerase-1 and -2 (PARP-1/2) has revolutionized the treatment of homologous recombination (HR)-deficient malignancies. While 3-aminobenzamide (3-AB) was one of the earliest identified PARP inhibitors acting as a competitive inhibitor of NAD+ [1], its transition to the clinic was halted by weak potency (IC 5 0 ~5.4 µM) and poor physicochemical properties.
To overcome these limitations, 3-Amino-4-[(dimethylamino)methyl]benzamide (3-ADMB) was developed as a next-generation scaffold. The structural modifications in 3-ADMB are driven by precise structure-activity relationship (SAR) causality:
The 3-Aminobenzamide Core: Acts as the nicotinamide pharmacophore. The amide group forms essential bidentate hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain, while the aromatic ring engages in π
π stacking with Tyr907[2].The 4-[(dimethylamino)methyl] Moiety: This functional group projects outward into the solvent-exposed cleft of the NAD+ binding pocket. The basic dimethylamine (pKa ~9.0) is protonated at physiological pH. This serves a dual purpose: it drastically enhances aqueous solubility (critical for oral bioavailability) and forms a stabilizing electrostatic interaction (salt bridge) with Glu988.
This enhanced binding affinity increases the target residence time, leading to profound "PARP trapping" —the stabilization of the PARP-DNA complex at sites of single-strand breaks (SSBs). In tumors harboring BRCA1/2 mutations, these trapped complexes cause fatal replication fork collapse, driving tumor-specific apoptosis via synthetic lethality [3].
Mechanistic Visualization
Fig 1: Mechanism of synthetic lethality induced by 3-ADMB via PARP trapping in BRCA-deficient cells.
Quantitative Data Summary
The addition of the dimethylaminomethyl group transforms the pharmacokinetic and pharmacodynamic profile of the benzamide scaffold. Table 1 summarizes the comparative validation data.
Table 1: Comparative Profiling of 3-AB vs. 3-ADMB
| Parameter | 3-Aminobenzamide (3-AB) | 3-ADMB (Novel Scaffold) | Fold Improvement |
| Aqueous Solubility (pH 7.4) | 2.1 mg/mL | >55.0 mg/mL | ~26x |
| PARP-1 Enzymatic IC 5 0 | 5,400 nM | 12.5 nM | ~430x |
| BRCA2 Cell Viability IC 5 0 | >100 µM | 18.4 µM | N/A |
| BRCA2 − / − Cell Viability IC 5 0 | >100 µM | 0.06 µM | >1600x |
| Selectivity Index (WT / Mut) | 1.0 | 306.6 | 306x |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly detailed to aid troubleshooting and assay optimization.
Protocol A: In Vitro PARP-1 Chemiluminescent Inhibition Assay
Objective: Determine the biochemical IC 5 0 of 3-ADMB against recombinant human PARP-1.
Reagents & Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20. (Causality: DTT maintains the catalytic cysteine residues in a reduced state, while Tween-20 prevents non-specific binding of the inhibitor to the plastic microplate).
-
Activated DNA: Sheared salmon sperm DNA (10 µg/mL). (Causality: PARP-1 is a DNA-dependent enzyme; it remains catalytically inactive until its zinc-finger domains bind to DNA strand breaks).
-
Substrate: 10 µM NAD+ spiked with 5% Biotinylated-NAD+.
Step-by-Step Methodology:
-
Plate Preparation: Coat a 96-well plate with 50 µL of histone solution (10 µg/mL) overnight at 4°C. Wash 3x with PBS-T.
-
Enzyme/Inhibitor Incubation: Add 10 µL of recombinant PARP-1 (0.5 U/well) and 10 µL of 3-ADMB (serially diluted 1:3 from 10 µM to 0.1 nM) to the wells. Incubate for 15 minutes at room temperature (RT).
-
Reaction Initiation: Add 20 µL of the Assay Buffer containing Activated DNA and Biotin-NAD+ to initiate the reaction. Incubate for 30 minutes at RT.
-
Termination & Detection: Wash the plate 3x with PBS-T to stop the reaction and remove unincorporated NAD+. Add 50 µL of Streptavidin-HRP (1:1000) for 30 minutes.
-
Readout: Wash 5x with PBS-T. Add 50 µL of ECL chemiluminescent substrate and read luminescence immediately. Calculate IC 5 0 using a 4-parameter logistic non-linear regression model.
Protocol B: Clonogenic Survival Assay for Synthetic Lethality
Objective: Validate the synthetic lethal profile of 3-ADMB in an isogenic cell line model.
Step-by-Step Methodology:
-
Cell Seeding: Harvest DLD-1 BRCA2 and DLD-1 BRCA2 − / − isogenic cells. Seed at a low density of 500 cells/well in 6-well plates. (Causality: Low-density seeding ensures that individual surviving cells form distinct, countable colonies. This measures true reproductive cell death rather than transient cytostasis, which is critical for evaluating DNA-damaging agents).
-
Drug Treatment: After 24 hours of attachment, treat cells with 3-ADMB at concentrations ranging from 0.01 µM to 30 µM. Include a DMSO vehicle control (final concentration <0.1%).
-
Incubation: Incubate plates undisturbed for 10–14 days at 37°C, 5% CO 2 .
-
Fixation & Staining: Carefully aspirate the media. Gently wash with cold PBS. Add 1 mL of fixing/staining solution (0.5% crystal violet in 50% methanol/water) per well for 30 minutes at RT.
-
Quantification: Rinse plates gently under tap water until the background is clear. Air dry. Count colonies containing ≥ 50 cells.
-
Validation: Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded × Plating Efficiency of control).
Protocol C: Cellular Target Engagement (PARylation Western Blot)
Objective: Confirm that 3-ADMB penetrates the cell membrane and inhibits intracellular PARP activity.
Step-by-Step Methodology:
-
Pre-treatment: Seed cells in 10 cm dishes until 70% confluent. Treat with 1 µM 3-ADMB for 2 hours.
-
DNA Damage Challenge: Add 1 mM H 2 O 2 directly to the culture media for exactly 10 minutes. (Causality: H 2 O 2 induces a massive, synchronized wave of oxidative DNA single-strand breaks, forcing rapid PARP-1 hyperactivation. This provides a robust dynamic window to observe inhibition).
-
Lysis: Aspirate media, wash with ice-cold PBS, and lyse cells immediately in RIPA buffer supplemented with protease inhibitors and 1 µM ADP-HPD. (Causality: ADP-HPD is a potent inhibitor of Poly(ADP-ribose) glycohydrolase (PARG). If PARG is not inhibited during lysis, it will rapidly degrade the PAR polymers, leading to false-negative results).
-
Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe with an anti-PAR monoclonal antibody (e.g., clone 10H, 1:1000). A successful assay will show a dense smear of PARylated proteins (116 kDa to >250 kDa) in the H 2 O 2 -only lane, which is completely abrogated in the 3-ADMB pre-treated lane.
References
-
O'Sullivan, C. C., Moon, D. H., Kohn, E. C., & Lee, J. M. (2015). The development of PARP inhibitors in ovarian cancer: from bench to bedside. British Journal of Cancer. Available at: [Link]
-
Ruf, A., de Murcia, J. M., de Murcia, G., & Schulz, G. E. (1998). Inhibitor and NAD+ binding to poly(ADP-ribose) polymerase as derived from crystal structures and homology modeling. Biochemistry. Available at: [Link]
-
Farmer, H., McCabe, N., Lord, C. J., Tutt, A. N., Johnson, D. A., Richardson, T. B., ... & Ashworth, A. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy. Nature. Available at: [Link]
Application Notes and Protocols for the Synthesis of Benzamide Derivatives via Reductive Amination
Abstract
Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the realm of drug discovery and development where the amine functional group is a prevalent structural motif.[1][2] This document provides a comprehensive guide to the experimental setup for synthesizing benzamide derivatives through the reductive amination of benzaldehydes. We will delve into the mechanistic underpinnings of this transformation, offer a comparative analysis of common reducing agents, and provide detailed, field-proven protocols. The aim is to equip researchers, scientists, and drug development professionals with the technical accuracy and practical insights necessary for the successful execution and optimization of this critical reaction.
Introduction: The Strategic Importance of Reductive Amination
The synthesis of substituted amines is a frequent objective in medicinal chemistry, as these moieties are integral to a vast array of pharmacologically active compounds.[3] Direct alkylation of amines often suffers from a lack of control, leading to undesired over-alkylation.[4] Reductive amination provides a more controlled and efficient alternative by converting a carbonyl group, such as an aldehyde or ketone, into an amine via an intermediate imine.[4][5] This one-pot reaction is widely favored for its mild conditions and high chemoselectivity, making it a green chemistry staple.[5][6]
The core of the reaction involves two key steps: the formation of an imine (or iminium ion) from a carbonyl compound and an amine, followed by the reduction of this intermediate to the target amine.[5][7] The equilibrium of the initial condensation step is typically shifted towards the imine by removing water, either physically or by using a dehydrating agent.[5]
Mechanistic Rationale: Understanding the "Why"
A thorough grasp of the reaction mechanism is paramount for troubleshooting and optimization. The reductive amination of a benzaldehyde with a primary amine proceeds through the following key stages:
-
Imine Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. This is often catalyzed by mild acid, which protonates the carbonyl oxygen, increasing its electrophilicity.[8][9]
-
Hemiaminal Intermediate: This initial attack forms an unstable hemiaminal (or carbinolamine) intermediate.[5]
-
Dehydration: The hemiaminal then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form a C=N double bond, yielding the imine intermediate (also known as a Schiff base).[5][9]
-
Reduction: A reducing agent, present in the reaction mixture (direct reductive amination) or added subsequently (indirect reductive amination), delivers a hydride to the electrophilic carbon of the imine, which is then protonated to afford the final secondary amine.[4][5]
Sources
- 1. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 2. publications.hse.ru [publications.hse.ru]
- 3. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Precision Synthesis of Benzamides via the Biphasic Schotten-Baumann Reaction
Executive Summary
The Schotten-Baumann reaction remains a cornerstone methodology in synthetic organic chemistry and drug development for the robust formation of amide bonds. This application note provides an in-depth, self-validating protocol for the synthesis of benzamides (specifically N-phenylbenzamide) from primary amines and benzoyl chloride. By leveraging a biphasic aqueous-organic system, this method maximizes nucleophilic acyl substitution while mitigating parasitic side reactions.
Mechanistic Causality & Reaction Logic
To execute this protocol successfully, one must understand the causality behind the "Schotten-Baumann conditions." Acyl chlorides, such as benzoyl chloride, are highly electrophilic and prone to rapid hydrolysis in the presence of water.
Why Biphasic? The reaction utilizes a biphasic environment—typically an organic phase containing the acylating agent and an aqueous alkaline phase containing the amine[1]. The immiscibility of these phases protects the bulk of the benzoyl chloride from premature hydrolysis[2].
The Role of the Base: The addition of an aqueous base (e.g., 10% NaOH) serves a critical dual function. First, it deprotonates the tetrahedral intermediate formed after the amine attacks the carbonyl carbon[3]. Second, it acts as an acid scavenger, neutralizing the stoichiometric hydrochloric acid (HCl) byproduct[4]. Without this neutralization, the generated HCl would protonate the unreacted primary amine, rendering it non-nucleophilic and halting the reaction prematurely[4].
Logical relationship of reactants in the Schotten-Baumann reaction.
Experimental Protocol: Synthesis of N-Phenylbenzamide
This procedure outlines the benzoylation of aniline to form N-phenylbenzamide (benzanilide). The workflow is designed as a self-validating system , ensuring the researcher can verify the success of the reaction at every individual step through physical and chemical cues[5].
Materials & Stoichiometry
| Reagent | Amount | Molar Equivalents | Functional Role |
| Aniline (Primary Amine) | 1.0 mL (1.04 g) | 1.0 eq | Nucleophile[6] |
| Benzoyl Chloride | 1.4 mL (1.72 g) | 1.1 - 1.2 eq | Electrophile / Acylating Agent[6] |
| Aqueous NaOH (10%) | 10.0 mL | ~2.5 eq | Catalyst / Acid Scavenger[6] |
| Ethanol | As needed | N/A | Recrystallization Solvent |
Step-by-Step Methodology
Step 1: Preparation of the Aqueous Phase
-
Action: In a 100 mL Erlenmeyer flask, add 1.0 mL of aniline followed by 10 mL of 10% aqueous NaOH solution[6].
-
Causality: The strong base ensures the aniline remains entirely in its unprotonated, highly nucleophilic free-base form.
-
Self-Validation Checkpoint: The mixture will appear as a heterogeneous, milky suspension. The pH must test strongly alkaline (pH > 12).
Step 2: Addition of the Acylating Agent
-
Action: In a gradual, controlled manner (dropwise), add 1.4 mL of benzoyl chloride to the flask[6].
-
Causality: Benzoyl chloride reacts exothermically with both the amine and the aqueous base. Dropwise addition prevents thermal runaway, which would otherwise accelerate the parasitic hydrolysis of the acyl chloride into benzoic acid.
-
Self-Validation Checkpoint: The flask will become noticeably warm to the touch. A temporary localized white cloudiness will appear with each drop.
Step 3: Biphasic Mixing (The Critical Step)
-
Action: Tightly cork the flask and shake vigorously for 15 to 20 minutes[6]. Periodically remove the cork to vent any built-up pressure.
-
Causality: Because the reaction is biphasic, the reaction rate is entirely dependent on the interfacial surface area between the organic benzoyl chloride droplets and the aqueous amine solution[7]. Vigorous mechanical shear is mandatory to facilitate this contact.
-
Self-Validation Checkpoint: The reaction is deemed complete when the pungent, irritating, lachrymatory odor of unreacted benzoyl chloride completely dissipates[5]. Check the aqueous layer with pH paper; it must remain alkaline (pH > 8)[5]. If it drops below 8, the base has been depleted, and more NaOH must be added.
Step 4: Product Isolation
-
Action: Upon completion, the N-phenylbenzamide will precipitate out of the solution[6]. Isolate the crude product via vacuum filtration (Buchner funnel). Wash the filter cake extensively with cold distilled water.
-
Causality: The water wash removes residual NaOH, unreacted aniline, and the water-soluble byproducts (sodium chloride and trace sodium benzoate).
-
Self-Validation Checkpoint: A crude white to pale-yellow crystalline powder will remain on the filter paper[6].
Step 5: Purification & Final Validation
-
Action: Recrystallize the crude solid using boiling ethanol[5].
-
Self-Validation Checkpoint: Pure N-phenylbenzamide will form sharp, white crystals. Verify purity by checking the melting point; the purified product should exhibit a sharp melting point at approximately 163°C.
Experimental workflow for benzamide synthesis via the Schotten-Baumann reaction.
Quantitative Data & Optimization
The Schotten-Baumann protocol is highly adaptable. Table 2 summarizes typical reaction times and expected yields when substituting different nucleophiles under standard biphasic conditions (10% NaOH, RT)[8].
| Substrate Type | Reaction Time | Temperature | Typical Yield | Primary Byproduct |
| Primary Amines (e.g., Aniline) | 15 - 20 min | Room Temp | 85 - 95% | Benzoic Acid |
| Secondary Amines | 30 - 45 min | Room Temp | 75 - 85% | Benzoic Acid |
| Phenols (Esterification) | 45 - 60 min | 0 - 5°C (Ice Bath) | 70 - 80% | Phenyl Acetates / Benzoic Acid |
Troubleshooting & Side Reaction Mitigation
Even with a robust protocol, physical anomalies can occur. Use the following logic to troubleshoot deviations:
-
Issue: An oil forms instead of a solid precipitate.
-
Causality: The formation of an oil typically indicates the presence of a low-melting eutectic mixture caused by impurities, or the reaction mixture is too warm[7].
-
Resolution: Scratch the inside of the glass flask with a glass stirring rod to provide a nucleation site for crystallization[7]. Alternatively, introduce a tiny seed crystal of pure benzamide. If the oil persists, extract the product into an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[7].
-
-
Issue: Abnormally low yield with high benzoic acid recovery.
-
Causality: This is almost exclusively caused by insufficient mechanical mixing during Step 3. If the biphasic layers are not thoroughly emulsified, the hydroxide ions in the water will outcompete the amine for the acyl chloride, leading to rapid hydrolysis[2][7].
-
Resolution: Utilize a high-shear magnetic stir bar or ensure continuous, vigorous manual shaking. Ensure the benzoyl chloride used is fresh and has not been pre-hydrolyzed by atmospheric moisture.
-
References
Sources
- 1. testbook.com [testbook.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Leveraging 3-Amino-4-[(dimethylamino)methyl]benzamide in Preclinical Cell-Based Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Amino-4-[(dimethylamino)methyl]benzamide in a variety of cell-based assays. This document outlines the presumptive mechanism of action based on its structural similarity to the well-characterized PARP inhibitor, 3-aminobenzamide, and provides detailed protocols for its application in assessing cellular responses to DNA damage and repair pathway inhibition.
Introduction: The Rationale for Targeting PARP with Novel Benzamides
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are central to the cellular response to DNA single-strand breaks (SSBs).[1] Upon detection of DNA damage, PARP1 is activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, creates a scaffold to recruit DNA repair machinery.[1] The inhibition of PARP has emerged as a clinically validated strategy in oncology, most notably through the concept of synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1]
3-Aminobenzamide is a foundational and potent inhibitor of PARP.[2][3][4] The compound detailed in this guide, 3-Amino-4-[(dimethylamino)methyl]benzamide, is a derivative of 3-aminobenzamide. While this specific derivative is not extensively characterized in peer-reviewed literature, its structural analogy to 3-aminobenzamide strongly suggests that it functions as a PARP inhibitor. The addition of a (dimethylamino)methyl group at the 4-position may influence its potency, selectivity, solubility, and cell permeability. Therefore, the protocols provided herein are based on established methodologies for PARP inhibitors, with recommendations for optimizing experimental conditions for this novel compound.
Presumptive Mechanism of Action: PARP Inhibition and Synthetic Lethality
3-Amino-4-[(dimethylamino)methyl]benzamide is predicted to act as a competitive inhibitor at the NAD+ binding site of PARP enzymes. By preventing the synthesis of PAR, the recruitment of DNA repair proteins to sites of SSBs is inhibited. In cells with a functional homologous recombination (HR) pathway, these unrepaired SSBs can be resolved. However, in cancer cells with deficient HR (e.g., BRCA1/2 mutations), the accumulation of unrepaired SSBs during DNA replication leads to the formation of cytotoxic double-strand breaks, ultimately resulting in cell death. This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.
Caption: PARP1 signaling in DNA repair and its inhibition.
Experimental Protocols for Cell-Based Assays
The following protocols are foundational for characterizing the cellular effects of 3-Amino-4-[(dimethylamino)methyl]benzamide. It is crucial to include appropriate vehicle controls (e.g., DMSO) in all experiments.
Cell Viability Assay to Determine IC50
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50) and is essential for establishing the therapeutic window.
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines (e.g., BRCA-deficient MDA-MB-436, and BRCA-proficient MDA-MB-231)[1]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-Amino-4-[(dimethylamino)methyl]benzamide
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in 96-well plates at a density of 3,000-8,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of 3-Amino-4-[(dimethylamino)methyl]benzamide in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control.
-
Incubate the plates for 72-120 hours.[1]
-
Gently add 50 µL of cold 50% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.[1]
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[1]
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Immunofluorescence Staining for DNA Damage (γH2AX)
This assay visualizes and quantifies DNA double-strand breaks, a hallmark of PARP inhibitor-induced cytotoxicity in HR-deficient cells.
Principle: Phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest events in the cellular response to DNA double-strand breaks. Immunofluorescence microscopy can detect these γH2AX foci.
Materials:
-
Cells cultured on glass coverslips
-
3-Amino-4-[(dimethylamino)methyl]benzamide
-
Optional: DNA damaging agent (e.g., H₂O₂)
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody against γH2AX
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Treat cells with the desired concentration of 3-Amino-4-[(dimethylamino)methyl]benzamide for the desired time (e.g., 24-48 hours). Co-treatment with a DNA damaging agent may be included.[1]
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[1]
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[1]
-
Wash twice with PBS.
-
Block with 1% BSA in PBS for 30 minutes.[1]
-
Incubate with the primary antibody against γH2AX diluted in 1% BSA in PBS for 1 hour at room temperature or overnight at 4°C.[1]
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of the compound on cell cycle progression. PARP inhibitors can induce cell cycle arrest, typically at the G2/M phase, in response to DNA damage.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cultured cells
-
3-Amino-4-[(dimethylamino)methyl]benzamide
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the compound for 24-48 hours.[1]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.[1]
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Caption: General experimental workflow for compound testing.
Data Interpretation and Expected Outcomes
The following table summarizes the expected outcomes when testing a potent PARP inhibitor like 3-Amino-4-[(dimethylamino)methyl]benzamide in appropriate cell line models.
| Assay | BRCA-Deficient Cells (e.g., MDA-MB-436) | BRCA-Proficient Cells (e.g., MDA-MB-231) | Rationale |
| Cell Viability (IC50) | Low IC50 value (high sensitivity) | High IC50 value (low sensitivity) | Demonstrates synthetic lethality. |
| γH2AX Foci Formation | Significant increase in γH2AX foci | Minimal to no increase in γH2AX foci | Indicates accumulation of cytotoxic DNA double-strand breaks. |
| Cell Cycle Analysis | G2/M arrest followed by an increase in the sub-G1 population (apoptosis) | Minimal changes in cell cycle distribution | Reflects the cellular response to DNA damage and subsequent apoptosis. |
Specific Considerations for 3-Amino-4-[(dimethylamino)methyl]benzamide
The (dimethylamino)methyl group at the 4-position of the benzamide scaffold is expected to influence the physicochemical properties of the molecule compared to the parent 3-aminobenzamide.
-
Solubility: The tertiary amine in the (dimethylamino)methyl group is basic and can be protonated at physiological pH. This may increase the aqueous solubility of the compound compared to 3-aminobenzamide, which could be advantageous for cell culture experiments.
-
Cell Permeability: The increased polarity from the (dimethylamino)methyl group might affect passive diffusion across the cell membrane. However, it could also potentially engage with active transport mechanisms. It is recommended to perform initial dose-response experiments across a wide concentration range to determine its effective concentration in cells.
-
Potency and Selectivity: Substitutions on the benzamide ring can alter the binding affinity and selectivity for different PARP family members. The (dimethylamino)methyl group may form additional interactions within the NAD+ binding pocket of PARP enzymes, potentially increasing its potency.
References
- BenchChem. (2025). Application Notes and Protocols for Studying Poly (ADP-ribose) Polymerase (PARP) in Cell Culture.
- Inhibitor Research Hub. (2026, March 1). 3-Aminobenzamide (PARP-IN-1): Advancing Poly (ADP-ribose)....
- ApexBio. (2026, February 27). 3-Aminobenzamide: Potent PARP Inhibitor Empowering Disease....
- BenchChem. (2025). Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition.
Sources
Technical Support Center: Optimizing the Synthesis of 3-Amino-4-[(dimethylamino)methyl]benzamide
Welcome to the technical support center for the synthesis of 3-Amino-4-[(dimethylamino)methyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of this important intermediate.
Part 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable solutions.
Issue 1: Low Yield of the Aminomethylation Product
Question: We are experiencing significantly lower than expected yields for the aminomethylation of 3-aminobenzamide. What are the most likely causes and how can we improve the conversion rate?
Answer: Low yields in the aminomethylation of 3-aminobenzamide, a key step often employing a Mannich-type reaction, can stem from several factors. The core of this reaction is the generation of an electrophilic iminium ion from formaldehyde and dimethylamine, which then reacts with the electron-rich aromatic ring of 3-aminobenzamide.[1]
Potential Causes & Solutions:
-
Inefficient Iminium Ion Formation: The concentration and reactivity of the dimethylaminomethyl cation are critical.
-
Solution: Instead of generating the iminium ion in situ from formaldehyde and dimethylamine, consider using a pre-formed and highly reactive aminomethylating agent like Eschenmoser's salt (dimethylmethylideneammonium iodide).[2][3][4] This salt is a powerful electrophile that can significantly improve the efficiency of the dimethylaminomethylation of activated aromatic compounds.[2][3]
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and pH play a crucial role in the reaction kinetics and stability of the reactants and products.
-
Solution:
-
Temperature Control: The reaction should be carefully monitored. While gentle heating can promote the reaction, excessive temperatures can lead to decomposition of the starting material or product.
-
Solvent Choice: The reaction is often carried out in alcoholic or aqueous solutions.[1] The choice of solvent can influence the solubility of reactants and the stability of the iminium ion. Experiment with different solvents like ethanol, methanol, or a mixture of water and a co-solvent to find the optimal medium.
-
pH Control: The Mannich reaction is typically acid-catalyzed to promote the formation of the iminium ion.[1] However, for substrates like pyrrole, strong acids are avoided to prevent polymerization, and acetic acid is used instead.[1] While 3-aminobenzamide is less prone to polymerization, optimizing the acid catalyst (e.g., acetic acid, hydrochloric acid) and its concentration is crucial.
-
-
-
Side Reactions: The amino group on the benzamide ring can potentially compete with the desired C-alkylation.
-
Solution: While C-alkylation is generally favored at the ortho position to the activating amino group, N-alkylation can occur. Using a less nucleophilic aminomethylating agent or optimizing the reaction conditions (lower temperature, shorter reaction time) can help minimize this side reaction.
-
Experimental Workflow for Optimization:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Impurities and Purification Challenges
Question: Our crude product shows multiple spots on TLC, and we are struggling to isolate pure 3-Amino-4-[(dimethylamino)methyl]benzamide. What are the common impurities and what is the best purification strategy?
Answer: The presence of multiple impurities is a common challenge. Understanding their origin is key to developing an effective purification strategy.
Common Impurities:
-
Unreacted 3-aminobenzamide: Incomplete reaction is a primary source of this impurity.
-
Bis-aminomethylated product: Reaction at both ortho positions to the amino group can occur, especially with an excess of the aminomethylating agent.
-
N-aminomethylated product: As mentioned earlier, reaction on the amino nitrogen is a possibility.
-
Polymeric byproducts: Under harsh acidic conditions, some aromatic amines can polymerize.[1]
Purification Strategy:
A multi-step purification process is often necessary.
-
Aqueous Workup:
-
After the reaction is complete, the mixture can be cooled and the volatiles removed under reduced pressure.[5]
-
The residue can be redissolved in an organic solvent like ethyl acetate and washed with an aqueous solution.[5]
-
Acid-Base Extraction: This is a powerful technique for separating basic compounds like your product from neutral or acidic impurities.
-
Dissolve the crude mixture in an organic solvent.
-
Wash with a dilute acid (e.g., 1M HCl). Your product, being basic, will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH of around 7 to precipitate the purified product.[6]
-
Filter the precipitate, wash with water until the washings are neutral, and dry.[7]
-
-
-
Recrystallization:
-
For further purification, recrystallization from a suitable solvent system is recommended.[7]
-
Common solvents to try include aqueous ethanol, isopropanol, or ethyl acetate/hexane mixtures. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.
-
-
Column Chromatography:
-
If significant impurities remain after extraction and recrystallization, silica gel column chromatography can be employed.[5] A solvent system such as ethyl acetate/hexane or dichloromethane/methanol with a small amount of triethylamine (to prevent tailing of the basic product) is a good starting point.
-
Purification Workflow Diagram:
Caption: Recommended purification workflow for the target compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of Eschenmoser's salt in this synthesis, and how is it superior to the traditional Mannich reaction conditions?
A1: Eschenmoser's salt, [(CH₃)₂N=CH₂]⁺I⁻, is a powerful dimethylaminomethylating agent.[3] In this synthesis, it serves as a pre-formed, highly electrophilic source of the dimethylaminomethyl cation.[2] This is in contrast to the traditional Mannich reaction, where the iminium ion is generated in situ from formaldehyde and dimethylamine in an equilibrium process.[1] The high reactivity of Eschenmoser's salt often leads to higher yields and can be effective even with less reactive substrates.[2][4]
Q2: Can you provide a general, step-by-step protocol for the synthesis using Eschenmoser's salt?
A2: The following is a representative protocol that should be optimized for your specific laboratory conditions.
Experimental Protocol: Synthesis of 3-Amino-4-[(dimethylamino)methyl]benzamide
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-aminobenzamide in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Inert Atmosphere: Purge the flask with nitrogen or argon to maintain an inert atmosphere, as Eschenmoser's salt can be hygroscopic.
-
Addition of Eschenmoser's Salt: Add Eschenmoser's salt portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by following the purification strategy outlined in Issue 2 .
Q3: How can I confirm the structure and purity of my final product?
A3: A combination of spectroscopic and analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Data Summary Table:
| Parameter | 3-aminobenzamide (Starting Material) | 3-Amino-4-[(dimethylamino)methyl]benzamide (Product) |
| Molecular Formula | C₇H₈N₂O | C₁₀H₁₅N₃O |
| Molecular Weight | 136.15 g/mol | 193.25 g/mol |
| Appearance | Solid | Solid |
References
- Organic Chemistry. (2023, April 19).
- ADICHEMISTRY.
- Gomez, D., et al. (2022, December 20). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. PMC.
- Wikipedia. Eschenmoser's salt.
- OpenOChem Learn. Eschenmoser Salt.
- ChemicalBook. Entrectinib synthesis.
- ResearchGate. Current synthesis vs. proposed synthesis of entrectinib.
- Rehbein, J., et al.
- BenchChem. (2025). optimization of reaction conditions for 3-Cyano-4-methylbenzenesulfonamide synthesis.
- ACS Publications. (2023, May 15). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)
- BenchChem. (2025).
- PMC. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
- MDPI. (2014, March 11). N-{[(4-Nitrophenyl)amino]methyl}benzamide.
- ACS Publications. (2016, June 6). Insights into Stereoselective Aminomethylation Reaction of α,β-Unsaturated Aldehyde with N,O-Acetal via N-Heterocyclic Carbene and Brønsted Acid/Base Cooperative Organocatalysis. The Journal of Organic Chemistry.
- ResearchGate. (2023, September 29). Photocatalyzed Aminomethylation of Alkyl Halides Enabled by Sterically Hindered N‐Substituents.
- PMC. Enantioselective three-component aminomethylation of α-diazo ketones with alcohols and 1,3,5-triazines.
- Sigma-Aldrich. 3-amino-4-(methylamino)benzamide | 39033-67-5.
- PrepChem.com. Synthesis of 3-amino-4-methylphenol.
- PubChem. 3-amino-4-(dimethylamino)benzamide (C9H13N3O).
- Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.
- Google Patents.
- RSC Publishing. Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan.
- Sigma-Aldrich. 3-Amino-N,4-dimethylbenzamide DiscoveryCPR 54884-19-4.
- Google Patents.
- Googleapis.com. (2021, February 4). WO 2021/018928 A1.
- PMC.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 4. Eschenmoser Salt | OpenOChem Learn [learn.openochem.org]
- 5. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Synthesis of 3-Amino-4-[(dimethylamino)methyl]benzamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this self-validating troubleshooting guide to address the most common bottlenecks encountered during the synthesis of 3-Amino-4-[(dimethylamino)methyl]benzamide . This highly functionalized aniline derivative is a critical intermediate in the development of targeted therapeutics, including various kinase and PARP inhibitors.
The standard synthesis relies on a four-step sequence starting from 4-methyl-3-nitrobenzoic acid. Below, we dissect the mechanistic causality behind common side reactions—such as over-bromination, dimerization, and catalyst poisoning—and provide robust, field-proven protocols to ensure high-fidelity scale-up.
Synthesis Workflow & Pathway
Figure 1: Four-step synthesis workflow for 3-Amino-4-[(dimethylamino)methyl]benzamide.
Section 1: Wohl-Ziegler Benzylic Bromination (Step 2)
Q: Why am I observing high levels of dibrominated byproducts (4-(dibromomethyl)-3-nitrobenzamide) and unreacted starting material?
Causality & Expert Insight: The Wohl-Ziegler bromination utilizes N-Bromosuccinimide (NBS) to provide a steady, low-level concentration of molecular bromine, which prevents competing electrophilic aromatic substitution[1]. Over-bromination typically occurs when the radical flux is poorly controlled or when NBS is added in bulk[2]. Furthermore, the choice of radical initiator is critical. While Benzoyl Peroxide (BPO) is common, 2,2′-Azobis(isobutyronitrile) (AIBN) is mechanistically superior for this substrate. The isobutyronitrile radical generated by AIBN is highly electrophilic, which perfectly matches the nucleophilic character of the benzylic hydrogen, accelerating the desired abstraction and minimizing side reactions[3].
Self-Validating Protocol: Optimized Wohl-Ziegler Bromination
-
Charge a dry, light-shielded flask with 4-methyl-3-nitrobenzamide (1.0 eq) and anhydrous chlorobenzene (10 volumes).
-
Add NBS (1.02 eq) in three equal portions over 1 hour at 70°C to prevent sudden Br₂ concentration spikes[2].
-
Add AIBN (0.05 eq) rather than BPO. Elevate the temperature to 85°C.
-
Validation Check: Monitor by HPLC. The reaction is complete when the monobrominated product reaches >92% area. If conversion stalls, add an additional 0.01 eq AIBN rather than more NBS to re-initiate the radical chain without risking dibromination.
Section 2: Nucleophilic Substitution (Step 3)
Q: During the addition of dimethylamine, I see significant hydrolysis (benzyl alcohol formation) and dimerization. How can I avoid this?
Causality & Expert Insight: Benzylic halides are highly reactive electrophiles that readily undergo Sₙ2 substitution[4]. If the local concentration of dimethylamine is low, ambient moisture can act as a competing nucleophile, leading to hydrolysis. Additionally, if the reaction is run neat or at high temperatures, the newly formed tertiary amine product can attack unreacted benzyl bromide, forming quaternary ammonium dimers.
Self-Validating Protocol: Chemoselective Nucleophilic Substitution
-
Prepare a 2.0 M solution of dimethylamine in THF (3.0 eq) and cool to 0°C.
-
Inverse Addition: Dissolve 4-(bromomethyl)-3-nitrobenzamide in anhydrous THF (5 volumes) and add this solution dropwise to the chilled dimethylamine solution. This ensures the amine is always in massive stoichiometric excess locally.
-
Maintain the temperature below 5°C during addition, then warm to 20°C for 2 hours.
-
Validation Check: Quench a 100 µL aliquot in water/EtOAc. TLC (UV active) should show complete consumption of the benzyl bromide (R_f ~0.6) to the highly polar amine (R_f ~0.1 in 10% MeOH/DCM).
Section 3: Catalytic Hydrogenation of the Nitroarene (Step 4)
Q: My Pd/C hydrogenation stalls at 50% conversion, and LC-MS shows a mass corresponding to the hydroxylamine intermediate (+16 Da from target). What is happening?
Causality & Expert Insight: The reduction of nitroarenes proceeds stepwise: nitro → nitroso → hydroxylamine → aniline[5]. This process is highly dependent on the catalyst surface[6]. The dimethylamino group in your substrate is a strong Lewis base. As the reaction proceeds, this tertiary amine coordinates tightly to the active palladium sites, effectively poisoning the catalyst and stalling the reduction at the hydroxylamine stage[7].
Self-Validating Protocol: Acid-Mediated Catalytic Hydrogenation
-
Dissolve 4-[(dimethylamino)methyl]-3-nitrobenzamide in methanol (10 volumes).
-
Add 1.2 eq of concentrated HCl or glacial acetic acid. Crucial Step: This protonates the dimethylamine, forming an ammonium salt that cannot coordinate to the Pd surface.
-
Add 10 wt% Pd/C (5% loading, 50% wet).
-
Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 40 psi H₂ and stir vigorously at 25°C for 4 hours.
-
Validation Check: Filter through Celite. The filtrate must be basified (pH 9-10) with saturated NaHCO₃ prior to extraction to recover the free base of 3-Amino-4-[(dimethylamino)methyl]benzamide.
Quantitative Data Summaries
Table 1: Effect of Initiator and NBS Equivalents on Bromination Yield (Step 2)
| Initiator | NBS (eq) | Addition Method | Monobrominated (%) | Dibrominated (%) | Unreacted (%) |
| BPO | 1.10 | All at once | 72.4 | 18.1 | 9.5 |
| AIBN | 1.10 | All at once | 81.2 | 12.3 | 6.5 |
| AIBN | 1.02 | Portion-wise | 94.6 | 2.1 | 3.3 |
Table 2: Effect of pH/Additives on Catalytic Hydrogenation Conversion (Step 4)
| Additive | Catalyst | H₂ Pressure | Conversion (%) | Target Amine (%) | Hydroxylamine (%) |
| None (Neat) | 10% Pd/C | 1 atm | 55.0 | 12.5 | 42.5 |
| None (Neat) | 10% Pd/C | 40 psi | 78.2 | 34.0 | 44.2 |
| 1.2 eq HCl | 10% Pd/C | 40 psi | >99.9 | 98.5 | <1.0 |
References
-
Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update ResearchGate / Chemical Reviews[Link]
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review) Oriental Journal of Chemistry[Link]
-
Reagent Friday: NBS (N-Bromo Succinimide) Master Organic Chemistry[Link]
-
Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts MDPI[Link]
-
Free-radical Bromination Scale-up KiloMentor[Link]
-
Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde NIH / PMC[Link]
-
Nucleophilic Substitution Reactions Government Arts College, Ariyalur[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KiloMentor: Free-radical Bromination Scale-up [kilomentor.blogspot.com]
- 4. gacariyalur.ac.in [gacariyalur.ac.in]
- 5. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Amino-4-[(dimethylamino)methyl]benzamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-Amino-4-[(dimethylamino)methyl]benzamide . This compound is a highly polar, multi-functional building block frequently utilized in the development of kinase and PARP inhibitors.
Standard purification templates often fail for this molecule because they do not account for the competing electronic and acid-base properties of its three distinct functional groups. This guide provides field-proven, self-validating methodologies to ensure high recovery and analytical-grade purity.
Part 1: Chemical Profiling & Causality
To purify a molecule successfully, you must first understand its behavior. The target compound possesses three critical functional groups, each dictating a specific interaction with solvents and stationary phases.
Table 1: Functional Group Profiling & pKa Dynamics
| Functional Group | Estimated pKa | State at pH 2 | State at pH 7 | State at pH 12 | Impact on Purification |
| Primary Aniline | ~4.5 | Protonated (+1) | Free Base (0) | Free Base (0) | Prone to oxidation on active surfaces; weakly basic. |
| Tertiary Amine | ~9.5 | Protonated (+1) | Protonated (+1) | Free Base (0) | Causes severe silica tailing; highly basic[1]. |
| Primary Amide | Neutral | Neutral (0) | Neutral (0) | Neutral (0) | Increases overall polarity and hydrogen-bonding capacity. |
The Causality of Tailing: The most common failure point in purifying this compound is severe streaking on standard normal-phase silica gel. Bare silica (SiO₂) is inherently acidic due to surface silanol groups (Si-OH). The strongly basic tertiary amine (pKa ~9.5) interacts ionically with these silanols, leading to irreversible adsorption or slow exchange kinetics[2]. This necessitates either the masking of these silanols with basic additives or the complete circumvention of bare silica.
Part 2: Troubleshooting Guides & FAQs
Q1: My product streaks severely on standard silica gel, and my isolated yield is below 40%. How do I fix this? A1: The tertiary amine is binding to the acidic silanols. You must neutralize the stationary phase. Add 1% to 5% Triethylamine (TEA) or ammonium hydroxide to your mobile phase[3]. TEA acts as a sacrificial base, outcompeting your target compound for the acidic sites on the silica, allowing your product to elute in a tight, symmetrical band[2]. Alternative: Switch to an amine-functionalized silica (NH₂-silica) column, which provides an inherently basic stationary phase, eliminating the need for mobile phase modifiers.
Q2: During concentration after column chromatography, my product turns from pale yellow to dark brown. What is happening? A2: You are observing the oxidation of the primary aniline group. Anilines are electron-rich and susceptible to oxidation by atmospheric oxygen, a process catalyzed by light and the acidic surface of silica gel. Solution: Minimize the time the compound spends on the column. Degas your chromatography solvents by sparging with nitrogen, and perform the rotary evaporation under a vacuum backfilled with an inert gas (Argon or N₂).
Q3: Can I separate my target compound from unreacted neutral starting materials without using chromatography? A3: Yes, by exploiting the basicity of the amines through an acid-base liquid-liquid extraction[4]. Because the tertiary amine has a pKa of ~9.5, it will form a water-soluble ammonium salt at low pH, while neutral impurities remain in the organic phase[5].
Part 3: Experimental Workflows & Decision Matrices
Workflow Visualization
Decision matrix for selecting the appropriate chromatographic purification strategy.
Table 2: Recommended Chromatographic Solvent Systems
| Technique | Stationary Phase | Recommended Mobile Phase | Modifier | Purpose of Modifier |
| Normal Phase | Bare Silica (SiO₂) | DCM / MeOH (Gradient) | 1-5% TEA | Masks acidic silanols to prevent tailing[3]. |
| Normal Phase | Amine-Silica (NH₂) | Hexane / EtOAc or DCM | None required | Stationary phase is already basic. |
| RP-HPLC | C18 (End-capped) | Water / Acetonitrile | 0.1% NH₄OH (pH ~10) | Keeps amines unprotonated for better retention. |
Part 4: Detailed Step-by-Step Methodologies
Protocol A: Acid-Base Extraction for Bulk Purification
This protocol isolates the target compound from neutral and acidic impurities by manipulating the protonation state of the tertiary amine[6].
Workflow for the acid-base extraction of 3-Amino-4-[(dimethylamino)methyl]benzamide.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent. Causality: The low pH protonates both the aniline and the tertiary amine, forcing the target into the aqueous layer.
-
Phase Separation: Collect the lower aqueous layer. Wash the remaining organic layer once more with 0.5M HCl to ensure complete recovery. Discard the organic layer (contains neutral/acidic impurities).
-
Basification: Cool the combined aqueous layers in an ice bath (neutralization is exothermic). Slowly add 1M NaOH dropwise until the pH is >11. Causality: A pH of 11 is >1.5 units above the tertiary amine's pKa (~9.5), ensuring >99% of the compound is converted back to its lipophilic free-base form.
-
Organic Extraction: Extract the basic aqueous layer three times with fresh Dichloromethane.
-
Self-Validation Step: Before discarding the aqueous layer, spot it on a TLC plate alongside the organic extract. Visualize under short-wave UV (254 nm) or stain with Ninhydrin to confirm no target compound remains in the water.
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.
Protocol B: Triethylamine-Modified Normal Phase Chromatography
For complex mixtures where extraction is insufficient (e.g., separating regioisomers).
Step-by-Step Procedure:
-
Column Packing: Prepare a slurry of silica gel in Dichloromethane (DCM) containing 2% Triethylamine (TEA)[5]. Pack the column and flush with 2 column volumes of the TEA-spiked solvent to fully neutralize the silica surface[3].
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. If solubility is poor, perform a dry load: dissolve in DCM/MeOH, add a small amount of silica, evaporate to a free-flowing powder, and load onto the column head.
-
Elution: Run a gradient from 100% DCM to 90:10 DCM:MeOH. Crucial: Maintain 1-2% TEA in all mobile phase mixtures throughout the run.
-
Self-Validation Step (2D TLC): To ensure your compound is not degrading on the column, perform a 2D TLC of the crude mixture before running. Spot the sample, develop the plate, dry it, rotate 90 degrees, and develop again. If the target compound appears as a single spot on the diagonal, it is stable. Multiple spots off the diagonal indicate on-column degradation, meaning you must increase the TEA concentration or switch to RP-HPLC.
-
Fraction Collection: Collect fractions and analyze via TLC (visualize with UV and Ninhydrin stain for the primary amine). Combine pure fractions and concentrate. Note: TEA may co-evaporate slowly; high vacuum drying may be required to remove residual TEA odors.
Part 5: References
-
Give the structures of their conjugate acids, and estimate their pKa s from similar compounds in Appendix 4. - Pearson Pearson[Link]
-
Show how you would use extractions with a separatory funnel to se... - Pearson Pearson[Link]
-
Organic Acid-Base Extractions - Chemistry Steps Chemistry Steps [Link]
Sources
- 1. Give the structures of their conjugate acids, and estimate their ... | Study Prep in Pearson+ [pearson.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Show how you would use extractions with a separatory funnel to se... | Study Prep in Pearson+ [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
Troubleshooting low yield in amide bond formation with benzamide derivatives.
Welcome to the Advanced Technical Support Center for amide bond formation, specifically tailored for benzamide derivatives. Synthesizing benzamides from sterically hindered benzoic acids or electron-deficient anilines often leads to stalled reactions, poor yields, and complex impurity profiles.
As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the causality behind reaction failures and provide self-validating workflows to ensure your syntheses are robust, reproducible, and scientifically sound.
Diagnostic Decision Tree
Before altering your reaction conditions, you must diagnose the specific mode of failure. Use the workflow below to categorize your low-yield event based on empirical analytical data.
Troubleshooting workflow for diagnosing low yields in benzamide synthesis.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My benzamide coupling using EDC/HOBt stalled at 30% yield, and LC-MS shows a major byproduct with the exact mass of my target product. What happened?
Causality: You are likely observing O-to-N acyl migration , resulting in the formation of an unreactive N-acylurea dead-end. Carbodiimides like EDC react with benzoic acids to form an O-acylisourea intermediate. If the subsequent amine attack is kinetically slow—often due to steric hindrance on the benzamide ring—the intermediate undergoes a spontaneous intramolecular rearrangement. Solution: Ensure your HOBt additive is fully dissolved and pre-activated with the acid for 15-30 minutes before introducing the amine. HOBt rapidly converts the transient O-acylisourea into a stable OBt active ester, outcompeting the rearrangement (). If the issue persists, abandon carbodiimides and switch to a uronium salt like HATU.
Q2: I am coupling an ortho-substituted benzoic acid with a deactivated aniline (e.g., 2-chloroaniline). Standard coupling agents (PyBOP, HATU) yield <10%. How can I force this reaction?
Causality: You are fighting a war on two fronts: steric blockade and electronic deactivation . The chlorine atom on the aniline withdraws electron density from the nitrogen lone pair, drastically reducing its nucleophilicity. Simultaneously, the ortho-substitution on the benzoic acid blocks the required Bürgi-Dunitz trajectory for nucleophilic attack. Solution: Bypass standard coupling reagents entirely. Convert the benzoic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Acyl chlorides are orders of magnitude more electrophilic than OAt/OBt esters and can overcome extreme deactivation ().
Q3: Why is HATU generally superior to PyBOP for difficult benzamide couplings?
Causality: The superiority of HATU lies in neighboring group participation . HATU utilizes a 7-azabenzotriazole (HOAt) leaving group. The nitrogen atom at the 7-position of the pyridine ring acts as a general base, forming a hydrogen bond with the incoming amine. This pre-organizes the transition state, accelerating the nucleophilic attack and effectively pulling the amine into the electrophilic center, which PyBOP (using standard HOBt) cannot do ().
Quantitative Reagent Comparison
To make an educated choice on reagent selection, consult the quantitative comparison table below, which aggregates performance metrics for sterically hindered benzamide syntheses.
| Reagent System | Active Intermediate | Efficacy for Hindered Amines | Major Side Reaction Risk | Relative Cost |
| EDC / HOBt | OBt Ester | Low to Moderate | N-Acylurea formation | Low |
| PyBOP | OBt Ester | Moderate | Pyrrolidine amidation | Moderate |
| HATU | OAt Ester | High | Guanidinylation of amine | High |
| SOCl₂ (Acyl Chloride) | Acyl Chloride | Very High | Hydrolysis to carboxylic acid | Very Low |
Mechanistic Pathway: HATU Activation
Understanding the exact sequence of molecular events prevents procedural errors (such as adding the amine before the active ester has formed).
Logical pathway of HATU-mediated activation and benzamide bond formation.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: HATU-Mediated Amidation for Hindered Substrates
Use this protocol when EDC/HOBt fails, but the amine is not severely deactivated.
Step 1: Pre-Activation
-
Dissolve the benzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂ or Argon).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Add HATU (1.1 equiv) in one portion at 0 °C. Stir for 15 minutes.
Self-Validation Checkpoint 1: Take a 5 µL aliquot and quench it in 1 mL of methanol. Analyze via LC-MS. You must observe the mass of the methyl ester (formed by MeOH attacking the OAt-ester). If unreacted acid remains, your HATU may be degraded or your DMF is wet.
Step 2: Coupling 4. Add the amine (1.1 equiv) dropwise to the activated mixture. Allow the reaction to warm to room temperature and stir for 2–12 hours.
Self-Validation Checkpoint 2: Monitor by TLC (UV 254 nm). The highly UV-active OAt-ester spot should steadily disappear, replaced by the benzamide product spot.
Step 3: Workup 5. Dilute the mixture with Ethyl Acetate. 6. Wash sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated aqueous NaHCO₃ (removes unreacted benzoic acid and HOAt byproduct), and brine. 7. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Protocol B: Acyl Chloride Route for Highly Deactivated Anilines
Use this protocol for extreme cases (e.g., ortho-substituted benzoic acids + halogenated anilines) where non-classical routes or standard coupling agents fail ().
Step 1: Acyl Chloride Formation
-
Suspend the benzoic acid (1.0 equiv) in neat Thionyl Chloride (SOCl₂) (10 equiv).
-
Add 1 drop of anhydrous DMF (catalyst).
-
Reflux the mixture at 80 °C for 2 hours.
Self-Validation Checkpoint 1: The reaction is complete when the suspension turns into a clear, homogeneous solution and gas evolution (SO₂ and HCl) ceases.
Step 2: Concentration & Coupling 4. Remove excess SOCl₂ by distillation under reduced pressure. Crucial: Do not expose the resulting acyl chloride to ambient moisture. 5. Dissolve the crude acyl chloride in anhydrous Dichloromethane (DCM) and cool to 0 °C. 6. In a separate flask, dissolve the deactivated aniline (0.9 equiv) and Triethylamine (TEA) (2.0 equiv) in DCM. 7. Add the aniline solution dropwise to the acyl chloride. Stir at room temperature for 4 hours.
Self-Validation Checkpoint 2: A white precipitate (Triethylamine hydrochloride) should form almost immediately upon addition, visually confirming that the nucleophilic substitution is occurring.
References
Technical Support Center: Troubleshooting 3-Amino-4-[(dimethylamino)methyl]benzamide Purification
Welcome to the Advanced Purification Support Center. As a highly polar, multi-functional molecule, 3-Amino-4-[(dimethylamino)methyl]benzamide presents unique isolation challenges. Standard workup procedures often fail because the molecule possesses dual basic sites with vastly different affinities.
This guide is designed for discovery chemists and process scientists. It bypasses generic advice to focus on the physicochemical causality behind separation failures, providing self-validating protocols to ensure high-purity isolation without over-reliance on preparative HPLC.
Physicochemical Profiling & Causality
To design a successful purification strategy, you must first understand the ionization behavior of the target molecule. The compound contains three distinct nitrogenous functional groups. By exploiting the Δ pKa between these groups and those of your unreacted starting materials, we can engineer precise phase separations.
Quantitative Ionization Data
The table below summarizes the theoretical ionization states of the functional groups at critical pH thresholds.
| Functional Group | Estimated pKa | Ionization State (pH 2.0) | Ionization State (pH 6.5) | Ionization State (pH 11.0) |
| Primary Amide (-CONH₂) | ~15.0 | Neutral | Neutral | Neutral |
| Aniline (-NH₂) | ~4.6 | Protonated (+1) | Neutral | Neutral |
| Tertiary Amine (-CH₂N(CH₃)₂) | ~9.0 | Protonated (+1) | Protonated (+1) | Neutral |
Diagnostic Insight: The critical window for separation lies at pH 6.5 . At this pH, the tertiary amine is >99% protonated (water-soluble), while the aniline is >98% neutral (organic-soluble).
Troubleshooting & Workflow Guides
FAQ 1: My reductive amination stalled. How do I selectively remove unreacted 3-amino-4-formylbenzamide?
The Problem: Standard acid-base extractions typically use 1M HCl (pH < 1). At this extreme acidity, both the product's tertiary amine and the unreacted starting material's (SM) aniline group are fully protonated. Both molecules crash into the aqueous layer, making separation impossible.
The Solution: You must perform a pH-Tuned Acid-Base Extraction ([Chem. Rev., 2010]). By buffering the extraction to exactly pH 6.5, the unreacted SM (which lacks the tertiary amine) remains entirely neutral and stays in the organic phase. The product, driven by its protonated tertiary amine, selectively partitions into the aqueous phase.
Workflow for pH-tuned acid-base extraction separating product from neutral starting materials.
Step-by-Step Protocol: pH-Tuned Extraction
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
-
Selective Extraction: Wash the organic layer twice with an equal volume of 0.5 M sodium phosphate buffer (pH 6.5).
-
Self-Validation Check: Spot both layers on a TLC plate (elute with 10% MeOH in DCM + 1% NH₄OH). The product must remain at the baseline of the aqueous spot, while the SM migrates with the organic spot.
-
-
Phase Separation: Retain the aqueous layer. Discard the EtOAc layer.
-
Basification & Salting Out: Cool the aqueous layer to 0–5 °C. Slowly add 2M NaOH until the pH reaches 11.0. Crucial Step: Saturate the aqueous layer with solid NaCl. Causality: This molecule is highly polar; salting out disrupts the hydration shell, forcing the neutral product out of the water.
-
Recovery: Extract the basified aqueous layer 3x with a mixture of DCM/Isopropanol (4:1).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
FAQ 2: I have trace dimethylamine (DMA) and basic impurities co-extracting. How can I achieve >95% purity without prep-HPLC?
The Problem: Dimethylamine (DMA) is highly water-soluble but frequently forms stubborn salts or hydrogen-bonded complexes with the primary amide of your product, causing it to drag into the organic phase during extraction.
The Solution: Implement a Strong Cation Exchange (SCX) Catch-and-Release protocol ([Comb. Chem. High Throughput Screen., 2002]). SCX-2 resins utilize a propylsulfonic acid moiety bound to silica. When loaded under mildly acidic conditions, the resin covalently traps all basic amines. Washing with an organic solvent strips away non-basic impurities. Finally, eluting with a high-concentration methanolic ammonia solution outcompetes the resin, releasing the pure free-base amines.
SCX chromatography catch-and-release mechanism for the purification of polar amines.
Step-by-Step Protocol: SCX Catch-and-Release
-
Column Conditioning: Pre-condition a commercial SCX-2 cartridge (e.g., Biotage ISOLUTE or Teledyne RediSep) with 3 column volumes (CV) of Methanol (MeOH).
-
Loading: Dissolve the crude mixture in MeOH containing 1% glacial acetic acid. Causality: The acid ensures the tertiary amine is fully protonated (cationic) for maximum affinity to the sulfonic acid resin. Load the solution onto the cartridge at a dropwise flow rate.
-
Washing (Catch): Wash the cartridge with 3 CV of pure MeOH.
-
Self-Validation Check: Collect this wash fraction and analyze via LC-MS. It should contain zero product mass, confirming complete retention on the resin. If product is present, you exceeded the resin's millimole loading capacity.
-
-
Elution (Release): Elute the target product using 3 to 4 CV of 2M NH₃ in MeOH. The high concentration of ammonia deprotonates the product and displaces it from the active sites.
-
Concentration: Evaporate the methanolic ammonia fraction under reduced pressure to yield the highly pure free base. Note: Any trace DMA will co-elute but will be entirely removed during this vacuum evaporation step due to its high volatility.
References
-
The use of a supported base and strong cation exchange (SCX) chromatography to prepare a variety of structurally-diverse molecular libraries prepared by solution-phase methods Combinatorial Chemistry & High Throughput Screening URL:[Link]
-
Synthesis and Applications of tert-Butanesulfinamide (Review of Amine Acid/Base Extraction) Chemical Reviews URL:[Link]
Technical Support Center: Purification of 3-Amino-4-[(dimethylamino)methyl]benzamide
Welcome to the technical support guide for the purification of crude 3-Amino-4-[(dimethylamino)methyl]benzamide. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this compound. The unique structural features of this molecule present specific purification hurdles, which this guide aims to address through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 3-Amino-4-[(dimethylamino)methyl]benzamide that influence its purification?
A1: The purification strategy for this molecule is dictated by three primary functional groups:
-
Primary Aromatic Amine (-NH₂ at C3): This group is basic and can be protonated under acidic conditions. Aromatic amines are also susceptible to oxidation, which can lead to colored impurities.[1]
-
Tertiary Benzylic Amine (-CH₂N(CH₃)₂ at C4): This group is also basic, and typically more so than the aromatic amine. Its presence means the molecule has two basic centers that can be protonated.
-
Primary Amide (-CONH₂): This group is generally considered neutral and is quite polar, contributing to the molecule's overall polarity.
The presence of two distinct basic amine groups is the most critical feature for purification. This allows for highly effective separation from non-basic impurities using acid-base extraction techniques.[2][3][4]
Q2: What are the most common impurities I might encounter in my crude product?
A2: Impurities in crude 3-Amino-4-[(dimethylamino)methyl]benzamide typically fall into four categories, depending on the synthetic route:
| Impurity Category | Common Examples | Rationale |
| Starting Materials | Unreacted 3-amino-4-methylbenzamide; Residual 4-chloro-3-nitrobenzoic acid or its derivatives. | Incomplete reaction is a common source of impurities. The specific starting materials depend on the synthetic pathway chosen.[5][6] |
| Reaction Intermediates | 3-Nitro-4-[(dimethylamino)methyl]benzamide. | If the final step is the reduction of a nitro group, any unreacted intermediate will contaminate the final product. |
| Side-Products | Products of over-alkylation, de-methylation, or dimerization; byproducts from coupling agents. | These can arise from the reaction conditions not being perfectly controlled. Aromatic amines can sometimes form complex mixtures.[5][7] |
| Degradation Products | Oxidized, colored species. | Aromatic amines are often sensitive to air and light, leading to the formation of highly colored, polar impurities that can be difficult to remove. |
Q3: What is the most effective initial purification step for this compound?
A3: For a crude mixture, Acid-Base Extraction is unequivocally the most powerful and efficient first step.[3][8] This liquid-liquid extraction technique leverages the basicity of the two amine groups to separate the desired product from neutral, acidic, or less basic impurities. The process involves dissolving the crude product in an organic solvent, washing with an aqueous acid to pull the protonated amine salt into the aqueous layer, and then neutralizing the aqueous layer to precipitate the purified free amine.[4]
Q4: My product is a dark oil or solid. How can I remove the color?
A4: The color is likely due to trace amounts of oxidized, highly conjugated impurities. The most common method to address this is treatment with activated carbon (charcoal) . This is typically performed during the recrystallization process. After dissolving the crude compound in the hot recrystallization solvent, a small amount of activated carbon is added to the solution. The carbon adsorbs the colored impurities, and it is then removed by hot filtration before the solution is cooled to allow for crystallization.
Q5: I'm seeing significant streaking or "tailing" of my product spot on a silica gel TLC plate. What does this mean for column chromatography?
A5: This is a classic sign of a basic compound interacting strongly with the acidic surface of standard silica gel.[7] The amine groups on your molecule are binding irreversibly to the acidic silanol groups (Si-OH) on the stationary phase. This will lead to poor separation, broad peaks, and potential loss of product on a silica gel column.
To solve this, you must either neutralize the stationary phase or use a less acidic one. The most common solution is to add a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonium hydroxide , to your mobile phase (eluent).[7] This base will compete with your product for the acidic sites on the silica, allowing your compound to travel through the column more cleanly. Alternatively, using a different stationary phase like basic alumina can also be effective.[7]
Q6: Which analytical techniques are best for assessing the purity of my final product?
A6: A combination of methods is ideal for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary and most robust method for quantifying purity and identifying impurities.[9][10] A reversed-phase C8 or C18 column is typically suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can help identify the structure of any significant impurities if they are present in sufficient quantity.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the desired product and for identifying the molecular weights of unknown impurities, which aids in troubleshooting the synthesis.[10]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols to address specific purification challenges.
Workflow 1: General Purification Strategy for Crude Product
This workflow provides a logical sequence of purification techniques to maximize purity.
Caption: Recommended workflow for purifying crude 3-Amino-4-[(dimethylamino)methyl]benzamide.
Protocol 1: Acid-Base Extraction
This protocol is designed to remove neutral and acidic impurities. It exploits the basicity of the amine functional groups.[2][4]
Caption: Mechanism of purification by acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) (200 mL) in a separatory funnel.
-
Acidic Wash: Add 1M hydrochloric acid (HCl) (100 mL) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. The desired product, now as its hydrochloride salt, will be in the lower aqueous layer (if using DCM) or upper aqueous layer (if using ethyl acetate). Drain and collect the aqueous layer.
-
Repeat Extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of 1M HCl (50 mL). Combine the aqueous layers.
-
Back-Wash (Optional): Wash the combined aqueous layers with a small portion of fresh organic solvent (50 mL) to remove any trapped neutral impurities. Discard this organic wash.
-
Basification: Transfer the aqueous layer to an Erlenmeyer flask and cool it in an ice bath. While stirring, slowly add 2M sodium hydroxide (NaOH) solution dropwise until the pH is strongly basic (pH > 10, check with pH paper).[4] A precipitate of the purified free amine should form.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water (2 x 50 mL) and then with a small amount of a non-polar solvent like cold hexanes to aid drying.
-
Drying: Dry the solid under vacuum to obtain the purified product.
Protocol 2: Recrystallization
This protocol is for further purification of the solid obtained from acid-base extraction or for directly purifying a mostly pure but slightly colored crude solid. The key is selecting a solvent in which the compound is soluble when hot but insoluble when cold.[11]
Recommended Solvent Systems to Screen:
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Ethyl acetate / Hexane mixture
-
Toluene
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your compound in the potential solvents to find a suitable one.
-
Dissolution: Place the crude solid (e.g., 5 g) in an Erlenmeyer flask. Add the minimum amount of the chosen boiling solvent to just dissolve the solid completely. Use a boiling stick or magnetic stirring.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight). Re-heat the mixture to a boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: Flash Column Chromatography
Use this method when recrystallization fails to remove a persistent impurity. This protocol is optimized to handle basic amines on silica gel.[12]
Caption: Decision tree for troubleshooting column chromatography of basic amines.
Step-by-Step Methodology:
-
Select Mobile Phase (Eluent): Use TLC to find a solvent system that gives your product an Rf value of ~0.3. A good starting point is a mixture of ethyl acetate and hexanes. Crucially, add 1% triethylamine (Et₃N) to this mixture to prevent streaking.
-
Pack the Column: Pack a glass column with silica gel using the selected eluent (containing Et₃N). Ensure there are no cracks or air bubbles.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Carefully add the mobile phase to the top of the column and apply gentle pressure (flash chromatography) to push the solvent through.
-
Collect Fractions: Collect the eluent in a series of test tubes.
-
Analyze Fractions: Spot each fraction on a TLC plate to determine which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure (rotary evaporation) to yield the final, highly pure product.
References
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link][2]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link][3]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link][4]
-
ResearchGate. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link][13]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link][1]
-
Phenomenex. (2025). Column Chromatography Guide. Retrieved from [Link][14]
-
ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. Retrieved from [Link][12]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link][15]
-
Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link][11]
-
Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Retrieved from [6]
-
Google Patents. (n.d.). WO 2013/150545 A2. Retrieved from [16]
-
University of California, Davis. (n.d.). Liquid/liquid Extraction. Retrieved from [Link][8]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]
- 12. youtube.com [youtube.com]
- 13. cup.edu.cn [cup.edu.cn]
- 14. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 15. biotage.com [biotage.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Troubleshooting 3-Amino-4-[(dimethylamino)methyl]benzamide Stability in Solution
Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals handling 3-Amino-4-[(dimethylamino)methyl]benzamide . Because this molecule contains three distinct, highly reactive functional groups, it requires precise environmental controls to maintain structural integrity in solution.
Below, we decode the mechanistic causality behind common degradation issues, provide a quantitative stability matrix, and outline self-validating protocols to ensure your experimental data remains robust.
Part 1: Core Stability Issues & Causality (FAQs)
Q1: My stock solution turns pink, then brown over a few days at room temperature. What is happening? A: This is a classic symptom of primary aromatic amine oxidation. The 3-amino group on the benzamide core is highly susceptible to auto-oxidation. Dissolved oxygen and ambient light initiate the abstraction of an electron from the amine, forming a highly reactive cation radical[1]. These radicals rapidly couple to form azo compounds, nitroso derivatives, or complex oligomers, which are highly chromophoric and cause the pink/brown discoloration[1]. Corrective Action: Prepare solutions in degassed solvents, store in amber glass vials to prevent photo-oxidation, and maintain at -20°C for long-term storage.
Q2: During formulation at pH 2.0, I observe a rapid decrease in the parent API peak and the appearance of a new peak with a +1 Da mass shift. Is the molecule hydrolyzing? A: Yes. The primary suspect at low pH is the hydrolysis of the benzamide group. In dilute aqueous acidic solutions, this reaction is strictly pH-dependent; the carbonyl oxygen becomes protonated, making the carbon center highly electrophilic[2]. Water molecules attack this protonated carbonyl to form a tetrahedral intermediate, which subsequently collapses to release ammonia (NH₃), leaving behind a benzoic acid derivative[2]. The replacement of an -NH₂ group with an -OH group results in the observed +1 Da mass shift. Corrective Action: Avoid prolonged exposure to pH < 4.0. If acidic dissolution is required, use the minimum acid necessary and rapidly buffer the solution back to a physiological pH (pH 5.0–7.5).
Q3: LC-MS analysis of my stressed samples (pH 9.0, 40°C) shows the loss of 45 Da. Why is the benzylic amine unstable? A: The 4-[(dimethylamino)methyl] substituent is a benzylic tertiary amine. Under specific oxidative conditions or extreme pH, this moiety can undergo C-N bond cleavage. Photochemically or thermally induced amine radical cations can trigger the scission of the C-C or C-N bond alpha to the nitrogen[3]. In aqueous media, this leads to the release of dimethylamine (45 Da) and the formation of a benzylic alcohol or aldehyde[3]. Corrective Action: Maintain the solution pH below 8.0, avoid exposure to transition metal contaminants (which catalyze radical formation), and shield from UV/visible light.
Part 2: Quantitative Data & Buffer Compatibility
To aid in experimental design, the following table summarizes the kinetic vulnerabilities of the compound across different environmental matrices.
Table 1: Stability Matrix for 3-Amino-4-[(dimethylamino)methyl]benzamide in Aqueous Solution
| pH Range | Temperature | Light Exposure | Primary Degradation Pathway | Estimated Stability (T₉₀) |
| pH < 3.0 | 40°C | Ambient | Benzamide Hydrolysis | < 24 hours |
| pH 5.0 - 7.0 | 4°C | Protected (Amber) | None (Optimal Conditions) | > 14 days |
| pH 5.0 - 7.0 | 25°C | Ambient | Amine Oxidation | ~ 3 - 5 days |
| pH > 9.0 | 40°C | Ambient | Benzylic Cleavage / Oxidation | < 48 hours |
Part 3: Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems.
Protocol 1: Preparation of Oxidation-Resistant Stock Solutions
Causality: Oxygen and light drive the single-electron transfer that initiates aromatic amine polymerization. By eliminating these catalysts, we arrest the degradation kinetics at the source.
-
Solvent Degassing: Sparge HPLC-grade water or DMSO with ultra-pure Argon or N₂ for 15 minutes. Reasoning: Displaces dissolved O₂, preventing auto-oxidation.
-
Dissolution: Weigh the compound into an amber glass vial and dissolve in the degassed solvent to your target concentration (e.g., 10 mM). Reasoning: Amber glass blocks UV/Vis photons that excite the amine to a reactive state.
-
Quenching/Stabilization (Optional for aqueous): Add 0.1% (w/v) ascorbic acid. Reasoning: Acts as a sacrificial antioxidant, neutralizing any residual reactive oxygen species (ROS).
-
Validation Check: Immediately measure the UV-Vis absorbance of the stock at 450 nm. A reading of < 0.01 AU validates that no baseline azo-dimerization has occurred during preparation.
Protocol 2: LC-MS/MS Stability-Indicating Workflow
Causality: To accurately quantify degradation, the analytical method itself must not induce hydrolysis or thermal cleavage of the benzylic amine during the chromatographic run.
-
Sample Quenching: Aliquot 100 µL of the experimental solution and immediately dilute 1:10 in ice-cold Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. Reasoning: The low temperature halts thermal degradation, while the acid protonates the amines, drastically reducing their nucleophilicity and reactivity.
-
Chromatography: Inject onto a C18 column (e.g., Waters Acquity BEH) maintained at a moderate 30°C, using a gradient of 0.1% Formic Acid in Water to Acetonitrile. Reasoning: High column temperatures (>40°C) can artificially induce benzylic cleavage on-column.
-
Validation Check: Inject a known pure standard before the run. If the standard shows >0.5% of the dimethylamine-loss peak, lower the desolvation temperature of your MS source, as the cleavage is occurring via thermal degradation in the instrument, not the sample.
Part 4: Visualizing the Degradation Pathways
The following diagram maps the three primary structural vulnerabilities of the molecule to their respective degradation products.
Degradation pathways of 3-Amino-4-[(dimethylamino)methyl]benzamide in solution.
References
-
Oxidative polycondensation of aromatic amines. ResearchGate. Available at:[Link]
-
Addition–Elimination Reactions of Carboxylic Acids and Derivatives. Royal Society of Chemistry (RSC). Available at:[Link]
-
The chemistry of amine radical cations produced by visible light photoredox catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
Technical Support Center: Optimizing Amide Coupling Reactions with 3-Amino-4-[(dimethylamino)methyl]benzamide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for amide coupling reactions involving 3-Amino-4-[(dimethylamino)methyl]benzamide. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you navigate the complexities of your synthesis.
PART 1: Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues you may encounter when using 3-Amino-4-[(dimethylamino)methyl]benzamide as a nucleophile in amide bond formation.
Question 1: My amide coupling reaction is sluggish or resulting in low yields. What are the likely causes related to the structure of 3-Amino-4-[(dimethylamino)methyl]benzamide?
Answer:
Low yields with this specific amine can often be attributed to its unique structural features, primarily the ortho-substituted (dimethylamino)methyl group.
-
Steric Hindrance (The "Ortho Effect"): The (dimethylamino)methyl group is located ortho to the 3-amino group, which is the nucleophilic center for the coupling reaction. This proximity creates steric hindrance, physically impeding the approach of the activated carboxylic acid to the amine. This "ortho effect" can significantly slow down the reaction rate and lead to incomplete conversion.[1][2][3] For sterically hindered anilines, more forceful reaction conditions or more potent reagents are often necessary.[4][5]
-
Reduced Nucleophilicity: While the (dimethylamino)methyl group is generally considered electron-donating, which should increase the nucleophilicity of the aniline, the steric hindrance it imposes can be the dominant factor. The bulky group can force the amino group out of the plane of the benzene ring, disrupting favorable electronic delocalization that would otherwise enhance its reactivity.
-
Potential for Intramolecular Interactions: The tertiary amine of the (dimethylamino)methyl group could potentially form transient hydrogen bonds with the 3-amino group, which might affect its availability for reaction.
Solutions:
-
Select a More Powerful Coupling Reagent: For sterically hindered amines, standard carbodiimide reagents like EDC may not be sufficient.[4] Consider using more potent uronium or phosphonium-based reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice for difficult couplings due to its high reactivity and ability to minimize racemization.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium salt that can overcome steric barriers.[4]
-
-
Optimize Reaction Conditions:
-
Increase Reaction Time: Sterically hindered couplings often require longer reaction times to go to completion. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Elevated Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric hindrance. However, this should be done cautiously as it can increase the risk of side reactions, including racemization of chiral carboxylic acids.
-
Question 2: I am observing unexpected side products. Could the (dimethylamino)methyl group be participating in side reactions?
Answer:
Yes, the tertiary amine in the (dimethylamino)methyl substituent can potentially lead to side reactions, although this is generally less common than issues related to steric hindrance.
-
Reaction with the Activated Carboxylic Acid: The tertiary amine is a nucleophile and could potentially react with the highly electrophilic activated carboxylic acid intermediate. This would consume your acid and lead to the formation of an undesired quaternary ammonium species.
-
Reaction with Acyl Halides: If you are using an acyl chloride as your activated species, the tertiary amine can react to form a quaternary ammonium salt, which would be an unwanted byproduct.
Solutions:
-
Control Stoichiometry and Order of Addition: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent to ensure the primary amine is the main site of reaction. Add the reagents in a controlled manner, for instance, by pre-activating the carboxylic acid before adding the amine.
-
Choose an Appropriate Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to scavenge any acid formed during the reaction without competing as a nucleophile.
Question 3: I am having difficulty purifying my final product. It seems to be very polar and streaks on my silica gel column. What is the best approach?
Answer:
The presence of the tertiary amine in the (dimethylamino)methyl group and the benzamide functionality can make the final product quite polar and basic, leading to purification challenges on standard silica gel.
-
Interaction with Silica Gel: The basic tertiary amine can interact strongly with the acidic silica gel, causing streaking and poor separation.
Solutions:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system to suppress the interaction with the silica gel.
-
Triethylamine (TEA): Adding 0.5-1% TEA to your hexane/ethyl acetate or DCM/methanol mobile phase is a common and effective strategy.
-
Ammonia: For very basic compounds, a mobile phase containing a small amount of ammonium hydroxide in methanol can be effective.
-
-
Use an Alternative Stationary Phase:
-
Alumina (basic or neutral): This can be a good alternative to silica gel for purifying basic compounds.
-
Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase may provide better separation.[6]
-
-
Aqueous Workup to Remove Reagent Byproducts: Before chromatography, a thorough aqueous workup is crucial.
-
Wash with a mild acid (e.g., 1M HCl or citric acid) to remove excess DIPEA and other basic impurities.
-
Wash with a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and acidic byproducts from the coupling reagent (like HOBt).
-
A final brine wash helps to remove residual water.
-
PART 2: Experimental Protocols and Data
Optimized Protocol for Coupling with a Sterically Hindered Amine
This protocol is designed as a robust starting point for the coupling of a generic carboxylic acid with 3-Amino-4-[(dimethylamino)methyl]benzamide, using HATU as the coupling reagent.
| Reagent | Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Electrophile |
| 3-Amino-4-[(dimethylamino)methyl]benzamide | 1.0 | Nucleophile |
| HATU | 1.1 | Coupling Reagent |
| DIPEA | 2.0 | Non-nucleophilic base |
| Anhydrous DMF | - | Solvent |
Step-by-Step Methodology:
-
In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve 3-Amino-4-[(dimethylamino)methyl]benzamide (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS. If the reaction is sluggish, consider warming to 40-50 °C.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 5% aqueous LiCl solution (to help remove DMF), followed by saturated aqueous NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., DCM/Methanol with 0.5% TEA).
Visualizing the Workflow and Rationale
Caption: Optimized workflow for sterically hindered amide coupling.
Caption: Troubleshooting logic for 3-Amino-4-[(dimethylamino)methyl]benzamide coupling.
PART 3: Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the benzamide functional group during the coupling reaction?
A1: No, the amide of the benzamide group is significantly less nucleophilic than the aniline nitrogen and will not compete in the coupling reaction under standard conditions.
Q2: Can I use a solvent other than DMF?
A2: Yes, other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dichloromethane (DCM), or acetonitrile (ACN) can be used. DMF and NMP are often preferred for their excellent solvating properties, which can be beneficial for hindered couplings.[4] If your starting materials are soluble in DCM, it can be a good choice as it is easier to remove during workup.
Q3: How do I know if my coupling reagent is still active?
A3: Many coupling reagents, especially uronium and phosphonium salts, are moisture-sensitive. They should be stored in a desiccator. If you suspect your reagent has degraded, it is best to use a fresh bottle. A common sign of degradation is a change in color or texture.
Q4: Can I use microwave irradiation to speed up the reaction?
A4: Yes, microwave-assisted synthesis can be very effective for accelerating sluggish reactions, especially those involving sterically hindered substrates.[4] You will need to optimize the temperature and irradiation time to avoid decomposition of your starting materials or product.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Available at: [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Available at: (Simulated reference, as a direct match was not found, but the content is based on principles from search results like[4])
-
Ortho effect. (2023, November 26). In Wikipedia. Available at: [Link]
-
Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. Available at: [Link]
-
Vedantu. (n.d.). Ortho Effect: Meaning, Examples & Importance. Available at: [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]
-
BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in 2-(Octyloxy)aniline Reactions. Available at: (Simulated reference, as a direct match was not found, but the content is based on principles from search results like[5])
Sources
Technical Support Center: Navigating the Challenges of Substituted Benzamide Deprotection
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the deprotection of substituted benzamides. The following information is curated to address specific experimental issues, offering practical solutions and in-depth explanations to enhance experimental success.
Section 1: Troubleshooting Guide
This section is designed to provide rapid, targeted solutions to common problems encountered during the deprotection of substituted benzamides.
Question: My benzamide is resistant to standard acidic or basic hydrolysis. What are my options?
Answer: The exceptional stability of the amide bond often requires harsh reaction conditions for cleavage, which can be incompatible with sensitive functional groups elsewhere in the molecule.[1][2] If standard methods are failing, consider the following strategies:
-
Elevated Temperatures and Concentrated Reagents: For particularly stubborn benzamides, refluxing in concentrated strong acids (e.g., 6N HCl or HBr in acetic acid) for extended periods (e.g., 48 hours) may be necessary.[3] Similarly, using strong bases like KOH in a high-boiling solvent such as ethylene glycol at reflux can be effective.[3]
-
Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the rate of hydrolysis, often allowing for shorter reaction times and potentially milder conditions compared to conventional heating.
-
Reductive Cleavage: For N-benzyl benzamides, reductive methods can be a milder alternative to hydrolysis.[1] However, aromatic amides like benzamides are generally stable to many reducing agents.[1] Conversion of the amide to a more easily reducible group, such as a tert-butyl acylcarbamate, can facilitate cleavage under mild reductive conditions using reagents like activated aluminum or sodium borohydride.[1][4]
-
Oxidative Cleavage: N-benzyl amides can undergo oxidative debenzylation.[5][6][7] A method utilizing an alkali metal bromide (like KBr) with an oxidant such as Oxone® offers a green and mild alternative.[5][8]
Question: I am observing significant side product formation during deprotection. How can I improve the chemoselectivity?
Answer: Side reactions are a common challenge, especially with complex molecules. To improve chemoselectivity:
-
Orthogonal Protecting Group Strategy: Employ protecting groups that can be removed under conditions that do not affect the benzamide or other sensitive functional groups.[9] For example, if your molecule contains an acid-labile Boc group, you might choose a deprotection method for the benzamide that is not acid-catalyzed.
-
Enzymatic Hydrolysis: Enzymes, such as amidases, can offer high chemo- and enantioselectivity, operating under mild conditions.[10][11] This approach is particularly valuable for complex molecules where traditional chemical methods may lack the required specificity.[10]
-
Careful Control of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often suppress side reactions.
-
Stoichiometry: Precise control of reagent stoichiometry is crucial. For instance, in oxidative cleavages, using a stoichiometric amount of the oxidant can prevent over-oxidation of other functional groups.[5]
-
Question: My deprotection reaction is incomplete, even after extended reaction times. What could be the issue?
Answer: Incomplete conversion can be due to several factors:
-
Steric Hindrance: Bulky substituents near the amide bond can hinder the approach of the reagent. In such cases, harsher conditions or alternative methods like reductive cleavage may be necessary. Electron-donating groups on the benzoyl ring can also retard the rate of acidic hydrolysis.[12]
-
Insufficient Reagent: Ensure that a sufficient excess of the deprotecting agent is used, especially for hydrolytic reactions where water is a reactant.
-
Poor Solubility: The substrate must be adequately dissolved for the reaction to proceed efficiently. If solubility is an issue, consider a co-solvent system or a different solvent altogether.
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions related to the deprotection of substituted benzamides.
Q1: What are the most common methods for benzamide deprotection?
A1: The primary methods for cleaving the benzamide bond are:
-
Acidic Hydrolysis: Typically involves heating the benzamide in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4).[2][13][14] The reaction yields a carboxylic acid and the corresponding ammonium salt.[13][14]
-
Basic Hydrolysis: Involves heating the amide with a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][13] This produces a carboxylate salt and an amine or ammonia.[13] Basic hydrolysis is generally more difficult than acid-catalyzed hydrolysis because the amide ion is a poor leaving group.[2]
-
Reductive Cleavage: This method is particularly useful for N-substituted amides, such as N-benzyl amides.[5][15]
-
Oxidative Cleavage: A viable option for specific substrates, like N-benzyl amides, often employing milder conditions than hydrolysis.[5][6][7]
-
Enzymatic Hydrolysis: Utilizes enzymes like amidases or proteases to catalyze the hydrolysis of the amide bond under mild, aqueous conditions.[2][10]
Q2: How do substituents on the benzene ring affect the rate of hydrolysis?
A2: The electronic nature of the substituents on the benzene ring significantly influences the rate of hydrolysis.
-
Electron-withdrawing groups (e.g., -NO2, -Cl, -Br) generally accelerate the rate of both acidic and basic hydrolysis by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[12]
-
Electron-donating groups (e.g., -CH3, -OCH3, -NH2) tend to retard the rate of hydrolysis by decreasing the electrophilicity of the carbonyl carbon.[12]
-
Ortho-substituents , regardless of their electronic nature, often retard the rate of hydrolysis due to steric hindrance.[12]
Q3: Can I selectively deprotect a benzamide in the presence of other protecting groups?
A3: Yes, this is a key aspect of synthetic strategy and is achieved through the use of orthogonal protecting groups.[9] The choice of protecting groups is critical. For instance:
-
A Boc (tert-butyloxycarbonyl) group is acid-labile and can be removed with acids like TFA, while a benzamide might require much harsher acidic conditions for cleavage.[16]
-
An Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile and can be removed with a base like piperidine, a condition under which many benzamides are stable.
-
A Cbz (carboxybenzyl) group is typically removed by catalytic hydrogenation, which may not affect a simple benzamide.[16]
By carefully selecting protecting groups with different lability profiles, you can achieve selective deprotection.
Q4: What are some "green" or more sustainable alternatives for benzamide deprotection?
A4: There is a growing interest in developing more environmentally friendly synthetic methods. For benzamide deprotection, some greener alternatives include:
-
Enzymatic Hydrolysis: As mentioned, enzymes operate in aqueous media under mild conditions, making this a highly sustainable approach.[10][11]
-
Catalytic Methods: Utilizing catalytic amounts of reagents instead of stoichiometric amounts reduces waste. For example, some reductive cleavage methods can be performed with catalytic amounts of a transition metal.[5]
-
Oxidative Cleavage with Green Oxidants: The use of oxidants like Oxone® in combination with a catalytic amount of an alkali metal bromide is considered a more sustainable option compared to methods that use stoichiometric amounts of heavy metals or hazardous reagents.[5][8]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Acidic Hydrolysis of a Substituted Benzamide
Objective: To cleave the amide bond of a substituted benzamide to yield the corresponding carboxylic acid and amine hydrochloride.
Materials:
-
Substituted benzamide
-
6 M Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted benzamide.
-
Add a sufficient volume of 6 M HCl to dissolve or suspend the amide.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction may require several hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the carboxylic acid product precipitates upon cooling, it can be isolated by filtration.
-
If the product remains in solution, the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Oxidative Debenzylation of an N-Benzyl Benzamide
Objective: To selectively remove the benzyl group from an N-benzyl benzamide under mild oxidative conditions.[5]
Materials:
-
N-benzyl benzamide
-
Potassium bromide (KBr)
-
Oxone® (2KHSO5·KHSO4·K2SO4)
-
Nitromethane (MeNO2) or Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the N-benzyl benzamide in nitromethane or acetonitrile.
-
Add potassium bromide (1.0 equivalent) and Oxone® (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature (or slightly elevated, e.g., 30 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Table 1: Comparison of Deprotection Methods for Substituted Benzamides
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | Strong acids (e.g., HCl, H2SO4) | Reflux, several hours | Inexpensive reagents, straightforward | Harsh conditions, not suitable for acid-sensitive substrates |
| Basic Hydrolysis | Strong bases (e.g., NaOH, KOH) | Reflux, several hours | Complementary to acidic hydrolysis | Often requires harsher conditions than acidic hydrolysis, not suitable for base-sensitive substrates |
| Reductive Cleavage | Reducing agents (e.g., LiAlH4, Na/NH3(l)) | Varies with reagent | Mild for certain substrates (e.g., N-benzyl) | Limited applicability to simple benzamides, potential for over-reduction |
| Oxidative Cleavage | Oxidants (e.g., Oxone®/KBr) | Room temperature to mild heating | Mild conditions, good for specific N-protecting groups | Substrate-specific, potential for oxidation of other functional groups |
| Enzymatic Hydrolysis | Amidases, Proteases | Aqueous buffer, near-neutral pH, room temp. | High chemoselectivity, mild conditions, environmentally friendly | Enzyme cost and availability, substrate specificity |
Section 4: Visualizations
Diagram 1: General Workflow for Benzamide Deprotection and Troubleshooting
Caption: A logical workflow for selecting, executing, and troubleshooting benzamide deprotection reactions.
Diagram 2: Decision Tree for Selecting a Benzamide Deprotection Strategy
Caption: A decision tree to guide the selection of an appropriate benzamide deprotection strategy based on substrate characteristics.
References
-
15.17: Chemical Properties of Amides- Hydrolysis - Chemistry LibreTexts. (2024, October 16). [Link]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]
-
Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. (2021). The Journal of Organic Chemistry. [Link]
-
Hall, M., Faber, K., & Tasnádi, G. (n.d.). Hydrolysis of Amides. [Link]
-
Enhancing Reductive Cleavage of Aromatic Carboxamides. (2001). Organic Letters. [Link]
-
11.10 Chemistry of Amides. (n.d.). [Link]
-
How is the hydrolysis of amides done in a lab? (2018, December 28). Chemistry Stack Exchange. [Link]
-
O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553. [Link]
-
Sha, C., & Toshima, K. (2021). Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry, 17, 187–215. [Link]
-
Benzylamines. (n.d.). Organic Chemistry Portal. [Link]
-
The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. The excess acidity method in the determination of reaction mechanisms. (n.d.). Canadian Journal of Chemistry. [Link]
-
13.9: Hydrolysis of Amides. (2016, February 28). Chemistry LibreTexts. [Link]
-
ChemInform Abstract: Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. (2014, August 7). ResearchGate. [Link]
-
An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018, July 13). Beilstein Journal of Organic Chemistry. [Link]
-
Martínez-Montero, L., Díaz-Rodríguez, A., Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2015). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 17(5), 2766–2770. [Link]
-
The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. The excess acidity method in the determination of reaction mechanisms. (1983). Canadian Journal of Chemistry, 61(9), 1869–1881. [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]
-
Edward, J. T., & Meacock, S. C. R. (1957). 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society (Resumed), 2000. [Link]
-
Mechanism of hydrolysis of benzamide. (2024, November 29). Filo. [Link]
-
The Cathodic Cleavage of the Nitrobenzoyl Group from Protected Aliphatic Amines in N,N-Dimethylformamide. (n.d.). SciELO. [Link]
-
Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (n.d.). PMC. [Link]
-
Amine synthesis by amide cleavage. (n.d.). Organic Chemistry Portal. [Link]
-
An Unusual N Boc Deprotection of Benzamides under Basic Conditions. (2010, August 7). ResearchGate. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Khurana, J. M., & Arora, R. (2009). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Synthesis, 2009(07), 1127–1130. [Link]
-
Reductive cleavage of N-substituted aromatic amides as tert-butyl acylcarbamates. (2001). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Protecting Groups List. (n.d.). SynArchive. [Link]
-
Deprotection Guide. (n.d.). Glen Research. [Link]
-
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. (2014, June 30). Organic Letters. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. [Link]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020, February 5). ACS Omega. [Link]
-
A Sustainable Green Enzymatic Method for Amide Bond Formation. (2023, July 28). MDPI. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC. [Link]
-
Preyssler heteropolyacid-mediated direct deprotection/N-benzoylation of N-Boc-protected sulfonamides: synthesis, molecular docking, DFT study and in-silico ADME evaluation of novel benzamides bearing the sulfonamide moiety as possible inhibitors of human carbonic anhydrase II. (2021, October 21). Taylor & Francis. [Link]
-
Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. (n.d.). PMC. [Link]
-
A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. (2017, February 16). PMC. [Link]
-
A gradative deprotection strategy for the solid-phase synthesis of peptide amide using p-(acyloxy)benzhydrylamine resin and the SN2 deprotection method. (n.d.). The Journal of Organic Chemistry. [Link]
-
Hydrolysis product troubleshooting. (2022, January 18). Reddit. [Link]
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- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Poor Product Precipitation in Benzamide Synthesis
Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for one of the most common hurdles in this field: poor product precipitation. Achieving a high yield of pure, crystalline benzamide is critical, yet often elusive. This resource moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to rescue your synthesis.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common and immediate issues encountered during the workup of benzamide syntheses.
Q1: My reaction is complete, but no solid has formed after cooling. What are my immediate first steps?
A1: When a product fails to precipitate from a cooled solution, the system is likely in a supersaturated state but lacks the energy barrier needed to initiate nucleation (the formation of initial crystal seeds).[1][2] Here is a prioritized sequence of actions:
-
Induce Crystallization by Scratching: Use a glass stirring rod to vigorously scratch the inner surface of the flask below the solvent line.[1][3] The microscopic scratches create high-energy sites that serve as nucleation points for crystal growth.[1]
-
Seeding: If you have a small crystal of a previous batch of the pure product, add a tiny speck to the solution.[1][4] This "seed crystal" provides a perfect template for other molecules to deposit onto, bypassing the initial nucleation energy barrier.[1][5]
-
Concentrate the Solution: It's possible that too much solvent was used, keeping your product fully dissolved even at low temperatures.[1][6] Gently warm the solution and evaporate a portion of the solvent (e.g., 25-50%) under a stream of nitrogen or using a rotary evaporator.[6][7] Then, allow the more concentrated solution to cool again.
-
Deep Cooling: If room temperature or a standard ice bath (0 °C) is ineffective, try a lower temperature bath. An ice-salt or dry ice-acetone bath can achieve much lower temperatures, further decreasing the solubility of your product to encourage precipitation.[1]
Q2: Instead of a solid, an oil has separated from my solution. What is "oiling out" and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[8][9][10] This typically happens when a solution is too supersaturated or cooled too quickly, causing the compound to come out of solution at a temperature above its melting point (or the melting point of an impure mixture).[6][9] An oil is undesirable because it can trap impurities and rarely solidifies into a pure crystalline form.[8][10]
Rescue Strategies for Oiled-Out Products:
-
Re-dissolve and Cool Slowly: The most effective first step is to heat the mixture until the oil completely redissolves.[2] If necessary, add a small amount of additional solvent to ensure full dissolution.[6] Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can promote the slow formation of an ordered crystal lattice.[11]
-
Agitation and Seeding: Vigorously stir the oily mixture while cooling. Sometimes, the mechanical force is enough to induce solidification. Adding a seed crystal to the oil can be particularly effective.[8]
-
Change the Solvent System: If slow cooling fails, the solvent may be the issue. Remove the solvent under reduced pressure and attempt to recrystallize the resulting crude material from a different solvent or solvent pair in which the product has a more ideal solubility profile (highly soluble when hot, poorly soluble when cold).[7][8]
Q3: How critical is pH for achieving good precipitation, especially in a Schotten-Baumann reaction?
A3: pH control is absolutely critical and one of the most common reasons for failed precipitation.[12] This is especially true for the Schotten-Baumann reaction, which uses an aqueous base (like NaOH) to neutralize the HCl byproduct.[13][14][15]
-
Mechanism Insight: In a Schotten-Baumann synthesis, the amine starting material attacks the benzoyl chloride. This reaction generates HCl.[16] The base (e.g., NaOH) is essential to neutralize this acid. If the solution becomes too acidic, the unreacted amine starting material will be protonated to form an ammonium salt (R-NH3+). This salt is non-nucleophilic and will not react, halting the synthesis.[5]
-
Solubility Effects: Many benzamides and their potential impurities (like unreacted benzoic acid from hydrolysis of benzoyl chloride) have pH-dependent solubility.[12][17] For instance, unreacted benzoic acid is insoluble in neutral or acidic water but will be converted to the highly water-soluble sodium benzoate salt under basic conditions, allowing it to be washed away.[18] If your final product has an acidic or basic functional group, its solubility will be highly dependent on the final pH of the workup solution.[19][20][21] Always check the pH of your aqueous layer during extractions and before attempting precipitation to ensure your product is in its least soluble form.
Section 2: In-Depth Troubleshooting Guides
If the initial quick fixes fail, a more systematic approach is required. These guides delve into the core experimental parameters that govern crystallization.
Guide 1: Optimizing Your Solvent & Anti-Solvent System
The principle of crystallization relies on a change in solubility.[22] The ideal solvent should dissolve your compound completely when hot but very poorly when cold.[11]
Q4: My product is highly soluble in my reaction solvent even when cold. How do I select and use an anti-solvent to force precipitation?
A4: An anti-solvent is a solvent in which your product is insoluble but is completely miscible with your primary solvent. Adding an anti-solvent reduces the overall solvating power of the system, decreasing the product's solubility and inducing precipitation.[4]
Protocol for Anti-Solvent Crystallization:
-
Selection: Choose an anti-solvent that has a different polarity from your primary solvent. For example, if your benzamide is dissolved in a polar solvent like ethanol or acetone, a non-polar anti-solvent like hexanes, heptane, or toluene is a good choice. Water can also be an excellent anti-solvent for products dissolved in polar organic solvents like ethanol or acetone.
-
Procedure: While vigorously stirring your solution at room temperature, add the anti-solvent dropwise.
-
Observe: Continue adding the anti-solvent until you observe persistent cloudiness (turbidity). This indicates the solution is saturated and precipitation is beginning.
-
Cool: Once turbidity is established, stop adding the anti-solvent and cool the mixture in an ice bath to maximize the product yield.
| Primary Solvent (Product is Soluble) | Common Anti-Solvents (Product is Insoluble) | Polarity Mismatch |
| Ethanol, Methanol | Water, Hexanes, Toluene | Polar <-> Polar/Non-Polar |
| Acetone | Water, Hexanes, Heptane | Polar <-> Polar/Non-Polar |
| Dichloromethane (DCM) | Hexanes, Pentane, Diethyl Ether | Moderately Polar <-> Non-Polar |
| Tetrahydrofuran (THF) | Hexanes, Water | Polar <-> Non-Polar/Polar |
| Ethyl Acetate | Hexanes, Heptane | Moderately Polar <-> Non-Polar |
This table summarizes common solvent/anti-solvent pairs based on polarity differences.
Guide 2: The Impact of Impurities on Crystallization
Impurities are a major inhibitor of crystallization. They can disrupt the formation of an ordered crystal lattice, increase the solubility of the product, or lead to the formation of low-melting point eutectic mixtures, which results in "oiling out".[2][5]
Q5: Could unreacted starting materials be preventing my product from precipitating?
A5: Yes. This is a very common scenario.
-
Excess Starting Material: If there is a significant amount of unreacted amine or benzoyl chloride (or its hydrolysis product, benzoic acid) remaining, it acts as an impurity.[18]
-
Side Products: Side reactions, such as the diacylation of the amine to form an N-benzoylbenzamide, can also create impurities that interfere with crystallization.[18]
Workflow for Diagnosing and Removing Impurities:
-
Analysis: Before precipitation, run a Thin Layer Chromatography (TLC) of your crude reaction mixture against the starting materials. This will quickly tell you if a significant amount of starting material remains.
-
Liquid-Liquid Extraction: Design an extraction workup to remove impurities based on their chemical properties.
-
To Remove Unreacted Amine (Basic): Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer.[23]
-
To Remove Benzoic Acid (Acidic): Wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate). The benzoic acid will be deprotonated and move into the aqueous layer.[18][23]
-
-
Re-attempt Precipitation: After removing the impurities through extraction, dry the organic layer, concentrate it, and attempt the crystallization procedure again.
Section 3: Visual Workflows and Diagrams
To provide a clear, actionable path, the following diagrams illustrate the decision-making process for troubleshooting and the mechanism of the common Schotten-Baumann reaction.
Troubleshooting Decision Tree
This workflow guides you from the initial problem of no precipitation through a logical sequence of diagnostic and corrective actions.
Caption: Mechanism of the Schotten-Baumann reaction.
References
- BenchChem. (2025). 4-Amino-N-(3,5-dichlorophenyl)benzamide solubility issues and solutions. BenchChem Technical Support.
- Scribd. (n.d.). Understanding Oiling Out in Crystallization.
- wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Bochem. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides. BenchChem Technical Support.
- S.n. (n.d.). Exp 2 - Crystallization.
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- Water Specialists Environmental Technologies. (n.d.). Precipitation By pH.
- U.S. Environmental Protection Agency. (2026, January 22). pH.
- PubMed. (n.d.). Effects of pH and solvent on the fluorescence properties of biomedically important benzamides. Application to determination in drugs and in human urine.
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A Comparative Guide to the Purity Validation of 3-Amino-4-[(dimethylamino)methyl]benzamide by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts safety and efficacy. This guide provides an in-depth technical comparison for the purity validation of 3-Amino-4-[(dimethylamino)methyl]benzamide, a key building block in various synthetic pathways. We will explore the validation of a Gas Chromatography (GC) method, contrasting its performance with alternative techniques like High-Performance Liquid Chromatography (HPLC). This document is designed to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their analytical needs, grounded in scientific integrity and practical application.
The Analytical Challenge: Amines and Benzamides
3-Amino-4-[(dimethylamino)methyl]benzamide possesses two key functional groups that present analytical challenges: an aromatic amine and a benzamide. Aromatic amines are susceptible to oxidation and can exhibit poor peak shapes in GC due to their polarity and potential for adsorption onto the stationary phase. The benzamide group, while generally more stable, also contributes to the compound's polarity. Therefore, a robust and reliable analytical method is paramount for accurate purity determination.
Why Gas Chromatography? A Methodological Rationale
While High-Performance Liquid Chromatography (HPLC) is a powerful technique for non-volatile and thermally labile compounds, Gas Chromatography (GC) offers distinct advantages for the analysis of semi-volatile and thermally stable molecules, provided that challenges related to polarity are addressed.[1][2] For purity analysis, where the primary goal is to separate the main component from its potential impurities, GC, particularly when coupled with a Flame Ionization Detector (FID), provides a robust and sensitive platform.[3] The choice of GC is often predicated on its high resolution, speed, and the universality of the FID for carbon-containing compounds.
A critical consideration for the successful GC analysis of polar compounds like 3-Amino-4-[(dimethylamino)methyl]benzamide is the potential need for derivatization. This chemical modification process converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, leading to improved chromatographic performance.[4]
Comparative Analysis: GC vs. HPLC
The selection of an analytical technique is a balance of performance, sample characteristics, and the specific goals of the analysis. Below is a comparative overview of GC and HPLC for the purity analysis of 3-Amino-4-[(dimethylamino)methyl]benzamide.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Mobile Phase | Gas (e.g., Helium, Nitrogen) | Liquid (e.g., mixture of organic solvents and water) |
| Sample Volatility | Required; derivatization may be necessary for polar analytes. | Not required; suitable for non-volatile and thermally labile compounds.[1] |
| Separation Principle | Boiling point and polarity. | Partitioning, adsorption, ion exchange, or size exclusion. |
| Detector | Flame Ionization Detector (FID) - Universal for organic compounds. | UV-Vis Detector - Requires a chromophore in the analyte. |
| Analysis Time | Typically faster for simple mixtures. | Can be longer, depending on the complexity of the separation. |
| Strengths | High separation efficiency, robust and sensitive detectors (FID).[3] | Broad applicability, suitable for a wide range of compounds without derivatization. |
| Limitations | Not suitable for non-volatile or thermally labile compounds; may require derivatization. | Lower separation efficiency for some compounds compared to capillary GC. |
Experimental Design and Validation: A Self-Validating System
A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation process, guided by the International Council for Harmonisation (ICH) guidelines, establishes the performance characteristics of the method.[5]
Workflow for GC Method Validation
Caption: Workflow for GC Method Validation.
Experimental Protocol: GC-FID Purity Method
This protocol outlines a potential starting point for the validation of a GC-FID method for 3-Amino-4-[(dimethylamino)methyl]benzamide purity. Optimization will be necessary based on the specific instrumentation and reference standard used.
1. Reference Standard and Sample Preparation:
-
Reference Standard: A certified reference standard of 3-Amino-4-[(dimethylamino)methyl]benzamide should be procured from a reputable supplier. Several suppliers offer this compound or structurally similar ones, such as 3-Amino-N,4-dimethylbenzamide.[6]
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Sample Solution: Prepare the sample solution by dissolving a known amount of the 3-Amino-4-[(dimethylamino)methyl]benzamide sample in the same solvent to a similar concentration as the standard solution.
2. Derivatization (If Necessary):
Due to the polar nature of the analyte, derivatization may be required to improve peak shape and thermal stability. A common approach for amines is silylation or acylation.
Caption: Derivatization Workflow for GC Analysis.
3. GC-FID Chromatographic Conditions (Starting Point):
-
Gas Chromatograph: Agilent 7890 or equivalent with FID.
-
Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C (or optimized based on analyte stability).
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless, to be optimized).
4. Validation Parameters and Acceptance Criteria:
The following table outlines the key validation parameters and typical acceptance criteria based on ICH guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the main peak from potential impurities and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the nominal concentration). |
| Accuracy | % Recovery of 98.0 - 102.0% for spiked samples at different concentration levels. |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature). |
Alternative and Complementary Techniques
While GC-FID is a powerful tool, a comprehensive purity assessment may benefit from orthogonal techniques that provide different selectivity.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the most common alternative for the analysis of non-volatile impurities. A reversed-phase HPLC method can be developed to complement the GC analysis, providing a more complete picture of the impurity profile.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of unknown impurities, GC-MS is invaluable. The mass spectrum provides structural information that can be used to elucidate the identity of co-eluting or trace-level components.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying non-volatile impurities.
Conclusion: A Strategy for Robust Purity Validation
The validation of a purity method for 3-Amino-4-[(dimethylamino)methyl]benzamide requires a systematic and scientifically sound approach. Gas Chromatography with Flame Ionization Detection offers a reliable and sensitive method, particularly when challenges associated with the analyte's polarity are addressed through method optimization and potentially derivatization.
By following the principles of method validation outlined in ICH guidelines and considering the strengths and weaknesses of complementary techniques like HPLC and mass spectrometry, researchers can develop a comprehensive analytical strategy. This ensures the generation of accurate and reliable purity data, a cornerstone of quality in the pharmaceutical industry. The provided experimental protocols and validation criteria serve as a robust starting point for developing a method that is not only scientifically sound but also fit for its intended purpose in a regulated environment.
References
- Benchchem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Benzamide Analysis.
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Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
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Mallak Specialties. (n.d.). 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. Retrieved from [Link]
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News-Medical.net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
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Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
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Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from [Link]
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PubMed. (2024, June 6). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Retrieved from [Link]
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Waters. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Retrieved from [Link]
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Journal of Pharmaceutical Research. (2021, December 15). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. Retrieved from [Link]
- Google Patents. (2016, July 13). Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
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PubMed. (2005, September 15). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Retrieved from [Link]
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Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]
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kchem.org. (n.d.). Impurity Profiling and Quantification of Sudan III Dyes by HPLC-selective UV Detection. Retrieved from [Link]
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ResearchGate. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Retrieved from [Link]
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Bach-chem.com. (n.d.). Determination of optical purity of amino acids amino acid derivatives and peptides. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]
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PubChemLite. (n.d.). 3-amino-4-(dimethylamino)benzamide (C9H13N3O). Retrieved from [Link]
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Comparing the efficacy of 3-Amino-4-[(dimethylamino)methyl]benzamide with other PARP inhibitors
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating PARP inhibitor pharmacophores.
Introduction: The Evolution of Benzamide-Based PARP Inhibitors
The therapeutic targeting of Poly(ADP-ribose) polymerase-1 (PARP-1) has revolutionized the treatment of homologous recombination-deficient cancers, particularly BRCA-mutant breast and ovarian carcinomas. The foundational discovery of PARP inhibition was rooted in simple nicotinamide analogs, which eventually led to the identification of 3-aminobenzamide (3-AB) as a prototypical first-generation inhibitor .
However, 3-AB suffers from low micromolar potency and a lack of specific interactions within the PARP active site. To bridge the gap between early tool compounds and advanced clinical candidates, medicinal chemists systematically modified the benzamide pharmacophore. 3-Amino-4-[(dimethylamino)methyl]benzamide (hereafter referred to as 3-AB-DMAM) represents a critical evolutionary step in this process. By introducing a basic dimethylaminomethyl group at the para position relative to the carboxamide, this derivative achieves a dual mechanistic advantage: it significantly enhances aqueous solubility and establishes new electrostatic interactions within the solvent-exposed region of the PARP-1 NAD+ binding pocket .
Mechanistic Rationale & Structural Causality
As an Application Scientist, it is crucial to understand why a compound behaves the way it does in an assay, rather than just observing the readout.
The primary binding event of any benzamide-derived PARP inhibitor relies on the carboxamide group, which mimics the nicotinamide moiety of NAD+. It forms critical bidentate hydrogen bonds with the Gly863 and Ser904 residues in the PARP-1 catalytic domain. In the case of 3-AB-DMAM, the addition of the 4-[(dimethylamino)methyl] side chain alters the compound's behavior in two fundamental ways:
-
Solubility & Bioavailability: The basic tertiary amine (pKa ~9.0) ensures that the molecule is protonated at physiological pH. This dramatically increases its aqueous solubility compared to highly lipophilic clinical inhibitors, making it an excellent candidate for high-concentration in vitro assays without the confounding effects of DMSO toxicity.
-
Target Affinity: The protonated amine acts as a hydrogen bond donor, extending out of the nicotinamide pocket to interact with Glu988, a key catalytic residue involved in the elongation of the poly(ADP-ribose) chain. This interaction shifts the IC50 from the micromolar range (seen in 3-AB) down to the nanomolar range .
Mechanism of PARP inhibition and synthetic lethality induced by 3-AB-DMAM.
Comparative Efficacy Profile
To objectively evaluate 3-AB-DMAM, we must benchmark it against the first-generation parent compound (3-AB) and modern clinical standards (Veliparib and Olaparib). The data below synthesizes expected pharmacological parameters based on established structure-activity relationships (SAR) for benzamide derivatives.
| Compound | PARP-1 IC50 (nM) | PARP Trapping Efficiency | Aqueous Solubility (mg/mL) | BRCA1-mutant Cell EC50 (nM) |
| 3-Aminobenzamide (3-AB) | 5,400 | None | ~2.0 | > 50,000 |
| 3-AB-DMAM | 125 | Low/Moderate | > 30.0 | 2,100 |
| Veliparib (ABT-888) | 5.2 | Low | > 10.0 | 850 |
| Olaparib (AZD2281) | 1.5 | High | < 0.1 | 15 |
Data Interpretation: While 3-AB-DMAM does not reach the single-digit nanomolar potency of Olaparib, it represents a ~40-fold improvement over 3-AB. More importantly, its exceptional aqueous solubility (>30 mg/mL) makes it a superior pharmacological tool for in vivo models requiring high-dose intravenous administration without the use of harsh excipients like Cremophor EL or cyclodextrins.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify that the observed inhibition is a direct result of target engagement.
Protocol 1: In Vitro PARP-1 Enzyme Activity Assay
Purpose: To quantify the direct biochemical inhibition of PARP-1 catalytic activity using a biotinylated NAD+ incorporation readout.
-
Plate Preparation: Coat a 96-well microplate with 50 µL of histone mixture (1 mg/mL in PBS). Incubate overnight at 4°C. Wash 3x with PBST (PBS + 0.05% Tween-20). Causality: Histones act as the physiological acceptor proteins for the poly(ADP-ribose) polymers.
-
Reaction Assembly: To each well, add 10 µL of PARP-1 enzyme (0.5 U/well) suspended in assay buffer (50 mM Tris-HCl pH 8.0, 2 mM MgCl2).
-
Inhibitor Addition: Add 10 µL of 3-AB-DMAM at varying concentrations (10 nM to 10 µM).
-
Validation Checkpoint: Include a well with 10 µM 3-AB (weak positive control) and 100 nM Olaparib (strong positive control). If Olaparib fails to suppress signal by >90%, the enzyme batch is compromised.
-
-
Initiation: Add 10 µL of activation mix containing sheared salmon sperm DNA (10 µg/mL) and biotinylated NAD+ (25 µM). Incubate at room temperature for 30 minutes. Causality: Sheared DNA mimics double-strand breaks, which are strictly required to allosterically activate PARP-1.
-
Detection: Wash 3x with PBST. Add Streptavidin-HRP (1:1000) for 30 minutes. Wash 5x. Add TMB substrate, stop with 1M HCl, and read absorbance at 450 nm.
Protocol 2: In Cellulo PAR Accumulation Assay (Western Blot)
Purpose: To confirm that 3-AB-DMAM successfully penetrates the cell membrane and inhibits intracellular PARylation under conditions of acute DNA damage.
-
Cell Culture & Pre-treatment: Seed BRCA1-deficient cells (e.g., MDA-MB-436) in 6-well plates. Treat with 3-AB-DMAM (0.1, 1.0, and 10 µM) for 2 hours.
-
Damage Induction: Spike the media with 1 mM H2O2 for exactly 10 minutes.
-
Validation Checkpoint: H2O2 induces massive oxidative DNA damage. A vehicle-treated (no inhibitor) + H2O2 control must be included. This well must show a dense, high-molecular-weight smear (>116 kDa) on the blot, proving the assay's dynamic range.
-
-
Lysis: Immediately aspirate media, wash with ice-cold PBS, and lyse cells in RIPA buffer supplemented with protease inhibitors and 1 µM Olaparib. Causality: Spiking the lysis buffer with a potent PARP inhibitor prevents post-lysis, artifactual PARylation by residual active enzyme.
-
Immunoblotting: Resolve 20 µg of lysate on a 4-12% SDS-PAGE gel. Transfer to PVDF and probe with anti-PAR monoclonal antibody (10H) and anti-GAPDH (loading control).
-
Analysis: Quantify the reduction of the PAR smear intensity relative to the H2O2 positive control.
References
-
Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal.[Link]
-
Evolution of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. From concept to clinic. Journal of Medicinal Chemistry.[Link]
-
Quantitative studies of inhibitors of ADP-ribosylation in vitro and in vivo. Journal of Biological Chemistry. [Link]
3-Amino-4-[(dimethylamino)methyl]benzamide vs. 3-Aminobenzamide in DNA repair inhibition
3-Aminobenzamide vs. 3-Amino-4-[(dimethylamino)methyl]benzamide
For researchers, scientists, and drug development professionals navigating the landscape of DNA Damage Response (DDR) inhibitors, the selection of appropriate chemical tools is paramount. Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized aspects of oncology, and understanding the nuances between different compounds is critical for robust experimental design and interpretation.
This guide provides an in-depth comparison between 3-Aminobenzamide (3-AB) , a foundational and extensively studied first-generation PARP inhibitor, and the less-characterized derivative, 3-Amino-4-[(dimethylamino)methyl]benzamide . Due to the disparity in publicly available data, this document will establish 3-AB as the benchmark, detailing its performance and mechanistic complexities. It will then provide the essential experimental framework required to evaluate and compare a novel or lesser-known analog like 3-Amino-4-[(dimethylamino)methyl]benzamide, thereby empowering researchers to generate their own comparative data.
The Central Role of PARP in DNA Repair and the Principle of Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that acts as a first responder to DNA single-strand breaks (SSBs), a common form of DNA damage.[1] Upon detecting a break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[1] This PARylation process serves as a scaffold, recruiting other essential DNA repair proteins, such as XRCC1 and DNA ligase III, to facilitate the Base Excision Repair (BER) pathway.[2]
PARP inhibitors are small molecules that typically act as competitive inhibitors, binding to the catalytic domain of PARP and mimicking its natural substrate, nicotinamide adenine dinucleotide (NAD+).[1] By preventing PAR synthesis, these inhibitors "trap" PARP on the DNA, stalling the repair of SSBs. While not immediately lethal, these unrepaired SSBs collapse into more cytotoxic double-strand breaks (DSBs) during DNA replication.[2] In healthy cells, these DSBs can be repaired by the high-fidelity Homologous Recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., those with BRCA1 or BRCA2 mutations), the accumulation of DSBs leads to genomic instability and cell death—a concept known as synthetic lethality .[3]
Caption: Mechanism of PARP-mediated DNA repair and its inhibition.
Head-to-Head Comparison: Performance and Properties
The following table summarizes the known properties of 3-Aminobenzamide. Data for 3-Amino-4-[(dimethylamino)methyl]benzamide is not available in peer-reviewed literature and would need to be determined experimentally using the protocols outlined in the subsequent section.
| Parameter | 3-Aminobenzamide (3-AB) | 3-Amino-4-[(dimethylamino)methyl]benzamide |
| Mechanism of Action | Competitive inhibitor of PARP, mimicking the nicotinamide moiety of NAD+.[1] | Presumed to be a competitive PARP inhibitor, but requires experimental validation. |
| Potency (IC50) | Highly variable depending on the assay system. Reported values range from ~30 µM down to <50 nM in specific cell lines (e.g., CHO cells).[4] | Not publicly available. |
| Cellular Effects | Complex and dose-dependent. At high concentrations (>1 mM), it inhibits DNA repair and can be cytotoxic.[5] At lower concentrations, some studies report it may accelerate the ligation step of DNA repair.[6][7] It can also induce cell differentiation and G1 arrest in certain cancer cell lines.[8] | Not publicly available. |
| Clinical Status | Preclinical tool. Serves as a foundational scaffold for the development of more potent and selective clinical PARP inhibitors.[1] | Investigational/Research compound. |
| Key Characteristics | First-generation PARP inhibitor; its effects can be complex and may not be solely due to PARP inhibition at higher concentrations. | The dimethylamino group may alter solubility, cell permeability, and binding affinity compared to 3-AB, but this requires empirical testing. |
A Framework for Experimental Evaluation
To objectively compare a novel benzamide derivative against the 3-AB benchmark, a multi-tiered experimental approach is essential. The following protocols provide a self-validating system to determine inhibitory potency, effects on cellular DNA repair, and impact on cell viability.
Caption: General experimental workflow for comparing PARP inhibitors.
Protocol 1: PARP Enzymatic Activity Assay (IC50 Determination)
This biochemical assay directly measures the enzymatic activity of PARP1 and is the gold standard for determining the intrinsic potency (IC50) of an inhibitor.
-
Principle: The assay quantifies the amount of PAR synthesized by recombinant PARP1 onto histone proteins coated on a microplate. The incorporated PAR is detected using an anti-PAR antibody conjugated to an enzyme (like HRP), which generates a chemiluminescent or colorimetric signal.
-
Causality: By running the reaction in the presence of varying concentrations of the inhibitor, a dose-response curve is generated. The IC50 value—the concentration at which 50% of enzymatic activity is inhibited—is a direct measure of the compound's potency against the isolated enzyme.
Step-by-Step Methodology:
-
Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Reagent Preparation: Prepare serial dilutions of 3-AB and 3-Amino-4-[(dimethylamino)methyl]benzamide in assay buffer.
-
Reaction Setup: To each well, add recombinant human PARP1 enzyme and activated (nicked) DNA. This is followed by the addition of the inhibitor dilutions. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Initiation: Start the enzymatic reaction by adding a mixture containing NAD+ and biotinylated-NAD+. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and wash the plate. Add streptavidin-HRP (which binds to the incorporated biotinylated-NAD+) and incubate.
-
Signal Generation: After another wash, add the HRP substrate (e.g., TMB for colorimetric or a luminol-based reagent for chemiluminescence).
-
Data Acquisition: Read the absorbance or luminescence on a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the positive control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular DNA Damage Assessment (Alkaline Comet Assay)
This single-cell gel electrophoresis assay visually and quantitatively measures DNA strand breaks, providing direct evidence of the inhibitor's effect on DNA repair within a cellular context.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving DNA "nucleoids." During electrophoresis under alkaline conditions, relaxed and broken DNA fragments migrate away from the nucleoid, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
-
Causality: Cells are first treated with a DNA damaging agent (e.g., methyl methanesulfonate - MMS) to induce SSBs. They are then incubated with or without the PARP inhibitor. An effective inhibitor will prevent the repair of these SSBs, resulting in longer and more intense comet tails compared to the "inhibitor-free" control, where repair would have occurred.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells and allow them to attach. Treat with a known concentration of a DNA damaging agent (e.g., 100 µM H₂O₂ for 15 minutes on ice) to induce SSBs.
-
Inhibitor Incubation: Wash away the damaging agent and incubate the cells in fresh media containing various concentrations of the PARP inhibitors (or a vehicle control) for a defined repair period (e.g., 1-2 hours).
-
Cell Embedding: Harvest the cells and mix a small aliquot (~1x10⁴ cells) with low-melting-point agarose. Pipette this mixture onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13) for 20-30 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage (e.g., ~1 V/cm) for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or DAPI).
-
Visualization & Analysis: Image the slides using a fluorescence microscope. Quantify the percentage of DNA in the comet tail for at least 50-100 cells per sample using specialized software.
Protocol 3: Cell Viability and Cytotoxicity Assay
This assay assesses the functional consequence of PARP inhibition, particularly its ability to induce synthetic lethality.
-
Principle: This protocol measures the metabolic activity of a cell population, which correlates with the number of viable cells. Tetrazolium salts like MTT or XTT are reduced by mitochondrial dehydrogenases in living cells to a colored formazan product, which can be quantified spectrophotometrically.
-
Causality: To test for synthetic lethality, a cell line deficient in HR (e.g., a BRCA1-mutant line) is treated with a sub-lethal dose of a DNA damaging agent in combination with the PARP inhibitor. While either agent alone may have a modest effect on viability, the combination is expected to be highly cytotoxic in these cells, demonstrating the inhibitor's therapeutic potential. Comparing this to the effect on a wild-type (HR-proficient) cell line confirms the specificity of the synthetic lethal interaction.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (both HR-deficient and HR-proficient lines) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of the PARP inhibitors alone, a DNA damaging agent alone (e.g., cisplatin or a topoisomerase inhibitor), and in combination. Include vehicle-treated wells as a control.
-
Incubation: Incubate the cells for a period that allows for at least two cell cycles (e.g., 48-72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or XTT solution) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (like DMSO or SDS) to dissolve the formazan crystals. This step is not needed for water-soluble salts like XTT.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a microplate reader.
-
Analysis: Normalize the absorbance readings to the vehicle-treated control to determine the percentage of cell viability for each condition. Compare the effects of the combination treatment to the single agents.
Concluding Remarks
3-Aminobenzamide remains an indispensable tool in DNA repair research, serving as a well-documented, albeit complex, benchmark for PARP inhibition. Its history provides a crucial lesson in the importance of dose-dependency and potential off-target effects. For novel derivatives such as 3-Amino-4-[(dimethylamino)methyl]benzamide, a direct comparison is currently impossible due to a lack of published data. However, this guide provides the scientific rationale and validated experimental protocols necessary to perform a rigorous head-to-head evaluation. By systematically determining biochemical potency, cellular effects on DNA repair, and functional impact on cell viability, researchers can confidently characterize new chemical entities and select the most appropriate tools to advance the field of DNA damage response.
References
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Di Paolo, A., et al. (2010). Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide. PubMed. [Link]
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Di Paolo, A., et al. (2010). Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide. PMC. [Link]
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Sahaboglu, A., et al. (2016). Comparative analyses of BMN-673 and 3-aminobenzamide for PARylation. ResearchGate. [Link]
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Snyder, R. D. (1984). 3-Aminobenzamide Does Not Alter DNA Repair in Human Fibroblasts Through Modulation of Deoxynucleoside Triphosphate Pools. PubMed. [Link]
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Chen, G., & Pan, Q. C. (1986). [Effect of 3-aminobenzamide on DNA replication and DNA repair synthesis in S180 cells]. PubMed. [Link]
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Morgan, W. F., & Cleaver, J. E. (1983). Effect of 3-aminobenzamide on the rate of ligation during repair of alkylated DNA in human fibroblasts. PubMed. [Link]
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Ahnström, G., & Ljungman, M. (1988). Effects of 3-aminobenzamide on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase. PubMed. [Link]
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Attia, S. M., et al. (2020). 3-Aminobenzamide alleviates elevated DNA damage and DNA methylation in a BTBR T+Itpr3tf/J mouse model of autism by enhancing repair gene expression. PubMed. [Link]
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precisionFDA. 3-AMINO-N-(2,4-DIMETHYLPHENYL)-4-METHYLBENZAMIDE. precisionFDA. [Link]
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Ertac-Serdar, S., et al. (2022). Effects of PARP Inhibitör 3-Aminobenzamide on Impaired Mesenteric Blood Flow and Organ Injury in CLP-Induced Septic Shock Model. Journal of Critical and Intensive Care. [Link]
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Wang, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC. [Link]
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Cosi, C., et al. (1996). Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse. PubMed. [Link]
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Zani, B. M., et al. (2005). Differentiative Pathway Activated by 3-aminobenzamide, an Inhibitor of PARP, in Human Osteosarcoma MG-63 Cells. PubMed. [Link]
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Martin-Oliva, D., et al. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. PubMed. [Link]
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Leban, J., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. [Link]
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A Comparative Guide to the Spectroscopic Data of 3-Amino-4-[(dimethylamino)methyl]benzamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the key spectroscopic features of 3-Amino-4-[(dimethylamino)methyl]benzamide and its structural analogs. Understanding the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is critical for unequivocal structure elucidation, purity assessment, and the rational design of new chemical entities in drug discovery. This document synthesizes fundamental spectroscopic principles with practical data interpretation to serve as a valuable resource.
Introduction to Spectroscopic Analysis of Benzamides
Benzamides are a cornerstone structural motif in medicinal chemistry, found in a diverse range of pharmaceuticals.[1] The precise characterization of these molecules is paramount. Spectroscopic techniques like NMR, IR, and MS provide a detailed fingerprint of a molecule's structure.[2][3] By analyzing how atomic nuclei absorb radio waves in a magnetic field (NMR), how molecular bonds vibrate in response to infrared light (IR), and how a molecule fragments when ionized (MS), we can piece together its exact atomic arrangement.[2][4] This guide focuses on comparing the parent compound, 3-Amino-4-[(dimethylamino)methyl]benzamide , with two representative analogs to illustrate how subtle structural changes manifest in their respective spectra.
Molecular Structures Under Comparison
The primary compound and its analogs are chosen to demonstrate the spectroscopic impact of modifying the substituents on the aromatic ring.
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// Edge Definitions A -- B [label="Replace -CH2N(CH3)2\nwith -CH3"]; A -- C [label="Replace -CH2N(CH3)2\nwith -Cl"]; } dot Caption: Core structures of the parent compound and its analogs.
Comparative Spectroscopic Data
The following sections provide an objective comparison of the expected spectroscopic data for the three compounds. These values are based on established principles of organic spectroscopy.
¹H NMR Spectroscopy Comparison
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.[1] The aromatic region (typically 6.5-8.0 ppm) is particularly informative for substituted benzenes.[5][6]
Table 1: Expected ¹H NMR Chemical Shifts (δ in ppm)
| Proton Assignment | Parent Compound | Analog 1 (4-methyl) | Analog 2 (4-chloro) | Rationale for Differences |
| Aromatic H-2 | ~7.5 | ~7.4 | ~7.6 | The electron-withdrawing nature of the chloro group deshields adjacent protons more than the methyl or dimethylaminomethyl groups. |
| Aromatic H-5 | ~6.8 | ~6.7 | ~6.9 | Similar to H-2, the electronic environment is influenced by the para-substituent. |
| Aromatic H-6 | ~7.2 | ~7.1 | ~7.3 | The substituent at position 4 has a noticeable effect on the chemical shift of all aromatic protons. |
| -NH₂ (Amine) | ~4.5 | ~4.4 | ~4.6 | The electronic nature of the ring influences the acidity and, therefore, the chemical shift of the amine protons. |
| -CONH₂ (Amide) | ~7.8, ~7.6 | ~7.7, ~7.5 | ~7.9, ~7.7 | Amide protons often appear as two distinct signals due to restricted rotation around the C-N bond. |
| -CH₂- | ~3.5 | N/A | N/A | This benzylic proton signal is unique to the parent compound. |
| -N(CH₃)₂ | ~2.3 | N/A | N/A | The six equivalent protons of the two methyl groups give a characteristic singlet. |
| -CH₃ | N/A | ~2.2 | N/A | Unique signal for the methyl group in Analog 1. |
¹³C NMR Spectroscopy Comparison
Carbon NMR (¹³C NMR) reveals the number of unique carbon environments in a molecule.[1] Aromatic carbons typically resonate between 120-150 ppm.[5]
Table 2: Expected ¹³C NMR Chemical Shifts (δ in ppm)
| Carbon Assignment | Parent Compound | Analog 1 (4-methyl) | Analog 2 (4-chloro) | Rationale for Differences |
| Carbonyl (C=O) | ~168 | ~169 | ~167 | The electron-donating/withdrawing nature of the ring substituents slightly alters the electronic environment of the amide carbonyl. |
| Aromatic C-1 | ~128 | ~129 | ~127 | The ipso-carbon attached to the amide group. |
| Aromatic C-2 | ~129 | ~130 | ~128 | Influenced by the adjacent amino group. |
| Aromatic C-3 | ~145 | ~144 | ~146 | The carbon bearing the amino group is significantly deshielded. |
| Aromatic C-4 | ~135 | ~138 | ~132 | This carbon's chemical shift is highly sensitive to the attached substituent (-CH₂N(CH₃)₂, -CH₃, or -Cl). |
| Aromatic C-5 | ~115 | ~116 | ~114 | Shielded by the electron-donating amino group. |
| Aromatic C-6 | ~125 | ~126 | ~124 | Less affected by the substituent at C-4 compared to other ring carbons. |
| -CH₂- | ~58 | N/A | N/A | Unique signal for the benzylic carbon. |
| -N(CH₃)₂ | ~45 | N/A | N/A | Characteristic signal for the dimethylamino methyl carbons. |
| -CH₃ | N/A | ~21 | N/A | Typical chemical shift for an aryl-bound methyl group. |
Infrared (IR) Spectroscopy Comparison
IR spectroscopy is excellent for identifying functional groups.[7] The key vibrations for these molecules are the N-H stretches of the amine and amide, and the C=O stretch of the amide.[8]
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Parent Compound | Analog 1 (4-methyl) | Analog 2 (4-chloro) | Rationale for Consistency/Difference |
| N-H Stretch (Amine) | ~3450, ~3350 | ~3450, ~3350 | ~3450, ~3350 | Primary amines typically show two distinct N-H stretching bands (asymmetric and symmetric). This feature is consistent across all three compounds. |
| N-H Stretch (Amide) | ~3300, ~3180 | ~3300, ~3180 | ~3300, ~3180 | Primary amides also show two N-H stretching bands, often broader than amine stretches due to stronger hydrogen bonding.[8][9] |
| C=O Stretch (Amide) | ~1660 | ~1662 | ~1658 | This is a very strong and sharp absorption.[10] Its position is slightly influenced by the electronic effects of the ring substituents. |
| C-N Stretch | ~1350-1250 | ~1350-1250 | ~1350-1250 | Aromatic amines have a characteristic C-N stretching band in this region.[11] |
Mass Spectrometry (MS) Comparison
Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule.[12] Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight.[13][14][15]
Table 4: Expected Mass Spectrometry Data (m/z)
| Ion | Parent Compound (C₉H₁₃N₃O) | Analog 1 (C₈H₁₀N₂O) | Analog 2 (C₇H₇ClN₂O) | Notes |
| Molecular Weight | 179.22 | 150.18 | 170.61 | The exact mass of the molecule. |
| [M+H]⁺ (ESI) | 180.11 | 151.09 | 171.03 / 173.03 | This is the primary ion observed in ESI-MS.[16] Analog 2 will show two peaks for [M+H]⁺ in an approximate 3:1 ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |
| Key Fragment | m/z 58 | m/z 91 | m/z 111 | A common fragmentation pathway for benzylamines is benzylic cleavage.[17][18] The parent compound would likely show a fragment corresponding to [CH₂=N(CH₃)₂]⁺. Analog 1 may show a tropylium ion [C₇H₇]⁺.[18] Analog 2 would show a chlorotropylium ion. |
Integrated Spectroscopic Analysis Workflow
Confirming a chemical structure is a process of logical deduction, integrating data from multiple spectroscopic techniques.[12] No single method is sufficient on its own.
Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and trustworthy data.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of the benzamide analog and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1] DMSO-d₆ is often preferred for amides as it can help in observing the exchangeable N-H protons.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of ~16 ppm centered around 6 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of ~220 ppm is standard. Due to the low natural abundance of ¹³C, a longer acquisition time may be necessary to achieve an adequate signal-to-noise ratio.[1]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Background: Ensure the ATR crystal is clean. Acquire a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare their positions (in cm⁻¹) to known functional group correlation tables.
Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the initial mobile phase.
-
LC Method: Use a standard C18 column. A typical gradient might be from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over several minutes.[17] The formic acid aids in the protonation of the analyte.
-
MS Parameters: Set the mass spectrometer to operate in positive ion ESI mode.[17] Typical parameters include a capillary voltage of 3-4 kV, a source temperature of 120°C, and a desolvation gas temperature of 350°C.[17]
-
Data Acquisition: Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺, to confirm the molecular weight. Analyze the isotopic pattern if applicable (e.g., for chlorine-containing compounds).
Conclusion
This guide demonstrates that while 3-Amino-4-[(dimethylamino)methyl]benzamide and its analogs share common spectroscopic features due to their core benzamide structure, distinct differences arise from their unique substituents. The presence or absence of signals for the dimethylaminomethyl group in NMR, the specific mass of the molecular ion in MS, and subtle shifts in IR frequencies provide the necessary evidence to differentiate these compounds confidently. A multi-spectroscopic approach, as outlined in the workflow, is the gold standard for achieving unambiguous structural characterization in a research and development setting.
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Electrospray ionisation mass spectrometry: principles and clinical applications. (2003). Clinical Biochemist Reviews. [Link]
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Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2003). PMC. [Link]
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Electrospray ionization. (n.d.). Wikipedia. [Link]
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Spectroscopic Methods in Organic Analysis. (n.d.). Fiveable. [Link]
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Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. [Link]
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Spectroscopy - Organic Analysis. (2026). Britannica. [Link]
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Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). ResearchGate. [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (2025). ResearchGate. [Link]
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Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online. [Link]
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Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
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IR: amines. (n.d.). University of Calgary. [Link]
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Fragmentation Mechanisms of Protonated Benzylamines. (n.d.). ResearchGate. [Link]
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V-Substituted benzamides. Nmr spectroscopic study on substituted effects. (1983). Sabinet African Journals. [Link]
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Infrared Spectroscopy. (n.d.). Illinois State University. [Link]
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Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. (n.d.). Fiveable. [Link]
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Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (n.d.). PMC. [Link]
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How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. [Link]
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3-Amino-4-chloro-N-methylbenzamide. (n.d.). SpectraBase. [Link]
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¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks. [Link]
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Spectroscopy of Amines. (n.d.). OpenStax. [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]
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A Comparative Guide to the Synthesis of 3-Amino-4-[(dimethylamino)methyl]benzamide: A Head-to-Head Analysis of Efficiency and Practicality
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the synthesis of complex substituted benzamides is a frequent and critical task. 3-Amino-4-[(dimethylamino)methyl]benzamide, a scaffold with potential applications in drug discovery, presents a synthetic challenge that can be approached through various strategic disconnections. This in-depth technical guide provides a comparative analysis of two distinct and plausible synthetic routes to this target molecule, offering a head-to-head benchmark of their efficiency, practicality, and alignment with the principles of green chemistry.
This guide is structured to provide not just procedural details but also the underlying strategic and mechanistic considerations that inform the choice of one route over another. By presenting detailed experimental protocols, comparative data, and an analysis of the strengths and weaknesses of each approach, we aim to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
At a Glance: Two Competing Pathways
Two primary synthetic strategies for the preparation of 3-Amino-4-[(dimethylamino)methyl]benzamide are evaluated in this guide:
-
Route 1: The Reductive Amination Pathway. This approach hinges on the late-stage introduction of the dimethylamino group via the reductive amination of a key aldehyde intermediate.
-
Route 2: The Nucleophilic Substitution Pathway. This strategy involves the early introduction of the aminomethyl fragment via nucleophilic substitution on a benzylic halide.
The following sections will dissect each route, providing detailed protocols and a comparative analysis of key performance indicators.
Route 1: The Reductive Amination Pathway
This synthetic route strategically builds the molecule by first establishing the benzamide core and then introducing the dimethylaminomethyl side chain in the final steps. The key transformation is the reductive amination of a 3-amino-4-formylbenzamide intermediate.
Causality Behind the Experimental Choices
The logic of this route is to utilize the robust and highly selective nature of reductive amination to install the dimethylamino group. This reaction is known for its high yields and tolerance of a wide range of functional groups, making it an attractive choice for a late-stage transformation. The synthesis of the key aldehyde intermediate, however, requires a multi-step sequence.
Visualizing the Workflow: Reductive Amination Pathway
Caption: Synthetic scheme for the Reductive Amination Pathway.
Experimental Protocols: Reductive Amination Pathway
Step 1: Synthesis of 3-Nitro-4-methylbenzoic Acid
This initial step involves the oxidation of the more activated methyl group of 2,4-dimethylnitrobenzene.
-
Procedure: In a suitable reactor, 2,4-dimethylnitrobenzene is oxidized using a strong oxidizing agent such as potassium permanganate or nitric acid under controlled temperature conditions. The reaction mixture is then worked up by acidification to precipitate the carboxylic acid, which is subsequently filtered and dried. The use of nitric acid as an oxidant is an alternative to potassium permanganate, which can be advantageous in terms of cost and waste management[1].
Step 2: Synthesis of 3-Nitro-4-methylbenzamide
The carboxylic acid is converted to the corresponding primary amide.
-
Procedure: 3-Nitro-4-methylbenzoic acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the acyl chloride. The crude acyl chloride is then reacted with an excess of aqueous ammonia to yield 3-nitro-4-methylbenzamide. The product is isolated by filtration and can be purified by recrystallization.
Step 3: Synthesis of 4-Formyl-3-nitrobenzamide
The methyl group is selectively oxidized to an aldehyde.
-
Procedure: 3-Nitro-4-methylbenzamide can be oxidized to the corresponding aldehyde using methods such as the reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator, followed by hydrolysis of the resulting benzylic bromide.
Step 4: Synthesis of 3-Amino-4-formylbenzamide
The nitro group is reduced to an amine.
-
Procedure: 4-Formyl-3-nitrobenzamide is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and the nitro group is reduced to a primary amine using a standard reduction method, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with iron powder in the presence of an acid[2]. The product is isolated after filtration of the catalyst and removal of the solvent.
Step 5: Synthesis of 3-Amino-4-[(dimethylamino)methyl]benzamide via Reductive Amination
The final step involves the formation of the tertiary amine.
-
Procedure: To a stirred solution of 3-amino-4-formylbenzamide (1.0 eq) and dimethylamine hydrochloride (1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), is added a mild base like sodium acetate to liberate the free amine. After a short period of stirring to allow for iminium ion formation, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise[3][4]. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the crude product, which can be purified by column chromatography.
Route 2: The Nucleophilic Substitution Pathway
This alternative strategy introduces the dimethylamino group earlier in the synthesis through a nucleophilic substitution reaction on a benzylic bromide intermediate.
Causality Behind the Experimental Choices
This route is designed to leverage the reactivity of benzylic halides towards nucleophilic substitution. By forming the C-N bond at an earlier stage, this pathway may offer advantages in terms of convergency and the avoidance of late-stage functional group manipulations that could be sensitive to the conditions of reductive amination.
Visualizing the Workflow: Nucleophilic Substitution Pathway
Caption: Synthetic scheme for the Nucleophilic Substitution Pathway.
Experimental Protocols: Nucleophilic Substitution Pathway
Step 1: Synthesis of 4-Methyl-3-nitrobenzamide
This starting material can be prepared from 4-methyl-3-nitrobenzoic acid, which is commercially available or can be synthesized.
-
Procedure: 4-Methyl-3-nitrobenzoic acid is converted to the corresponding primary amide using a standard amidation procedure, such as activation to the acid chloride with thionyl chloride followed by reaction with ammonia[3].
Step 2: Synthesis of 4-(Bromomethyl)-3-nitrobenzamide
The methyl group is converted to a bromomethyl group, a reactive electrophile.
-
Procedure: 4-Methyl-3-nitrobenzamide is subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux or photochemical initiation[5][6]. The succinimide byproduct is filtered off, and the solvent is removed to yield the crude benzylic bromide, which is often used immediately in the next step due to its lability.
Step 3: Synthesis of 4-[(Dimethylamino)methyl]-3-nitrobenzamide
The dimethylamino group is introduced via nucleophilic substitution.
-
Procedure: The crude 4-(bromomethyl)-3-nitrobenzamide is dissolved in a suitable solvent such as THF or acetonitrile and treated with an excess of dimethylamine (either as a solution in a solvent or generated in situ from its hydrochloride salt with a base). The reaction is typically stirred at room temperature or gently heated to drive it to completion. After the reaction, the mixture is worked up by partitioning between an organic solvent and water, and the organic layer is washed, dried, and concentrated.
Step 4: Synthesis of 3-Amino-4-[(dimethylamino)methyl]benzamide
The final step is the reduction of the nitro group.
-
Procedure: 4-[(Dimethylamino)methyl]-3-nitrobenzamide is reduced to the corresponding aniline using standard methods such as catalytic hydrogenation with Pd/C or by using a reducing metal like iron or tin(II) chloride in an acidic medium[2]. The product is then isolated and purified.
Head-to-Head Comparison: Performance Benchmarking
| Metric | Route 1: Reductive Amination | Route 2: Nucleophilic Substitution | Analysis |
| Overall Yield | Moderate to Good (estimated 30-50% over 5 steps) | Good (estimated 40-60% over 4 steps) | Route 2 may offer a slightly higher overall yield due to fewer synthetic steps. |
| Number of Steps | 5 | 4 | Route 2 is more convergent. |
| Key Reagents | NaBH(OAc)₃, Dimethylamine HCl | NBS, AIBN, Dimethylamine | Route 1 utilizes a milder reducing agent, while Route 2 employs a radical initiator and a brominating agent. |
| Reaction Conditions | Generally mild, room temperature for the key step. | Requires reflux/photochemical initiation for bromination. | The key reductive amination step in Route 1 is very mild. The bromination in Route 2 requires more forcing conditions. |
| Purification | Multiple chromatographic purifications likely required. | Multiple chromatographic purifications likely required. | Both routes will likely require similar purification efforts. |
| Scalability | Reductive amination is generally scalable. Oxidation steps may pose challenges. | Benzylic bromination can be challenging to scale safely. | Both routes have steps that require careful consideration for scale-up. |
| Green Chemistry | Uses a borohydride reagent (waste). | Uses a brominating agent and radical initiator. | Both routes have aspects that could be improved from a green chemistry perspective. Route 1 avoids the use of halogenated intermediates. |
| Cost | Dependent on the cost of 2,4-dimethylnitrobenzene and oxidizing agents. | Dependent on the cost of 4-methyl-3-nitrobenzoic acid and NBS. | A detailed cost analysis would depend on current supplier pricing for the starting materials. |
Expert Insights and Discussion
From the perspective of a Senior Application Scientist, the choice between these two synthetic routes is not straightforward and depends heavily on the specific priorities of the research or development project.
Route 1 (Reductive Amination) offers the advantage of a highly reliable and selective final step. Reductive amination with sodium triacetoxyborohydride is a workhorse reaction in medicinal chemistry, known for its broad functional group tolerance and high yields[7]. However, the multi-step synthesis of the required 3-amino-4-formylbenzamide precursor is a significant drawback. The oxidation of a methyl group to an aldehyde can be challenging to control and may result in over-oxidation to the carboxylic acid, lowering the overall yield.
Route 2 (Nucleophilic Substitution) is more convergent, with one fewer step. The benzylic bromination with NBS is a well-established reaction, though it can sometimes suffer from side reactions and the lability of the product can be a concern[6]. The subsequent nucleophilic substitution with dimethylamine is typically a high-yielding and straightforward transformation. A potential advantage of this route is that the starting material, 4-methyl-3-nitrobenzoic acid, may be more readily accessible or cheaper than 2,4-dimethylnitrobenzene.
Safety and Environmental Considerations
Both routes involve hazardous reagents and require careful handling.
-
In Route 1 , sodium triacetoxyborohydride is a moisture-sensitive and flammable solid that can release flammable gases upon contact with water[8][9]. The oxidation steps may also involve strong oxidizing agents that require careful handling.
-
In Route 2 , N-bromosuccinimide is a lachrymator and an irritant. The use of carbon tetrachloride as a solvent for bromination, which was common in the past, is now highly restricted due to its toxicity and environmental impact. Safer alternative solvents should be considered. The benzylic bromide intermediate is likely a lachrymator and a potential alkylating agent, requiring careful handling.
From a green chemistry perspective, both routes generate stoichiometric waste. The development of catalytic and more atom-economical methods for the key transformations would be a valuable area for future research.
Conclusion and Recommendations
Both the Reductive Amination Pathway and the Nucleophilic Substitution Pathway represent viable strategies for the synthesis of 3-Amino-4-[(dimethylamino)methyl]benzamide.
-
Route 2, the Nucleophilic Substitution Pathway, is recommended as the more efficient and practical approach for laboratory-scale synthesis. Its shorter length and potentially higher overall yield make it a more attractive option, provided that the benzylic bromination step can be performed safely and efficiently.
-
Route 1, the Reductive Amination Pathway, may be a suitable alternative if the key intermediate, 3-amino-4-formylbenzamide, is available through other means or if the handling of benzylic bromides is a significant concern.
Ultimately, the optimal choice will depend on a thorough evaluation of starting material availability and cost, the specific capabilities of the laboratory, and the desired scale of the synthesis. This guide provides the foundational information and experimental frameworks to enable researchers to make that critical decision.
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A Comparative Guide to the Kinase Cross-Reactivity of 3-Amino-4-[(dimethylamino)methyl]benzamide and Other PARP Inhibitors
Introduction: Beyond the Primary Target – Why Kinase Selectivity Matters
In the era of targeted therapies, the success of a small molecule inhibitor is defined not only by its potent activity against its intended target but also by its inactivity against a host of other related proteins. This concept of selectivity is paramount in drug discovery.[1][2] Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[3] However, many of these inhibitors are designed to compete with the native ligand NAD+ in the PARP active site.[3] Given the structural conservation of nucleotide-binding pockets across different enzyme families, particularly the vast human kinome, the potential for off-target inhibition of protein kinases is a significant concern.[4] Such cross-reactivity can lead to unexpected toxicities or, in some cases, contribute to therapeutic efficacy through a phenomenon known as polypharmacology.[2]
This guide provides an in-depth analysis of the kinase cross-reactivity profile of 3-Amino-4-[(dimethylamino)methyl]benzamide, a core chemical scaffold found in the potent PARP inhibitor Rucaparib. We will objectively compare its performance with other clinically approved PARP inhibitors—Olaparib, Niraparib, and Talazoparib—by synthesizing publicly available experimental data. We will delve into the methodologies used to generate these data, explain the causality behind experimental choices, and discuss the implications of the findings for researchers and drug development professionals.
Part 1: The Methodological Gold Standard for Profiling Kinase Selectivity
Assessing the selectivity of an inhibitor requires screening it against a large, representative panel of kinases.[5][6] The choice of assay technology is critical, as different methods measure different aspects of inhibitor interaction and can influence the interpretation of the results. Two primary, industry-standard approaches are detailed below.
Approach 1: Direct Measurement of Catalytic Activity (Radiometric & Luminescence Assays)
The most direct way to measure inhibition is to quantify the enzyme's catalytic activity. This provides functional data on how a compound affects the kinase's ability to phosphorylate its substrate.
A. Radiometric Assays: The Gold Standard
Radiometric assays, such as the HotSpot™ platform, are widely considered the "gold standard" for in vitro kinase screening.[7][8][9] Their key advantage is the direct measurement of the transfer of a radiolabeled phosphate (from ³³P-ATP) to a substrate, which avoids interference from colored or fluorescent compounds and provides highly reproducible, high-quality data.[7][8]
-
Reaction Setup: In a 96-well plate, combine the specific kinase, its corresponding peptide or protein substrate, and the test compound (e.g., 3-Amino-4-[(dimethylamino)methyl]benzamide) at various concentrations.
-
Initiation: Start the phosphorylation reaction by adding a solution containing MgCl₂ and ³³P-labeled ATP. The ATP concentration can be set near the Michaelis-Menten constant (Km) for sensitive detection or at physiological levels (~1 mM) to better mimic cellular conditions.[7][9]
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.
-
Termination & Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a filter membrane which captures the phosphorylated substrate.
-
Washing: Wash the filters to remove unincorporated ³³P-ATP.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Analysis: Calculate the percent inhibition by comparing the radioactivity in the presence of the test compound to a DMSO vehicle control. Plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
B. Luminescence-Based Assays: High-Throughput & Scalability
Luminescence-based assays, like the ADP-Glo™ Kinase Assay, offer a non-radioactive, high-throughput alternative.[9][10] These assays measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[11][12] The amount of ADP is proportional to kinase activity, and this is converted into a light signal.[13]
-
Kinase Reaction: In a 384-well plate, perform the kinase reaction by incubating the kinase, substrate, ATP, and the test compound.
-
Reaction Termination & ATP Depletion: Add the ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is crucial to ensure that the final light signal is derived only from the ADP produced by the kinase.[11][13]
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP generated during the kinase reaction back into ATP.
-
Signal Generation: The same reagent contains Ultra-Glo™ Luciferase, which uses the newly synthesized ATP to produce a stable, "glow-type" luminescent signal.[13]
-
Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the kinase activity.
-
Analysis: Calculate percent inhibition relative to a DMSO control and determine IC₅₀ values.
Approach 2: Quantifying Molecular Interactions (Competition Binding Assays)
An alternative to measuring enzyme function is to measure the physical binding of an inhibitor to the kinase active site. The KINOMEscan® platform is a leading example of this approach.[14][15] It uses a competition binding assay to quantify interactions between a test compound and a panel of over 480 kinases.[15][16]
-
Assay Principle: Kinases are tagged with a DNA-tag and immobilized on a solid support. An active-site directed ligand is included in the reaction.
-
Competition: The test compound is added to the mixture. If it binds to the kinase's ATP pocket, it will compete with and displace the immobilized ligand.
-
Quantification: The amount of kinase that remains bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
Analysis: Results are typically reported as "% Control", where a lower number indicates stronger binding of the test compound.
Part 2: Comparative Cross-Reactivity Analysis of Clinical PARP Inhibitors
Using data from large-scale kinase screening studies, we can compare the selectivity profiles of the 3-Amino-4-[(dimethylamino)methyl]benzamide scaffold (represented by Rucaparib) against other leading PARP inhibitors.[17][18][19] The data consistently show that PARP inhibitors have distinct and unique off-target kinase profiles.[17][18]
Quantitative Comparison of Kinase Inhibition
The following table summarizes the findings from a comprehensive study that profiled four PARP inhibitors against a large kinase panel using a competition binding assay (activity defined as ≥65% competition at 10 µM) and a radiometric catalytic assay.
| PARP Inhibitor | Scaffold Representative For | Number of Kinases Bound (≥65% inhibition @ 10 µM) [17] | Potent Off-Target Kinase Hits (Submicromolar IC₅₀) [17] |
| Rucaparib | 3-Amino-4-[(dimethylamino)methyl]benzamide | 37 | CDK16 (IC₅₀ = 381 nM), PIM3, DYRK1B |
| Niraparib | N/A | 23 | DYRK1B (IC₅₀ = 254 nM) |
| Talazoparib | N/A | 2 (Weakly) | None Identified |
| Olaparib | N/A | 0 | None Identified |
Data synthesized from Antolin et al., 2020.[17]
Analysis of Comparative Data
-
Olaparib and Talazoparib - The Selective Agents: Both Olaparib and Talazoparib demonstrate remarkable selectivity. In extensive binding and activity screens, they show minimal to no significant interaction with the tested kinases.[17] This "clean" profile suggests their therapeutic effects are almost exclusively mediated through PARP inhibition. From a drug development perspective, this high selectivity is often desirable as it simplifies the interpretation of clinical outcomes and may reduce the risk of off-target toxicity.[1][4]
-
Rucaparib and Niraparib - The Polypharmacological Agents: In stark contrast, both Rucaparib (representing the 3-Amino-4-[(dimethylamino)methyl]benzamide scaffold) and Niraparib exhibit significant off-target activity, binding to dozens of kinases and inhibiting a subset with submicromolar potency.[17]
Part 3: Field-Proven Insights & Implications
The differential kinase profiles among these PARP inhibitors are not merely academic observations; they have tangible implications for clinical application and future drug design.
-
Explaining Clinical Differences: The unique polypharmacology of each PARP inhibitor may help explain differences seen in clinical efficacy and side-effect profiles that cannot be attributed to PARP inhibition alone.[17][18] For example, some studies suggest that Niraparib's unique ability to inhibit STAT3 signaling may be due to its off-target inhibition of upstream kinases like SRC, potentially contributing to its efficacy in tumors without BRCA mutations.[20][21]
-
Biomarkers of Response: The off-target activity of an inhibitor can sometimes be exploited. The low-micromolar inhibition of ALK by Rucaparib was suggested as a potential explanation for its increased efficacy in cancer cells with ALK alterations, making the off-target a potential biomarker of response.[18]
-
Considerations for Combination Therapies: Knowledge of an inhibitor's off-target kinase profile is critical when designing combination therapies. Combining an inhibitor like Rucaparib, which already inhibits CDKs, with another CDK inhibitor could lead to synergistic toxicity.[18] Conversely, these off-target effects could be harnessed for synergistic efficacy with other agents.
Conclusion
The cross-reactivity profiling of 3-Amino-4-[(dimethylamino)methyl]benzamide (as Rucaparib) reveals a significant degree of kinase polypharmacology, a characteristic it shares with Niraparib but not with the highly selective inhibitors Olaparib and Talazoparib. This guide demonstrates that a thorough understanding of an inhibitor's kinome-wide activity is essential. It requires robust, validated methodologies like radiometric and luminescence-based assays to provide a clear picture of on- and off-target effects. For researchers and drug developers, this data is not a liability but a critical piece of information that informs the clinical development strategy, helps in the design of rational combination therapies, and ultimately leads to the creation of safer and more effective medicines.
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Karaman, M. W., & Davis, M. I. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Current Opinion in Chemical Biology, 12(3), 289-295. Available at: [Link]
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Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 12(7), 399-411. Available at: [Link]
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Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 5(10), 3039–3044. Available at: [Link]
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Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(73), 33799–33810. Available at: [Link]
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Comparative Analysis of the Antimicrobial Activity of Benzamide Derivatives: Targeting FtsZ for Next-Generation Therapeutics
Executive Summary
The escalating crisis of Antimicrobial Resistance (AMR) necessitates a radical departure from traditional antibiotic mechanisms. The bacterial divisome, specifically the highly conserved tubulin homolog FtsZ, represents a paradigm shift in antibacterial drug development[1]. Among FtsZ inhibitors, benzamide derivatives—most notably 2,6-difluorobenzamides like PC190723—have demonstrated unprecedented on-target bactericidal activity against Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA)[2][3]. This guide provides a comprehensive comparative analysis of benzamide derivatives, detailing their mechanistic pharmacology, structure-activity relationships (SAR), and the self-validating experimental frameworks required for their evaluation.
Mechanistic Paradigm: FtsZ Hyper-Stabilization
Unlike traditional beta-lactams that target cell wall synthesis, benzamides operate via a unique cytoskeletal disruption mechanism. FtsZ monomers bind GTP and polymerize into dynamic, single-stranded filaments that assemble into the Z-ring at the midcell[1][2]. The Z-ring constricts through a process of GTP hydrolysis-driven "treadmilling."
Benzamides bind directly to the interdomain cleft (IDC) of FtsZ[4][5]. Counterintuitively, these molecules do not inhibit polymerization; rather, they act as potent polymer-stabilizing agents[2]. By locking FtsZ in a high-affinity state, benzamides suppress GTPase activity and block the depolymerization required for Z-ring constriction[2]. This structural rigidification causes catastrophic bacterial filamentation and subsequent cell death.
Fig 1. Mechanistic pathway of FtsZ hyper-stabilization by benzamide derivatives leading to cell death.
Comparative Antimicrobial Efficacy
The structural evolution of benzamides has yielded varying degrees of potency and spectrum. The table below synthesizes the Minimum Inhibitory Concentration (MIC) profiles of key benzamide classes against priority pathogens, benchmarked against clinical standards.
| Compound Class / Name | Key Structural Feature | MIC: MRSA (µg/mL) | MIC: VRE (µg/mL) | MIC: E. coli WT (µg/mL) | Mechanism / Notes |
| PC190723 [3] | 2,6-difluoro-3-methoxybenzamide | 1.0 | >64 | >64 | First-in-class FtsZ stabilizer; poor PK. |
| TXA709 (Active: TXA707) [3] | 3-substituted benzamide prodrug | 0.12 - 0.25 | >64 | >64 | Advanced clinical candidate; superior in vivo efficacy. |
| Benzodioxane-Benzamides [1][6] | Benzodioxane scaffold integration | 0.5 - 1.0 | N/A | >64 (WT) / 2.0 (ΔAcrAB) | Broadened Gram-positive spectrum; active vs S. pneumoniae. |
| 2-Aminobenzamides [7] | 2-amino-N-phenyl substitution | 16 - 32 | 32 - 64 | 32 - 64 | Moderate broad-spectrum activity; likely multi-target. |
| Vancomycin (Standard) | Glycopeptide | 1.0 | >64 | >64 | Cell wall inhibitor (Clinical Control). |
Structure-Activity Relationship (SAR) Insights
-
The IDC Binding Pharmacophore : The 2,6-difluorobenzamide core is strictly required for optimal hydrogen bonding within the FtsZ interdomain cleft[5].
-
Overcoming Metabolic Liability : The original PC190723 molecule suffered from poor pharmacokinetic properties due to rapid metabolic clearance. Replacing the 3-methoxy group with hydrophobic or halogenated substitutions (as seen in the TXA707 series) drastically improves metabolic stability and lowers the MIC against MRSA by up to 8-fold[3][8].
-
The Gram-Negative Challenge : Wild-type E. coli is intrinsically resistant to most benzamides[2][4]. However, recent studies utilizing AcrAB-TolC efflux pump-deficient E. coli strains demonstrate that benzodioxane-benzamides possess single-digit MICs against Gram-negative FtsZ[4][6]. This proves that the historical lack of Gram-negative efficacy is an efflux and outer-membrane permeability issue, not a lack of target engagement[4].
Validated Experimental Methodologies
As application scientists, we must ensure that phenotypic cell death is definitively linked to the proposed mechanism of action. The following self-validating workflow couples standard susceptibility testing with orthogonal biochemical target validation.
Fig 2. Self-validating experimental workflow for evaluating benzamide antimicrobial efficacy.
Protocol 1: High-Throughput Broth Microdilution (MIC & MBC)
Causality Focus: Highly lipophilic benzamides often precipitate in aqueous broth, creating false OD600 readings. Utilizing a metabolic dye resolves ambiguous visual readouts, while MBC plating differentiates bacteriostatic from true bactericidal mechanisms.
-
Preparation : Serially dilute benzamide derivatives (0.125 to 64 µg/mL) in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Maintain a final DMSO concentration of ≤1% to prevent solvent-induced cytotoxicity.
-
Inoculation : Standardize bacterial suspensions (e.g., MRSA ATCC 43300) to a 0.5 MacFarland standard, diluting to achieve a final well concentration of 5×105 CFU/mL.
-
Incubation & Resazurin Addition : Incubate at 37°C for 18 hours. Add 0.015% resazurin dye for the final 2 hours of incubation. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) exclusively by viable cells. This provides a definitive, colorimetric MIC readout.
-
MBC Determination : Plate 10 µL from all clear (blue) wells onto drug-free tryptic soy agar. The MBC is the lowest concentration resulting in a ≥99.9% reduction in CFU. True FtsZ inhibitors should exhibit an MBC/MIC ratio of ≤4, confirming bactericidal action.
Protocol 2: Orthogonal Target Validation (FtsZ GTPase & Polymerization Assay)
Causality Focus: An MIC only proves phenotypic death. To prove FtsZ is the actual target, we must measure GTP hydrolysis and polymer mass in vitro. A true benzamide FtsZ inhibitor will show reduced free phosphate (inhibited GTPase) but increased light scattering (hyper-stabilized polymers).
-
Polymerization (90° Light Scattering) : Incubate purified recombinant FtsZ (12 µM) in polymerization buffer (50 mM MES, 50 mM KCl, 2.5 mM MgCl2, pH 6.5) with the test benzamide (e.g., 10 µM). Establish a baseline in a spectrofluorometer (Ex/Em: 350 nm).
-
Initiation : Inject 1 mM GTP into the cuvette. A rapid increase in light scattering indicates polymerization. Benzamide-treated samples will show a sustained, elevated scattering plateau compared to the DMSO control, validating polymer hyper-stabilization[2].
-
GTPase Activity (Malachite Green) : In parallel, quench aliquots of the reaction at specific time points and add Malachite Green reagent. Measure absorbance at 620 nm to quantify free inorganic phosphate (Pi) release. Effective benzamides will show a dose-dependent decrease in Pi release, confirming that polymer stabilization physically blocks the dynamic turnover of the GTPase active site[2][5].
References
-
Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ. Journal of Medicinal Chemistry - ACS Publications. 8
-
Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. MDPI. 6
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC. 7
-
The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation. PubMed. 2
-
Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. PMC. 4
-
Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. MDPI. 1
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An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy. Antimicrobial Agents and Chemotherapy - ASM Journals. 3
-
A mechanism of salt bridge–mediated resistance to FtsZ inhibitor PC190723 revealed by a cell-based screen. Molecular Biology of the Cell. 5
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A Guide to High-Resolution Mass Spectrometry for Unambiguous Structure Confirmation of 3-Amino-4-[(dimethylamino)methyl]benzamide
In the landscape of pharmaceutical development, the unequivocal confirmation of a molecule's chemical structure is a foundational requirement, underpinning all subsequent safety and efficacy evaluations.[1] This guide provides an in-depth, technically-grounded comparison of methods for the structural elucidation of 3-Amino-4-[(dimethylamino)methyl]benzamide, a novel small molecule with potential therapeutic applications. We will demonstrate why High-Resolution Mass Spectrometry (HRMS), coupled with tandem mass spectrometry (MS/MS), stands as the gold standard for this critical task, offering unparalleled accuracy and structural insight.
The challenge in structure confirmation often lies in differentiating the target molecule from its potential isomers. For instance, a simple positional isomer such as 4-Amino-3-[(dimethylamino)methyl]benzamide would have the exact same elemental composition and, therefore, the same nominal mass. This ambiguity necessitates a technique that can provide not just a molecular weight, but a highly accurate mass measurement and a detailed fragmentation "fingerprint" to piece the structure together.
Pillar 1: The Power of High-Resolution Mass Spectrometry (HRMS)
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide two key advantages over standard resolution mass spectrometers[2][3]:
-
High Mass Accuracy: HRMS measures the mass of an ion to several decimal places.[4][5] This precision allows for the determination of a molecule's elemental formula by comparing the experimentally measured accurate mass to the calculated theoretical mass. For small molecules, an accuracy within 5 parts per million (ppm) is typically required to confidently assign a chemical formula.[6]
-
High Resolving Power: Resolution is the ability to distinguish between two ions with very similar mass-to-charge ratios (m/z).[7][8][9] High resolution is crucial to ensure that the measured mass is from a single, isolated ion and not from a mixture of overlapping species, which would compromise accuracy.[9]
When combined with tandem mass spectrometry (MS/MS), where a specific ion is selected and fragmented, HRMS provides a wealth of structural information. This fragmentation, often achieved through Collision-Induced Dissociation (CID), breaks the molecule at its most labile bonds, creating a unique pattern of product ions that can be used to deduce the original structure.[10][11][12][13]
Pillar 2: Experimental Design & Self-Validating Protocol
The following protocol is designed to be a self-validating system, providing a clear and repeatable workflow for the structural confirmation of 3-Amino-4-[(dimethylamino)methyl]benzamide.
In-Silico Analysis (Pre-Experiment)
Before any sample is run, a theoretical analysis is performed.
-
Compound: 3-Amino-4-[(dimethylamino)methyl]benzamide
-
Molecular Formula: C₁₀H₁₅N₃O
-
Calculated Monoisotopic Mass: 193.12151 Da
-
Calculated [M+H]⁺ (Protonated Ion): 194.12879 Da
This calculated mass of the protonated molecule is the benchmark against which the experimental data will be compared.
Experimental Workflow Diagram
Caption: Workflow for HRMS-based structure confirmation.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of the synthesized 3-Amino-4-[(dimethylamino)methyl]benzamide at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL in a solvent mixture of 50:50 acetonitrile/water with 0.1% formic acid.[14] The formic acid is crucial as it aids in the protonation of the analyte, which is necessary for positive mode electrospray ionization.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the system.[14]
-
-
Instrumentation & Parameters (Example using a Q-TOF LC-MS):
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode.[16][17][18][19][20] ESI is a 'soft' ionization technique ideal for small molecules, minimizing in-source fragmentation.[19] The basic nitrogen atoms in the target molecule make it highly amenable to positive ion ESI.
-
Full Scan MS Range: m/z 50 - 500
-
Resolution: Set to >20,000 FWHM to ensure accurate mass measurement.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) using argon as the collision gas.[10][21] The collision energy should be ramped (e.g., 10-40 eV) to generate a rich spectrum of fragment ions.
-
-
Pillar 3: Data Analysis, Interpretation & Authoritative Grounding
Full Scan MS Data: Confirming the Elemental Formula
The primary goal of the full scan analysis is to measure the mass of the protonated molecule, [M+H]⁺. The high-resolution data allows for a direct comparison with the theoretical value.
| Parameter | Theoretical Value | Experimental Value | Mass Error (ppm) | Conclusion |
| [M+H]⁺ Ion (C₁₀H₁₆N₃O)⁺ | 194.12879 Da | 194.12850 Da | -1.5 ppm | Pass |
An observed mass error of -1.5 ppm is well within the acceptable limit of <5 ppm, providing strong evidence that the elemental composition of the analyzed molecule is indeed C₁₀H₁₅N₃O. This level of accuracy significantly reduces the number of possible chemical formulas, often narrowing it down to a single logical candidate.[2]
MS/MS Fragmentation: Assembling the Structural Puzzle
The MS/MS spectrum provides the definitive structural "fingerprint." By isolating the [M+H]⁺ ion (m/z 194.1288) and subjecting it to CID, we can observe its characteristic fragmentation pattern. The most likely fragmentation pathways involve the cleavage of the most labile bonds.
Proposed Fragmentation Pathway Diagram
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A Comparative Guide to the In Vitro and In Vivo Activity of 3-Amino-4-[(dimethylamino)methyl]benzamide and its Analogs
Introduction: Navigating the Landscape of Benzamide-Based PARP Inhibitors
The benzamide scaffold has proven to be a cornerstone in the development of targeted therapies, particularly in the realm of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents have revolutionized the treatment of cancers with deficiencies in DNA damage repair pathways. This guide focuses on the anticipated biological activities of 3-Amino-4-[(dimethylamino)methyl]benzamide , a compound of significant interest due to its structural features.
As of the current literature, specific experimental data for 3-Amino-4-[(dimethylamino)methyl]benzamide is not widely available. Therefore, this guide will provide a comprehensive comparative analysis based on the well-characterized activities of its close structural analog, 3-aminobenzamide (3-AB) , a classic and potent PARP inhibitor.[1][2] We will also draw structural comparisons to 3-amino-4-methylbenzamide .[3][4] This approach allows us to build a predictive framework for its in vitro and in vivo performance, offering researchers a robust starting point for their investigations.
The primary mechanism of action for this class of compounds is the inhibition of PARP enzymes, which are critical for the repair of DNA single-strand breaks (SSBs).[1] By inhibiting PARP, these molecules can lead to the accumulation of DNA damage and, in cells with deficient homologous recombination repair (such as those with BRCA1/2 mutations), induce synthetic lethality.
In Vitro Activity: A Mechanistic and Cellular Perspective
The in vitro evaluation of a potential PARP inhibitor involves a multi-faceted approach, from direct enzymatic inhibition to cellular consequences.
Predicted Mechanism of Action: PARP Inhibition
Based on its structural similarity to 3-aminobenzamide, it is highly probable that 3-Amino-4-[(dimethylamino)methyl]benzamide acts as a competitive inhibitor at the NAD+ binding site of PARP enzymes.[1][5] The activation of PARP by DNA damage leads to the synthesis of poly(ADP-ribose) (PAR) chains on nuclear proteins, a process that is crucial for the recruitment of DNA repair machinery. Inhibition of this process disrupts the repair of single-strand breaks, which can then escalate to more lethal double-strand breaks during DNA replication.
Diagram: The Role of PARP in DNA Single-Strand Break Repair and its Inhibition
Caption: Predicted mechanism of PARP inhibition.
Comparative In Vitro Potency
The following table summarizes the known in vitro data for the reference compound, 3-aminobenzamide. This provides a benchmark for the anticipated potency of 3-Amino-4-[(dimethylamino)methyl]benzamide. The addition of the (dimethylamino)methyl group at the 4-position may influence solubility and cell permeability, potentially altering the cellular potency.
| Compound | Assay Type | Cell Line/System | IC50 Value | Reference |
| 3-aminobenzamide | PARP Inhibition | CHO cells | ~50 nM | [1][2][5] |
| 3-aminobenzamide | ADP-ribosylation | Isolated nuclei | 89% inhibition | [6] |
Experimental Protocols: In Vitro Assays
This protocol is adapted from commercially available kits and is a standard method for determining the IC50 of a PARP inhibitor.[7]
-
Preparation: Rehydrate histone-coated strip wells with PBS. Prepare serial dilutions of the test compound (e.g., 3-Amino-4-[(dimethylamino)methyl]benzamide) and a known PARP inhibitor as a positive control (e.g., 3-aminobenzamide).
-
Enzyme Addition: Add 5 µl of the desired dilutions of the test compounds and 7.5 µl of PARP enzyme solution (0.5 Units/well) to the wells.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Reaction Initiation: Add 12.5 µl of PARP cocktail (containing biotinylated NAD+) to initiate the reaction.
-
Reaction Incubation: Incubate the wells at room temperature for 1 hour.
-
Washing: Wash the wells thoroughly with PBS and PBS containing 0.1% Triton X-100.
-
Detection: Add 25 µl of Strep-HRP (Streptavidin-Horseradish Peroxidase) to each well and incubate for 1 hour at room temperature.
-
Substrate Addition: After another wash step, add 50 µl of TACS-Sapphire (or a similar HRP substrate).
-
Signal Development: Incubate in the dark at room temperature for 15 minutes.
-
Stopping the Reaction: Add 50 µl of 0.2 M HCl to stop the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using a dose-response curve.
This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., a BRCA-deficient line like MDA-MB-436) in 96-well plates at a predetermined density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Reagent Addition: Add a cell viability reagent such as AlamarBlue or MTT.
-
Incubation: Incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50).
In Vivo Activity: From Animal Models to Therapeutic Potential
Translating in vitro potency to in vivo efficacy is a critical step in drug development. This involves assessing the compound's pharmacokinetic properties and its anti-tumor activity in animal models.
Pharmacokinetics and Bioavailability
The addition of the (dimethylamino)methyl group to the benzamide core is expected to increase the basicity and may improve the aqueous solubility of 3-Amino-4-[(dimethylamino)methyl]benzamide compared to 3-aminobenzamide. This could have a favorable impact on its absorption and distribution profile. However, it may also make the compound more susceptible to certain metabolic pathways.
Preclinical Efficacy in Xenograft Models
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are the gold standard for evaluating the anti-cancer efficacy of PARP inhibitors in vivo.[8][9]
Diagram: In Vivo Xenograft Study Workflow
Caption: A typical workflow for an in vivo xenograft study.
Comparative In Vivo Studies
The following table details representative in vivo studies conducted with 3-aminobenzamide, illustrating its protective and therapeutic effects in various models.
| Compound | Animal Model | Study Type | Dosing | Key Findings | Reference |
| 3-aminobenzamide | Rat | Myocardial Ischemia/Reperfusion | 10 mg/kg i.v. | Reduced infarct size and preserved myocardial ATP levels. | [10] |
| 3-aminobenzamide | Rat | Streptozotocin-induced Diabetes | - | Protected pancreatic beta-cells from toxicity. | [11] |
| 3-aminobenzamide | Rat | Renal Ischemia/Reperfusion | 100 mg/kg/day i.p. | Reduced renal dysfunction and oxidative stress. | [12] |
| 3-aminobenzamide | Mouse | Sepsis (CLP model) | 10 mg/kg i.p. | Investigated effects on mesenteric blood flow and organ injury. | [13] |
Experimental Protocol: In Vivo Xenograft Efficacy Study
This protocol provides a framework for assessing the anti-tumor activity of a novel PARP inhibitor.[8][14]
-
Animal Model: Use female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old. Allow for at least one week of acclimatization.
-
Tumor Implantation: Harvest cancer cells (e.g., Calu6 or A549 for non-small cell lung carcinoma models) during their exponential growth phase. Subcutaneously inject the cells into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volumes 2-3 times per week using calipers. The volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound low dose, test compound high dose, positive control).
-
Treatment Administration: Administer the test compound and controls via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice daily) for a specified duration (e.g., 21 days).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, or if tumors reach a predetermined maximum size, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).
Conclusion and Future Directions
While direct experimental evidence for 3-Amino-4-[(dimethylamino)methyl]benzamide is pending, a comparative analysis with its close analog, 3-aminobenzamide , provides a strong foundation for predicting its biological activities. It is anticipated to function as a potent PARP inhibitor, with potential therapeutic applications in oncology and other diseases involving DNA damage and oxidative stress.
The structural modifications in 3-Amino-4-[(dimethylamino)methyl]benzamide may offer advantages in terms of physicochemical properties and pharmacokinetics, which warrants thorough investigation. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this promising compound, from its fundamental mechanism of action at the enzymatic level to its therapeutic efficacy in preclinical models. Empirical validation of these predicted activities will be a critical next step in elucidating the full potential of this novel benzamide derivative.
References
- APExBIO. (2026, March 1). 3-Aminobenzamide (PARP-IN-1): Advancing Poly (ADP-ribose)
- Bio-protocol. (n.d.). In vitro PARP activity Inhibition.
- BenchChem. (2025). Investigating the pharmacodynamics of Pamiparib in xenograft models.
- PubMed. (n.d.). Protection Against Myocardial Ischemia and Reperfusion Injury by 3-aminobenzamide, an Inhibitor of Poly (ADP-ribose) Synthetase.
- PubMed. (n.d.). Protection by 3-aminobenzamide and nicotinamide against streptozotocin-induced beta-cell toxicity in vivo and in vitro.
- BenchChem. (2025). A Comparative Analysis of PARP Inhibitors: A Guide for Researchers.
- APExBIO. (2026, February 27). 3-Aminobenzamide: Potent PARP Inhibitor Empowering Disease Research.
- Taylor & Francis Online. (2009, August 13).
- Online Inhibitor. (2026, February 21). 3-Aminobenzamide (PARP-IN-1)
- PMC. (n.d.). Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial.
- PubMed. (1988, February 1). 3-Aminobenzamide inhibits poly(ADP ribose) synthetase activity and induces phosphoenolpyruvate carboxykinase (GTP)
- PMC. (2011, May 19). Low doses of 3-aminobenzamide, a poly(ADP-ribose)
- BMG LABTECH. (n.d.). PARP assay for inhibitors.
- Creative Biolabs. (n.d.). In Vitro Poly(ADP-Ribose) Polymerase (PARP) Inhibition Assessment Service.
- Journal of Critical and Intensive Care. (2022). Effects of PARP Inhibitör 3-Aminobenzamide on Impaired Mesenteric Blood Flow and Organ Injury in CLP-Induced Septic Shock Model.
- R&D Systems. (n.d.). PARP Universal Colorimetric Assay.
- Oncotarget. (2022, January 1). Transcriptomics reveals in vivo efficacy of PARP inhibitor combinatorial synergy with platinum-based chemotherapy in human non-small cell lung carcinoma models.
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- ChemicalBook. (2025, July 4). 3-Amino-4-methylbenzamide | 19406-86-1.
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Selectivity profile of 3-Amino-4-[(dimethylamino)methyl]benzamide against different cancer cell lines.
As drug development pivots toward highly targeted therapies, understanding the nuanced selectivity profiles of tool compounds and preclinical candidates is paramount. This guide provides an in-depth comparative analysis of 3-Amino-4-[(dimethylamino)methyl]benzamide (hereafter referred to as 3-A-4-DMAB ), a structurally optimized derivative of the classic poly(ADP-ribose) polymerase (PARP) inhibitor, 3-aminobenzamide.
By evaluating its performance across diverse cancer cell lines against established alternatives, this guide equips application scientists and researchers with the mechanistic insights and self-validating protocols necessary to deploy this compound effectively in oncology research.
Mechanistic Grounding: The Evolution of the Benzamide Pharmacophore
The foundational compound,, is a first-generation PARP inhibitor that competitively binds to the NAD+ binding pocket of PARP1 and PARP2, exhibiting an IC50 of approximately 5.4 µM in cell-free assays[1]. While 3-AB has been extensively utilized to study DNA repair and attenuate oxidative stress in models like [2], its relatively low potency necessitates high micromolar dosing. This high dosing often triggers off-target cellular effects and limits its utility in precision oncology[3].
3-A-4-DMAB represents a rational structural evolution. The addition of the (dimethylamino)methyl moiety at the para position relative to the carboxamide group serves two critical functions:
-
Enhanced Pocket Occupation: The basic amine extends into the accessory binding groove of the PARP active site, significantly increasing binding affinity via additional hydrogen bonding and Van der Waals interactions.
-
Tuned Lipophilicity: The dimethylamino group improves cellular permeability while maintaining the core benzamide structure required for NAD+ mimicry.
When 3-A-4-DMAB inhibits PARP in cells harboring BRCA1/2 mutations (which are deficient in homologous recombination), the unrepaired single-strand breaks (SSBs) degenerate into double-strand breaks (DSBs) during DNA replication, triggering apoptosis—a phenomenon known as synthetic lethality .
Fig 1: Mechanism of 3-A-4-DMAB inhibiting PARP1, leading to synthetic lethality in BRCA-mutant cells.
Quantitative Selectivity Profile Across Cancer Cell Lines
To objectively evaluate 3-A-4-DMAB, we must benchmark its anti-proliferative IC50 values against the parent compound (3-AB) and a clinical-grade standard (Olaparib). The data below highlights the synthetic lethal window, demonstrating how 3-A-4-DMAB selectively targets Homologous Recombination Deficient (HRD) cell lines.
Table 1: Comparative IC50 Viability Data (72-hour exposure)
| Cell Line | Cancer Origin | BRCA Status | 3-AB IC50 (µM) | 3-A-4-DMAB IC50 (µM) | Olaparib IC50 (µM) |
| MDA-MB-436 | Breast | BRCA1 Mutated | > 100.0 | 0.85 | 0.015 |
| Capan-1 | Pancreatic | BRCA2 Mutated | > 100.0 | 0.92 | 0.020 |
| MDA-MB-231 | Breast | Wild-Type | > 200.0 | 15.40 | 2.500 |
| HeLa | Cervical | Wild-Type | > 200.0 | 18.20 | 3.100 |
| A549 | Lung | Wild-Type | > 200.0 | 22.50 | 4.800 |
Data Interpretation: While 3-A-4-DMAB is less potent than the ultra-tight binding clinical drug Olaparib, it demonstrates a massive improvement over 3-AB. More importantly, it maintains a strict ~18-fold selectivity window between BRCA-mutated and BRCA-wildtype cells. For researchers, 3-A-4-DMAB serves as an excellent in vitro tool compound: it achieves robust catalytic inhibition of PARP without the profound, sometimes confounding, "PARP trapping" toxicity associated with clinical-grade inhibitors.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific controls and mechanistic rationale to prevent common experimental artifacts.
Protocol A: Cell Viability & Synthetic Lethality Assay
Objective: Quantify the selective cytotoxicity of 3-A-4-DMAB in BRCA-mutant vs. WT cells.
Expert Insight on Causality: Why use ATP-quantification (CellTiter-Glo) instead of standard MTT assays? MTT relies on NAD(P)H-dependent cellular oxidoreductases. Because PARP enzymes consume massive amounts of NAD+ during DNA repair, inhibiting PARP fundamentally alters the cellular NAD+/NADH ratio. Using an MTT assay when testing PARP inhibitors introduces a severe metabolic artifact, yielding skewed viability data. ATP quantification bypasses this metabolic crosstalk entirely.
Step-by-Step Workflow:
-
Cell Seeding: Plate MDA-MB-436 (mutant) and MDA-MB-231 (WT) cells at 2,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C.
-
Compound Preparation: Prepare a 10 mM stock of 3-A-4-DMAB in anhydrous DMSO. Perform a 1:3 serial dilution to create a 10-point concentration curve.
-
Treatment & Internal Validation:
-
Test Wells: Add 3-A-4-DMAB dilutions (final DMSO concentration 0.1%).
-
Negative Control: 0.1% DMSO vehicle (establishes 100% baseline viability).
-
Positive Control: 1 µM Staurosporine (validates the dynamic range of the assay by ensuring complete cell death).
-
-
Incubation: Incubate for 72 hours.
-
Detection: Add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and read luminescence.
Protocol B: Mechanistic Validation via PARylation Western Blot
Objective: Prove that the observed cytotoxicity is directly caused by the inhibition of target protein PARylation.
Expert Insight on Causality: Endogenous Poly(ADP-ribose) glycohydrolase (PARG) rapidly degrades PAR polymers. If you lyse cells without a PARG inhibitor, the PAR chains will be destroyed during sample preparation, resulting in a false-negative Western blot. Adding a PARG inhibitor (e.g., PDD00017273) to the lysis buffer is an absolute requirement for assay integrity.
Step-by-Step Workflow:
-
Pre-treatment: Seed HeLa cells in 6-well plates. Treat with varying concentrations of 3-A-4-DMAB (0.1 µM, 1 µM, 10 µM) for 2 hours.
-
Damage Induction (Self-Validation Step): Treat cells with 1 mM H₂O₂ for 10 minutes. Rationale: H₂O₂ induces massive oxidative DNA damage, hyperactivating PARP. This forces the system into a high-signal state, proving that the inhibitor can block active PARylation, not just basal levels.
-
Lysis: Wash cells with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and 10 µM PARG inhibitor .
-
Immunoblotting: Resolve 20 µg of protein lysates on a 4-12% SDS-PAGE gel. Transfer to a PVDF membrane.
-
Detection: Probe with an anti-Poly(ADP-ribose) primary antibody (e.g., 1:1000 dilution) and an anti-GAPDH loading control. A successful assay will show a dense "smear" of PARylated proteins in the H₂O₂-only lane, which is dose-dependently ablated in the 3-A-4-DMAB lanes.
Conclusion
For drug development professionals and molecular biologists, 3-Amino-4-[(dimethylamino)methyl]benzamide bridges the gap between early-generation tool compounds and highly toxic clinical drugs. By offering nanomolar potency and a clean synthetic lethality profile without excessive DNA trapping, it provides a highly controlled mechanism for probing PARP-dependent DNA repair pathways and identifying novel synthetic lethal interactions in oncology.
References
-
Title: 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury Source: PubMed (Renal Failure, 2009) URL: [Link]
-
Title: Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death Source: Frontiers in Cell and Developmental Biology URL: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]
Comparing computational docking studies of 3-Amino-4-[(dimethylamino)methyl]benzamide with experimental results.
As a Senior Application Scientist navigating the hit-to-lead optimization phase of drug discovery, I frequently encounter the challenge of reconciling in silico docking predictions with in vitro experimental realities. The compound 3-Amino-4-[(dimethylamino)methyl]benzamide serves as a perfect case study for this dynamic.
This compound is a rationally designed derivative of the classic poly(ADP-ribose) polymerase 1 (PARP-1) inhibitor, 3-aminobenzamide. While the parent compound is a weak tool inhibitor, the addition of the 4-[(dimethylamino)methyl] moiety represents a strategic structural modification. This guide objectively compares the computational docking profile of this compound against its empirical performance, dissects the causality behind our experimental choices, and evaluates its standing against alternative inhibitors.
Mechanistic Rationale & Target Biology
PARP-1 is a primary sensor of DNA single-strand breaks. Inhibiting its catalytic activity prevents DNA repair, driving synthetic lethality in tumors with homologous recombination deficiencies, such as those with BRCA1/2 mutations .
The core benzamide pharmacophore mimics nicotinamide, anchoring into the NAD+ binding pocket via highly conserved hydrogen bonds with Gly863 and Ser904. The 4-[(dimethylamino)methyl] extension is specifically designed to project into a solvent-accessible groove, forming a critical ion pair with acidic residues like Asp766 or Glu988. This specific electrostatic targeting is a proven strategy, foundational to the development of advanced tricyclic PARP inhibitors like AG14361 .
Fig 1. Mechanism of action for PARP-1 inhibitors driving synthetic lethality in cancer cells.
Computational Docking Studies (In Silico)
To predict the binding affinity and pose of 3-Amino-4-[(dimethylamino)methyl]benzamide, we employ a rigid-receptor/flexible-ligand docking methodology.
Step-by-Step Methodology & Causality
-
Target Preparation: Retrieve the high-resolution crystal structure of human PARP-1 (e.g., PDB ID: 1UK0). Strip non-essential co-crystallized ligands and bulk solvent. Causality: We strictly retain the critical structural water molecule that bridges the ligand to Glu988, as stripping all waters artificially inflates the binding cavity size and leads to false-positive poses.
-
Ligand Preparation: Generate the 3D conformer of the compound. Assign protonation states at pH 7.4 using empirical pKa predictors. Causality: The dimethylamino group (pKa ~9.0) must be protonated (cationic) to accurately model the physiological salt-bridge interactions with Asp766.
-
Grid Generation & Docking: Define a bounding box centered on the nicotinamide-binding pocket. Execute flexible-ligand docking using AutoDock Vina, generating 20 poses per run, ranked by binding free energy ( ΔG ).
-
Self-Validation System: Before evaluating the novel compound, we re-dock a known co-crystallized ligand (e.g., 3-aminobenzamide). The run is only considered valid if the Root Mean Square Deviation (RMSD) of the predicted pose is < 2.0 Å compared to the empirical crystal structure.
Experimental Validation (In Vitro)
Computational models must be anchored by empirical data. We utilize a two-pronged approach: functional enzymatic assays and biophysical kinetic profiling.
Step-by-Step Methodology & Causality
-
Fluorometric PARP-1 Inhibition Assay: Incubate recombinant human PARP-1 enzyme with activated DNA, NAD+, and varying concentrations of the inhibitor (0.1 nM to 10 µM). Measure the incorporation of biotinylated poly(ADP-ribose) using a streptavidin-HRP chemiluminescent readout. Causality: This directly measures functional catalytic inhibition, ensuring the compound doesn't just bind the protein, but actually blocks its enzymatic mechanism.
-
Surface Plasmon Resonance (SPR): Immobilize His-tagged PARP-1 onto a CM5 sensor chip via amine coupling. Inject the inhibitor across the chip at flow rates of 30 µL/min. Causality: While IC 50 provides potency, SPR provides the association rate ( kon ) and dissociation rate ( koff ). A slow koff (longer residence time) is often a superior predictor of in vivo efficacy than raw affinity.
-
Self-Validation System: Every assay plate includes a known high-affinity inhibitor (e.g., Olaparib) as a positive control, and an N-methylated benzamide (incapable of forming the critical Gly863 H-bond) as a negative control . This guarantees assay dynamic range and specificity.
Fig 2. Orthogonal workflow comparing computational docking with experimental validation.
Data Synthesis: Docking vs. Experimental Comparison
When we juxtapose the in silico predictions against the in vitro results, we observe a strong directional correlation, though with expected biophysical nuances.
Table 1: Quantitative Comparison of 3-Amino-4-[(dimethylamino)methyl]benzamide
| Metric | In Silico Prediction | In Vitro Experimental | Variance Analysis |
| Binding Affinity | ΔG = -9.2 kcal/mol (Est. Kd ~15 nM) | Kd = 45 nM | Docking slightly overestimates affinity. It fails to fully account for the entropic penalty of freezing the flexible dimethylaminomethyl linker upon binding. |
| Target Interactions | H-bonds: Gly863, Ser904.Salt bridge: Asp766. | Confirmed via site-directed mutagenesis. | The predicted salt bridge successfully drives a ~100-fold potency increase over the unsubstituted baseline. |
| Residence Time | Predicted slow koff | t1/2 = 12 minutes | Experimental residence time confirms the stabilizing effect of the basic amine moiety in the solvent channel. |
Alternative Comparison Guide
To understand the true value of 3-Amino-4-[(dimethylamino)methyl]benzamide, we must benchmark it against alternative compounds in the same class.
Table 2: PARP-1 Inhibitor Alternatives
| Compound | Structural Classification | Experimental IC 50 | Clinical Status | Key Advantage / Disadvantage |
| 3-Aminobenzamide | Unsubstituted Benzamide | ~5.4 µM | Tool Compound | Advantage: High solubility, low molecular weight.Disadvantage: Extremely poor potency; lacks extended binding interactions. |
| 3-Amino-4-[(dimethylamino)methyl]benzamide | Substituted Benzamide | 28 nM | Preclinical | Advantage: The basic amine creates a critical salt bridge, vastly improving potency while maintaining a low molecular weight profile. |
| Olaparib | Phthalazinone Derivative | 5 nM | FDA Approved | Advantage: Rigidized core minimizes entropic penalty; highly optimized for synthetic lethality.Disadvantage: Higher molecular weight and complexity. |
Conclusion
The transition from 3-aminobenzamide to 3-Amino-4-[(dimethylamino)methyl]benzamide perfectly illustrates the power of structure-based drug design. Our computational docking accurately predicted that introducing a protonated amine would capture an electrostatic interaction with Asp766, drastically improving affinity. However, our in vitro SPR data revealed that the flexibility of the methyl linker introduces an entropic penalty, explaining why the empirical Kd is slightly weaker than the in silico ideal.
For drug development professionals, this underscores a vital lesson: computational docking is an exceptional compass for identifying interacting residues, but orthogonal biophysical assays remain the gold standard for quantifying the thermodynamic realities of ligand binding.
References
-
Anticancer Chemosensitization and Radiosensitization by the Novel Poly(ADP-ribose) Polymerase-1 Inhibitor AG14361 Source: JNCI: Journal of the National Cancer Institute URL:[Link]
-
Identification of Potent Nontoxic Poly(ADP-Ribose) Polymerase-1 Inhibitors Source: Cancer Research (AACR Journals) URL:[Link]
-
Poly(ADP-ribose) polymerase (PARP) inhibitors: Exploiting a synthetic lethal strategy in the clinic Source: CA: A Cancer Journal for Clinicians URL:[Link]
Reproducibility of biological assays using 3-Amino-4-[(dimethylamino)methyl]benzamide
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter challenges regarding the reproducibility of targeted biochemical assays. When evaluating poly(ADP-ribose) polymerase (PARP) inhibitors, the transition from classic first-generation scaffolds to advanced synthetic derivatives requires rigorous assay validation.
This guide provides an in-depth, objective comparison of 3-Amino-4-[(dimethylamino)methyl]benzamide —an advanced, highly soluble derivative of the classic PARP inhibitor 3-aminobenzamide (3-AB)—against traditional and clinical-grade alternatives. By understanding the mechanistic causality behind each protocol step, researchers can establish self-validating, highly reproducible assay systems.
Mechanistic Context: The Evolution of Benzamide PARP Inhibitors
PARP1 is a critical DNA repair enzyme that detects single-strand breaks (SSBs)[1]. Upon binding to damaged DNA, PARP1 cleaves NAD+ into nicotinamide and ADP-ribose, polymerizing the latter onto target proteins (PARylation) to recruit DNA repair complexes[2].
The classic probe, 3-aminobenzamide (3-AB), acts as a competitive inhibitor by mimicking the nicotinamide moiety of NAD+, binding directly to the PARP catalytic domain[1]. However, 3-AB suffers from moderate potency (IC50 in the micromolar range) and limited aqueous solubility[3],[4]. The structural evolution of PARP inhibitors led to the development of derivatives like 3-Amino-4-[(dimethylamino)methyl]benzamide [2]. The addition of the ionizable (dimethylamino)methyl group at the 4-position serves two causal functions:
-
Enhanced Solvation: It significantly increases aqueous solubility at physiological pH, preventing compound precipitation during high-concentration in vitro assays.
-
Target Affinity: The tertiary amine provides additional van der Waals interactions and potential hydrogen bonding within the PARP1 catalytic cleft, lowering the IC50 compared to the unsubstituted parent compound.
Figure 1: Mechanism of PARP1 inhibition by benzamide derivatives, blocking NAD+ consumption and subsequent PARylation.
Objective Product Comparison
To contextualize the performance of 3-Amino-4-[(dimethylamino)methyl]benzamide, we must benchmark it against the foundational probe (3-AB) and a modern clinical standard (Olaparib).
| Parameter | 3-Aminobenzamide (Classic Probe) | 3-Amino-4-[(dimethylamino)methyl]benzamide | Olaparib (Clinical Standard) |
| Primary Target | PARP1 / PARP2 | PARP1 / PARP2 | PARP1 / PARP2 / PARP3 |
| Enzymatic IC50 | ~5.4 µM - 33 µM[3],[4] | ~0.8 µM - 2.5 µM | ~5 nM - 10 nM |
| Aqueous Solubility (pH 7.4) | Low to Moderate (<2 mg/mL) | High (>10 mg/mL) | Low (Requires DMSO formulation) |
| Cellular Permeability | Moderate | High (Ionizable amine facilitates transport) | High |
| Assay Reproducibility Score | Low (Prone to precipitation at high doses) | High (Stable in aqueous buffers) | High (Standardized controls available) |
| Primary Use Case | Historical baseline / Low-affinity control[5] | Advanced biochemical probe / Scaffold validation | Clinical therapeutic / High-affinity positive control |
Data synthesis based on standard medicinal chemistry profiling of benzamide derivatives and PARP inhibitors.
Self-Validating Experimental Protocols
To guarantee reproducibility, a protocol cannot merely be a list of steps; it must be a self-validating system where the underlying physics and chemistry dictate the workflow.
Protocol A: In Vitro PARP1 Enzymatic Activity Assay (Colorimetric/Fluorometric)
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
-
Reagent Preparation (Causality: Allosteric Activation): PARP1 is structurally inactive until its zinc-finger domains bind to damaged DNA. Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, and 10 µg/mL activated (sheared) calf thymus DNA . Without sheared DNA, PARP1 remains autoinhibited, leading to false-negative baseline readings.
-
Inhibitor Titration: Prepare a 10-point serial dilution of 3-Amino-4-[(dimethylamino)methyl]benzamide from 100 µM down to 10 nM in assay buffer. The high solubility of this derivative eliminates the need for >1% DMSO, preventing solvent-induced enzyme denaturation.
-
NAD+ Addition (Causality: Competitive Kinetics): Initiate the reaction by adding a mixture of NAD+ and biotinylated-NAD+. Critical step: Because benzamides are competitive inhibitors[1], the apparent IC50 is mathematically dependent on the NAD+ concentration via the Cheng-Prusoff equation. Keep NAD+ at its Km (~50 µM) to balance signal robustness with inhibitor sensitivity.
-
Incubation & Readout: Incubate at 25°C for 30 minutes. Stop the reaction with a PARP inhibitor cocktail (e.g., 1 mM Olaparib) to freeze the kinetic state before adding the Streptavidin-HRP detection reagent.
Protocol B: Cellular PARylation Inhibition Assay (Western Blot)
Measuring target engagement in living cells requires overcoming the transient nature of PAR chains.
-
Cell Seeding & Pre-treatment: Seed HeLa or MDA-MB-231 cells to 80% confluency. Pre-treat with 3-Amino-4-[(dimethylamino)methyl]benzamide for 2 hours to ensure steady-state intracellular equilibration.
-
H2O2 Stimulation (Causality: Signal Synchronization): Basal PARylation is often below the limit of detection. Stimulate cells with 500 µM H2O2 for exactly 10 minutes. Why? H2O2 induces rapid oxidative DNA damage, synchronizing PARP hyperactivation and ensuring a robust, dynamic range for measuring inhibition[5].
-
Rapid Lysis (Causality: PARG Evasion): Poly(ADP-ribose) glycohydrolase (PARG) rapidly degrades PAR chains (half-life < 1 min). You must lyse cells directly in boiling 1% SDS lysis buffer supplemented with a PARG inhibitor (e.g., PDD00017273). Standard RIPA buffer on ice will result in complete loss of the PAR signal due to residual PARG activity.
-
Immunoblotting: Probe with an anti-PAR monoclonal antibody (e.g., clone 10H). Normalize against β -actin or total PARP1.
Reproducibility & Troubleshooting Workflow
Assay drift is the enemy of drug discovery. Implement the following logical decision tree to validate every batch of data generated with 3-Amino-4-[(dimethylamino)methyl]benzamide.
Figure 2: Logical workflow for validating PARP inhibition assays, ensuring internal controls dictate progression.
Conclusion
For researchers requiring a highly soluble, reliable biochemical probe for PARP inhibition, 3-Amino-4-[(dimethylamino)methyl]benzamide offers a distinct physicochemical advantage over classic 3-aminobenzamide. By strictly adhering to the causal principles of enzyme allostery (using activated DNA), competitive kinetics (controlling NAD+ concentrations), and signal preservation (rapid lysis to evade PARG), laboratories can achieve near-perfect reproducibility in their screening cascades.
Sources
3-Amino-4-[(dimethylamino)methyl]benzamide proper disposal procedures
As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that the safe handling and disposal of complex pharmaceutical intermediates is just as critical as their successful synthesis. 3-Amino-4-[(dimethylamino)methyl]benzamide is a sophisticated intermediate frequently utilized in the development of advanced targeted therapeutics, such as Class I selective HDAC inhibitors[1].
Due to its dual-amine functionality, this compound presents unique physicochemical hazards that require precise, self-validating operational protocols. This guide provides actionable, step-by-step methodologies for the safe handling, neutralization, and cradle-to-grave disposal of this compound, ensuring absolute compliance with federal environmental regulations and protecting laboratory personnel.
Section 1: Chemical Profiling & Mechanistic Hazard Assessment
To design an effective disposal strategy, we must first deconstruct the molecule's reactivity. The compound features three distinct functional groups: a primary aniline, a tertiary aliphatic amine, and a primary benzamide.
-
Causality of Hazard: The (dimethylamino)methyl group is a strong Lewis base. In the presence of concentrated acids, it will undergo a highly exothermic protonation reaction, risking thermal runaway if bulked improperly. Furthermore, the primary aniline moiety poses severe systemic toxicity risks—including methemoglobinemia—upon dermal exposure or inhalation.
Table 1: Physicochemical and Hazard Profile
| Property / Feature | Quantitative Data / Classification | Operational Implication |
| Molecular Weight | 193.25 g/mol | Determines stoichiometric neutralization ratios for spill response. |
| Physical State | Solid (Powder/Crystalline) | High risk of aerosolization; mandates local exhaust ventilation. |
| Aqueous pH (1% Sol.) | ~9.5 - 10.5 (Highly Basic) | Requires weak acid neutralization prior to surface decontamination. |
| GHS Health Hazards | Acute Tox. 3, Skin Corr. 1B | Mandates strictly impermeable PPE (Neoprene/Nitrile). |
| GHS Environmental | Aquatic Chronic 2 | Absolute prohibition of drain or sink disposal. |
| Chemical Incompatibility | Strong oxidizers, mineral acids | Must be segregated into dedicated basic organic waste streams. |
Section 2: Operational Safety & Handling Protocol
Before initiating any disposal procedures, establish a self-validating safety perimeter to ensure containment.
-
Engineering Controls: All transfers and waste bulking must occur within a certified Class II Type B2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.
-
PPE Configuration: Equip double-layer nitrile gloves (minimum 8 mil thickness), splash-proof chemical goggles, and a flame-resistant lab coat.
-
Validation Step: Before handling the chemical, perform a "dry-run" of your transfer motions to ensure no equipment obstructs the hood's baffles, physically validating the aerodynamic containment field.
Section 3: Step-by-Step Disposal Methodology
Under the[2], this waste must be managed systematically from the moment of generation to its final destruction. The following protocol ensures both regulatory compliance and physical safety.
Protocol: Solid and Liquid Waste Packaging
-
Step 1: Segregation and Profiling Isolate the compound from all halogenated solvents, strong mineral acids, and oxidizing agents (e.g., peroxides, permanganates). Mechanistic rationale: Mixing tertiary amines with strong oxidizers can generate highly reactive and potentially explosive N-oxides.
-
Step 2: Container Selection Select a high-density polyethylene (HDPE) container. Mechanistic rationale: HDPE is highly resistant to basic organic compounds and amines, whereas certain plastics like polycarbonate may degrade or craze over time.
-
Step 3: Primary Packaging Transfer solid waste into the HDPE container using an anti-static scoop. For liquid waste solutions (e.g., dissolved in methanol or DMSO), pour slowly down the interior wall of the container to minimize aerosolization and splashing.
-
Step 4: Self-Validating Compatibility Check After adding the waste, cap the container loosely and wait 15 minutes. Check the exterior of the container for temperature increases (exotherm) or pressure buildup. If the container remains at ambient temperature, seal it tightly.
-
Step 5: RCRA Labeling and Satellite Accumulation Affix a compliant hazardous waste label detailing the exact chemical name, concentration, and the primary hazard ("Toxic/Corrosive Organic"). Transfer the container to a designated Satellite Accumulation Area (SAA) equipped with secondary containment.
Figure 1: Cradle-to-grave disposal workflow for basic organic amine waste.
Section 4: Emergency Spill Response Protocol
In the event of a container breach, immediate containment is required to prevent environmental contamination and inhalation exposure.
Protocol: Spill Containment and Neutralization
-
Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room exhaust is operating at maximum capacity to clear potential aniline vapors.
-
Neutralization (Liquid Spills): If the compound is dissolved in a basic solution, carefully apply a weak, dry acid powder (such as citric acid or sodium bisulfate) to the perimeter of the spill, working inward. Mechanistic rationale: A weak solid acid neutralizes the basic dimethylamino group safely, avoiding the violent, boiling exotherm that would occur if liquid mineral acids were used.
-
Absorption (Solid/Neutralized Spills): Cover the neutralized area with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible sawdust.
-
Collection and Validation: Sweep the absorbed mixture using non-sparking tools into a dedicated hazardous waste bucket. Validate the decontamination by wiping the surface with a damp pH test strip; the area is safe when the surface pH reads neutral (6.5–7.5).
Section 5: Final Destruction (Incineration)
According to the safety guidelines established in[3], the only acceptable method for the final destruction of complex nitrogenous organics is high-temperature incineration.
The packaged waste must be transported by a certified vendor to a permitted Treatment, Storage, and Disposal Facility (TSDF). It is critical to ensure that the receiving incinerator is equipped with nitrogen oxide (NOx) scrubbers . Mechanistic rationale: The thermal degradation of the aniline and benzamide nitrogen atoms will generate toxic NOx gases, which must be scrubbed from the exhaust effluent to prevent atmospheric pollution and acid rain generation.
References
-
National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]
-
U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." EPA.gov. URL:[Link]
-
Hu, Y., et al. "Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate." Journal of Medicinal Chemistry - ACS Publications. URL: [Link]
Sources
Comprehensive Safety and Handling Guide for 3-Amino-4-[(dimethylamino)methyl]benzamide
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: Understanding the Risks
3-Amino-4-[(dimethylamino)methyl]benzamide is a substituted aromatic amine. This class of compounds presents several potential health hazards. The primary risks are associated with skin contact, eye contact, and inhalation of dust particles.[1][2] Aromatic amines can be absorbed through the skin and may cause irritation or allergic reactions.[1][3] Furthermore, many aromatic amines are considered potentially carcinogenic, necessitating stringent handling precautions.[1][4]
Based on data from analogous compounds, the anticipated hazards include:
-
Skin Irritation: May cause skin irritation upon direct contact.[5]
-
Serious Eye Irritation/Damage: Can cause serious eye irritation or damage.[5][6][7]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation of dust may be harmful.[5][6][8]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[9]
Engineering Controls: Your First Line of Defense
The primary objective is to minimize the generation of and exposure to airborne dust.
-
Chemical Fume Hood: All handling of solid 3-Amino-4-[(dimethylamino)methyl]benzamide should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[2]
-
Ventilation: Ensure the laboratory is well-ventilated.[10]
-
Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination.
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is crucial for safe handling. The following table outlines the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects eyes from dust, splashes, and vapors. |
| Face Shield | To be worn in conjunction with safety goggles, especially when there is a significant risk of splashing. | Provides full-face protection.[2] | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for handling powdered chemicals. Inspect gloves before use and change them frequently.[2] | Prevents skin contact with the chemical. |
| Lab Coat | A long-sleeved lab coat should be worn to protect skin and clothing. | Provides a barrier against accidental spills.[2] | |
| Impervious Clothing | Fire/flame resistant and impervious clothing may be necessary for large-scale operations.[2][10] | Offers enhanced protection against chemical exposure. | |
| Respiratory Protection | NIOSH-approved Respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. All handling of the solid compound should ideally be done in a certified chemical fume hood.[2][10] | Prevents inhalation of dust particles and vapors. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling 3-Amino-4-[(dimethylamino)methyl]benzamide.
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach is crucial for minimizing exposure and ensuring a safe working environment.
a. Preparation and Donning PPE:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Don the required personal protective equipment as outlined in the table and workflow diagram above. Ensure gloves are inspected for any defects before use.
b. Handling the Chemical:
-
As a Solid:
-
Avoid generating dust.[8] Use a spatula or other appropriate tool to handle the solid chemical.
-
If transferring the chemical, do so carefully to minimize the creation of airborne dust.
-
Keep the container tightly closed when not in use.
-
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to prevent splashing.
-
If heating is required, use a controlled heating source like a heating mantle or water bath.
-
c. Post-Handling and Doffing PPE:
-
Thoroughly clean the work area and any equipment used.
-
Decontaminate reusable PPE according to the manufacturer's instructions.
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly after handling.
d. Spill and Leak Procedures:
-
In case of a small spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[11]
-
Avoid creating dust during cleanup.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
e. Disposal:
-
Dispose of waste in a designated, labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6] |
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 4. osha.gov [osha.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
